molecular formula C10H12O4 B1297863 3-Ethoxy-4-hydroxyphenylacetic acid CAS No. 80018-50-4

3-Ethoxy-4-hydroxyphenylacetic acid

Cat. No.: B1297863
CAS No.: 80018-50-4
M. Wt: 196.2 g/mol
InChI Key: QVXSHYZATYQYGE-UHFFFAOYSA-N
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Description

3-Ethoxy-4-hydroxyphenylacetic acid is a useful research compound. Its molecular formula is C10H12O4 and its molecular weight is 196.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(3-ethoxy-4-hydroxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-2-14-9-5-7(6-10(12)13)3-4-8(9)11/h3-5,11H,2,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVXSHYZATYQYGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20335048
Record name 3-Ethoxy-4-hydroxyphenylacetic acid
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Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80018-50-4
Record name 3-Ethoxy-4-hydroxybenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80018-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethoxy-4-hydroxyphenylacetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzeneacetic acid, 3-ethoxy-4-hydroxy
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.108.213
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Foundational & Exploratory

An In-depth Technical Guide to 3-Ethoxy-4-hydroxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethoxy-4-hydroxyphenylacetic acid is a phenolic acid derivative with potential applications in the pharmaceutical and cosmetic industries. Its structure, featuring both an ethoxy and a hydroxyl group on the phenyl ring, imparts specific chemical and biological properties that make it a compound of interest for the development of novel therapeutic agents and skincare ingredients. This technical guide provides a comprehensive overview of the known properties of this compound, including its physicochemical characteristics, synthesis, and putative biological activities, with a focus on its potential as an anti-inflammatory and analgesic agent.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. A summary of these properties is presented in the table below.

PropertyValueSource/Comment
Molecular Formula C₁₀H₁₂O₄--INVALID-LINK--
Molecular Weight 196.20 g/mol --INVALID-LINK--
CAS Number 80018-50-4--INVALID-LINK--
Appearance Off-white to light yellow powder--INVALID-LINK--
Melting Point 84-86 °C--INVALID-LINK--
Boiling Point 376.4 °C at 760 mmHg--INVALID-LINK--
Flash Point 151 °C--INVALID-LINK--
pKa ~4Estimated based on structurally similar compounds like 3-hydroxyphenylacetic acid and 4-hydroxyphenylacetic acid.
Solubility Soluble in various organic solvents.--INVALID-LINK--
Purity ≥98% (GC)--INVALID-LINK--

Spectroscopic Data (Predicted)

Predicted ¹H NMR Spectrum
ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (3H)6.7 - 7.0m3H
-CH₂- (Methylene)~3.6s2H
-O-CH₂- (Ethoxy)~4.1q2H
-CH₃ (Ethoxy)~1.4t3H
-COOH (Carboxylic acid)>10br s1H
-OH (Phenolic)5-9br s1H
Predicted ¹³C NMR Spectrum
CarbonChemical Shift (δ, ppm)
-COOH>170
Aromatic C-O145-155
Aromatic C-C115-130
-CH₂-~40
-O-CH₂-~64
-CH₃~15

Synthesis

A detailed, peer-reviewed synthesis protocol for this compound is not widely published. However, a plausible synthetic route can be devised based on established organic chemistry reactions, such as the Williamson ether synthesis. A potential starting material is 3,4-dihydroxyphenylacetic acid.

Proposed Synthesis Workflow

Synthesis_of_3_Ethoxy_4_hydroxyphenylacetic_acid 3,4-Dihydroxyphenylacetic_acid 3,4-Dihydroxyphenylacetic acid Selective_Protection Selective Protection of Carboxylic Acid (e.g., as an ester) 3,4-Dihydroxyphenylacetic_acid->Selective_Protection Protected_Intermediate Protected Intermediate Selective_Protection->Protected_Intermediate Williamson_Ether_Synthesis Williamson Ether Synthesis (Ethyl iodide, base) Protected_Intermediate->Williamson_Ether_Synthesis Ethoxy_Intermediate Ethoxy Intermediate Williamson_Ether_Synthesis->Ethoxy_Intermediate Deprotection Deprotection (Hydrolysis) Ethoxy_Intermediate->Deprotection Final_Product This compound Deprotection->Final_Product

A proposed synthetic workflow for this compound.

Potential Pharmacological Properties and Mechanisms of Action

While direct studies on the pharmacological properties of this compound are limited, its structural similarity to other phenolic acids, such as 4-hydroxyphenylacetic acid (4-HPA), suggests potential anti-inflammatory and analgesic activities. The proposed mechanisms of action are likely to involve the modulation of key signaling pathways implicated in inflammation and pain.

Anti-inflammatory Activity

The anti-inflammatory effects of phenolic compounds are often attributed to their ability to inhibit pro-inflammatory enzymes and transcription factors.

Potential Signaling Pathway:

Anti_inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) NF_kappaB_Activation NF-κB Activation Inflammatory_Stimuli->NF_kappaB_Activation Proinflammatory_Gene_Expression Pro-inflammatory Gene Expression (e.g., COX-2, TNF-α, IL-6) NF_kappaB_Activation->Proinflammatory_Gene_Expression Inflammation Inflammation Proinflammatory_Gene_Expression->Inflammation Compound This compound Compound->NF_kappaB_Activation Inhibition

Proposed anti-inflammatory mechanism via NF-κB inhibition.
Analgesic Activity

The analgesic properties of similar compounds are often linked to the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation.

Potential Mechanism:

Analgesic_Mechanism Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Pain_and_Inflammation Pain and Inflammation Prostaglandins->Pain_and_Inflammation Compound This compound Compound->COX_Enzymes Inhibition

Proposed analgesic mechanism through COX enzyme inhibition.
Antioxidant Activity and Nrf2 Pathway

Phenolic compounds are well-known for their antioxidant properties. This activity is often mediated through the activation of the Nrf2 signaling pathway, a master regulator of the cellular antioxidant response.

Potential Signaling Pathway:

Nrf2_Pathway Compound This compound Nrf2_Activation Nrf2 Activation Compound->Nrf2_Activation Antioxidant_Gene_Expression Antioxidant Gene Expression (e.g., HO-1, GCLC) Nrf2_Activation->Antioxidant_Gene_Expression Cellular_Protection Cellular Protection against Oxidative Stress Antioxidant_Gene_Expression->Cellular_Protection

Proposed antioxidant mechanism via the Nrf2 pathway.

Experimental Protocols

In Vitro Anti-inflammatory Assay: Inhibition of Protein Denaturation

This assay provides a preliminary indication of anti-inflammatory activity by measuring the inhibition of heat-induced protein denaturation.

Methodology:

  • Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (pH 6.4), and 2.0 mL of various concentrations of this compound.

  • Incubate the reaction mixtures at 37°C for 15 minutes.

  • Induce denaturation by heating at 70°C for 5 minutes.

  • After cooling, measure the absorbance of the solutions at 660 nm.

  • Use a standard anti-inflammatory drug (e.g., diclofenac sodium) as a positive control.

  • Calculate the percentage inhibition of protein denaturation.

In Vivo Analgesic Assay: Acetic Acid-Induced Writhing Test

This is a common method for screening analgesic activity in animal models.

Methodology:

  • Acclimatize mice for at least one week before the experiment.

  • Administer this compound orally or intraperitoneally at various doses to different groups of mice.

  • After a predetermined time (e.g., 30 minutes), inject 0.6% acetic acid solution intraperitoneally to induce writhing.

  • Immediately after the acetic acid injection, count the number of writhes (abdominal constrictions) for a set period (e.g., 20 minutes).

  • A control group should receive the vehicle, and a positive control group should receive a standard analgesic (e.g., aspirin).

  • Calculate the percentage of analgesic activity as the reduction in the number of writhes compared to the control group.

Conclusion

This compound is a compound with promising potential, particularly in the fields of pharmacology and cosmetics. While comprehensive data on its properties and biological activities are still emerging, this technical guide consolidates the available information and provides a framework for future research. The predicted physicochemical properties, along with the proposed synthetic route and mechanisms of action, offer a solid foundation for scientists and researchers to further explore the therapeutic and commercial applications of this intriguing molecule. Further studies are warranted to fully elucidate its pharmacological profile and to validate its efficacy and safety.

Synthesis of 3-Ethoxy-4-hydroxyphenylacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-Ethoxy-4-hydroxyphenylacetic acid, a valuable intermediate in the pharmaceutical and agrochemical industries. The primary synthesis pathway involves the selective etherification of 3,4-dihydroxyphenylacetic acid (DOPAC), a metabolite of dopamine. This document details the underlying chemical mechanisms, provides representative experimental protocols, and presents quantitative data for the key reaction steps. Visual diagrams of the synthesis pathway and reaction mechanism are included to facilitate understanding.

Introduction

This compound is a versatile organic compound with applications in various fields, including medicinal chemistry and agriculture.[1] Its structure, featuring both an ethoxy and a hydroxyl group on a phenylacetic acid backbone, makes it a key building block for the synthesis of more complex molecules.[1] Notably, it serves as an intermediate in the development of anti-inflammatory agents, analgesics, and plant growth regulators.[1] This guide focuses on the chemical synthesis of this compound, with a primary focus on the Williamson ether synthesis, a robust and widely used method for ether formation.[2][3]

Primary Synthesis Pathway: Selective Ethoxylation of 3,4-Dihydroxyphenylacetic Acid (DOPAC)

The most direct and logical synthetic route to this compound is the selective ethoxylation of 3,4-dihydroxyphenylacetic acid (DOPAC). DOPAC is a readily available starting material and a natural metabolite of dopamine.[4][5] The synthesis can be conceptually broken down into three key stages: protection of the carboxylic acid, selective etherification of one hydroxyl group, and deprotection of the carboxylic acid.

A more direct approach, the Williamson ether synthesis, can also be employed, though careful control of reaction conditions is necessary to favor mono-ethoxylation.

Williamson Ether Synthesis Mechanism

The core of this synthesis pathway lies in the Williamson ether synthesis, an SN2 reaction between an alkoxide and an alkyl halide.[2][3][6] The general mechanism proceeds as follows:

  • Deprotonation: A base is used to deprotonate the phenolic hydroxyl group of the starting material, forming a more nucleophilic phenoxide ion.

  • Nucleophilic Attack: The resulting alkoxide then acts as a nucleophile, attacking the electrophilic carbon of an ethylating agent (e.g., ethyl halide).

  • Displacement: This attack occurs in a concerted fashion, displacing the leaving group (e.g., a halide ion) and forming the ether bond.

For the synthesis of this compound from DOPAC, the reaction must be controlled to favor the ethoxylation of the 3-position hydroxyl group.

Williamson_Ether_Synthesis Reactant 3,4-Dihydroxyphenylacetic acid (or protected derivative) Phenoxide Phenoxide Intermediate Reactant->Phenoxide + Base Base Base (e.g., NaOH, K2CO3) Product This compound (or protected derivative) Phenoxide->Product + Ethylating Agent (SN2 reaction) EthylatingAgent Ethylating Agent (e.g., Diethyl Sulfate, Ethyl Bromide) Byproduct Salt Byproduct Product->Byproduct forms Experimental_Workflow Start Starting Material (e.g., 3,4-Dihydroxyphenylacetic acid) Reaction Williamson Ether Synthesis (Base + Ethylating Agent) Start->Reaction Workup Aqueous Workup (Acidification) Reaction->Workup Extraction Solvent Extraction Workup->Extraction Purification Purification (Recrystallization or Chromatography) Extraction->Purification Product Pure this compound Purification->Product

References

In Vitro Biological Activity of 3-Ethoxy-4-hydroxyphenylacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethoxy-4-hydroxyphenylacetic acid, a derivative of phenylacetic acid, holds significant promise in the pharmaceutical and cosmetic industries. While comprehensive in vitro studies on this specific compound are limited, its structural similarity to well-researched molecules such as vanillic acid, ethyl vanillin, and other phenylacetic acid derivatives suggests a strong potential for a range of biological activities. This technical guide synthesizes the available information on this compound and its analogs, providing a framework for its in vitro evaluation. The document outlines detailed experimental protocols for assessing its antioxidant, anti-inflammatory, anticancer, and neuroprotective properties, and presents data from related compounds to inform future research.

Introduction

This compound (CAS No. 80018-50-4) is a phenolic acid characterized by an ethoxy and a hydroxyl group attached to a phenyl ring, with an acetic acid moiety. This unique structure makes it a valuable intermediate in the synthesis of bioactive molecules, particularly those with anti-inflammatory and analgesic properties[1]. Furthermore, its antioxidant potential has been noted, suggesting applications in skincare formulations[1]. Structurally, it is closely related to homovanillic acid and is an ethyl ether of homovanillic acid.

Given the scarcity of direct research on this compound, this guide draws upon the established biological activities of its structural analogs to predict its potential therapeutic efficacy. Vanillin and its derivatives, for instance, are known to possess anti-inflammatory, neuroprotective, antibacterial, and anticancer properties[2]. Similarly, vanillic acid has demonstrated antimutagenic, anti-inflammatory, and antioxidant effects, including the ability to protect against DNA damage and mitigate oxidative stress[3]. This guide provides the necessary protocols to investigate whether this compound exhibits similar in vitro activities.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for designing and interpreting in vitro assays.

PropertyValueReference(s)
CAS Number 80018-50-4[4][5]
Molecular Formula C10H12O4[4]
Molecular Weight 196.2 g/mol [4]
Melting Point 84-86 °C / 90-92 °C[5]
IUPAC Name 2-(3-ethoxy-4-hydroxyphenyl)acetic acid[5]

Potential In Vitro Biological Activities and Experimental Protocols

This section outlines the key biological activities that this compound is likely to possess, based on data from structurally similar compounds. Detailed experimental protocols are provided to facilitate the investigation of these potential activities.

Antioxidant Activity

The phenolic hydroxyl group in this compound suggests potent antioxidant activity. This is supported by studies on related compounds like ethyl vanillin, which is metabolized to ethyl vanillic acid and demonstrates significant antioxidant effects[6][7].

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or methanol).

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add a specific volume of each dilution to a solution of DPPH in ethanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Ascorbic acid or Trolox should be used as a positive control.

    • The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay:

    • Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add the test compound at various concentrations to the diluted ABTS•+ solution.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

    • Trolox is commonly used as a standard.

    • Calculate the percentage of inhibition and determine the IC50 value.

Structurally similar phenolic acids have demonstrated potent radical scavenging activities. For example, derivatives of 3,4,5-trihydroxyphenylacetic acid were found to be more powerful radical scavengers than vitamin C[8]. It is hypothesized that this compound will exhibit dose-dependent radical scavenging in these assays.

Anti-inflammatory Activity

Given its use as a precursor for anti-inflammatory agents, this compound is expected to possess intrinsic anti-inflammatory properties[1].

  • Inhibition of Nitric Oxide (NO) Production in Macrophages:

    • Culture RAW 264.7 macrophage cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce inflammation and NO production.

    • After 24 hours of incubation, collect the cell supernatant.

    • Determine the nitrite concentration in the supernatant using the Griess reagent.

    • Measure the absorbance at 540 nm.

    • A known non-steroidal anti-inflammatory drug (NSAID) like indomethacin can be used as a positive control.

  • Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays:

    • Commercially available COX-1/COX-2 and LOX inhibitor screening kits can be utilized.

    • These assays typically measure the peroxidase activity of COX or the hydroperoxides generated by LOX.

    • The test compound is incubated with the respective enzyme and substrate.

    • The formation of the product is monitored colorimetrically or fluorometrically.

    • The percentage of enzyme inhibition is calculated, and IC50 values are determined.

The anti-inflammatory effects of related phenolic acids are often mediated through the inhibition of pro-inflammatory signaling pathways such as the NF-κB and MAPK pathways.

G Hypothesized Anti-inflammatory Signaling Pathway cluster_downstream Downstream Effects LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPKs (p38, ERK, JNK) TLR4->MAPK Compound This compound Compound->IKK Compound->MAPK IkappaB IκBα IKK->IkappaB inhibits degradation of NFkappaB NF-κB IKK->NFkappaB activates IkappaB->NFkappaB sequesters iNOS iNOS NFkappaB->iNOS induces COX2 COX-2 NFkappaB->COX2 induces TNFa TNF-α MAPK->TNFa induces IL6 IL-6 MAPK->IL6 induces G MTT Assay Workflow A Seed cancer cells in 96-well plate B Treat with this compound (various concentrations) A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Add solubilizing agent E->F G Measure absorbance at 570 nm F->G H Calculate IC50 value G->H G Hypothesized Nrf2-ARE Neuroprotective Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Compound This compound Keap1 Keap1 Compound->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 sequesters Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, GCL) ARE->AntioxidantEnzymes promotes transcription of

References

The Fallacy of 3-Ethoxy-4-hydroxyphenylacetic Acid as a Dopamine Metabolite: A Technical Guide to the Canonical Pathways

Author: BenchChem Technical Support Team. Date: December 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The study of dopamine metabolism is critical for understanding neurological function and disease. While the primary metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), are well-established biomarkers, the existence and significance of other proposed metabolites warrant careful scrutiny. This technical guide addresses the current scientific understanding of dopamine metabolism, with a specific focus on clarifying the role, or lack thereof, of 3-Ethoxy-4-hydroxyphenylacetic acid (EHPAA). Our comprehensive review of the scientific literature indicates that EHPAA is not a recognized metabolite of dopamine. This document will therefore pivot to provide an in-depth exploration of the canonical dopamine metabolic pathways, furnishing researchers with the quantitative data, detailed experimental protocols, and pathway visualizations necessary for rigorous scientific inquiry in the field.

Introduction: The Question of Ethylated Dopamine Metabolites

Dopamine, a critical catecholamine neurotransmitter, is integral to motor control, motivation, reward, and executive functions.[1] Its metabolic pathways are of significant interest in neuroscience and drug development, as alterations in dopamine turnover are implicated in numerous neurological and psychiatric disorders, most notably Parkinson's disease.[2][3] The primary products of dopamine catabolism are DOPAC and HVA.[1]

Recent inquiries into less-characterized metabolic products have raised the question of whether ethylated forms of dopamine metabolites, such as this compound (EHPAA), exist, potentially under specific physiological conditions like ethanol consumption. However, a thorough review of the scientific literature reveals no direct evidence to support the formation of EHPAA from dopamine. Studies on dopamine metabolism in the presence of ethanol primarily focus on alterations in dopamine release and clearance, rather than the formation of novel ethylated metabolites. Therefore, this guide will focus on the established and clinically relevant metabolites of dopamine.

The Canonical Dopamine Metabolic Pathway

Dopamine is metabolized through a series of enzymatic reactions involving monoamine oxidase (MAO), catechol-O-methyltransferase (COMT), and aldehyde dehydrogenase (ALDH).[1] The two primary pathways are:

  • Pathway 1: Dopamine is first metabolized by MAO to 3,4-dihydroxyphenylacetaldehyde (DOPAL). DOPAL is then rapidly converted by ALDH to 3,4-dihydroxyphenylacetic acid (DOPAC) . DOPAC can then be O-methylated by COMT to form homovanillic acid (HVA) .[1]

  • Pathway 2: Alternatively, dopamine can be first O-methylated by COMT to form 3-methoxytyramine (3-MT). 3-MT is then subsequently metabolized by MAO and ALDH to yield HVA .[1]

These pathways are crucial for the inactivation of dopamine and the regulation of dopaminergic neurotransmission.

Dopamine_Metabolism Dopamine Dopamine DOPAL 3,4-Dihydroxyphenyl- acetaldehyde (DOPAL) Dopamine->DOPAL MAO Three_MT 3-Methoxytyramine (3-MT) Dopamine->Three_MT COMT DOPAC 3,4-Dihydroxyphenylacetic acid (DOPAC) DOPAL->DOPAC ALDH HVA Homovanillic acid (HVA) DOPAC->HVA COMT Three_MT->HVA MAO, ALDH

Canonical Dopamine Metabolic Pathway

Quantitative Analysis of Dopamine Metabolites

The quantification of DOPAC and HVA in biological fluids such as cerebrospinal fluid (CSF), plasma, and urine is a cornerstone of clinical and research investigations into dopaminergic systems. These measurements serve as critical biomarkers for assessing dopamine turnover and have been instrumental in studying neurological disorders.

Table 1: Cerebrospinal Fluid (CSF) Levels of DOPAC and HVA in Neurological Disorders

AnalyteConditionPatient GroupCSF Concentration (mean ± SD)Reference
DOPAC Parkinson's Disease (PD)Early PDLower than Healthy Controls[2]
Huntington's Disease (HD)HD PatientsIncreased vs. Controls[4]
At-risk for PDDeveloped PDLower than non-converters[5]
HVA Parkinson's Disease (PD)Early PDLower than Healthy Controls[2]
Parkinson's Disease (PD)Mildly affected, unmedicated164.57 ± 95.05 nM[6]
Neurological Disorders (Children)VariousBaseline: 4.5 - 50 ng/mL (mean 23 ng/mL)[7][8]

Table 2: Plasma/Serum Levels of DOPAC and HVA

AnalyteMatrixConditionPatient GroupConcentration (mean ± SD)Reference
DOPAC PlasmaNeuroblastomaUntreated PatientsElevated vs. Controls[9]
SerumPsychotic PatientsParanoid-hallucinatory syndrome132 ± 63 ng/mL[10]
HVA SerumPsychotic PatientsParanoid-hallucinatory syndrome79 ± 46 ng/mL[10]

Experimental Protocols for Dopamine Metabolite Analysis

Accurate and reproducible quantification of DOPAC and HVA is essential for their use as biomarkers. High-performance liquid chromatography (HPLC) with electrochemical detection (ECD) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

Sample Preparation

Urine Sample Preparation for HVA Analysis: [11][12][13][14]

  • Collection: A 24-hour urine collection is preferred for robust data. For random urine samples, results are typically normalized to creatinine concentration.

  • Preservation: Acidification is crucial to prevent degradation of the analytes. Add 25 mL of 50% acetic acid at the start of a 24-hour collection for adults (15 mL for children under 5). The target pH is between 1 and 5.

  • Patient Considerations: Certain medications, such as L-dopa, can interfere with the results and should be discontinued 24 hours prior to and during collection.

Plasma/Serum Sample Preparation: [15]

  • Collection: Blood should be drawn into a pre-chilled tube containing an appropriate anticoagulant (e.g., EDTA or heparin).

  • Processing: The sample should be centrifuged in a refrigerated centrifuge within 30 minutes of collection to separate the plasma or serum.

  • Storage: The resulting plasma or serum should be immediately frozen at -20°C or lower until analysis.

Cerebrospinal Fluid (CSF) Sample Preparation:

  • Collection: CSF is typically collected via lumbar puncture.

  • Processing and Storage: Samples should be immediately placed on ice, centrifuged to remove any cellular debris, and the supernatant frozen at -80°C until analysis.

Analytical Methodology: LC-MS/MS for DOPAC and HVA

LC-MS/MS offers high sensitivity and specificity for the simultaneous quantification of multiple analytes.

A. Liquid Chromatography:

  • Column: A C18 reversed-phase column is commonly used for separation.

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component with a small percentage of formic acid (for protonation) and an organic component (e.g., methanol or acetonitrile) is typical.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

  • Injection Volume: 5-20 µL.

B. Mass Spectrometry:

  • Ionization: Electrospray ionization (ESI) in positive or negative ion mode is used.

  • Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for each analyte and internal standard.

  • Internal Standards: Stable isotope-labeled internal standards for DOPAC and HVA are used to ensure accurate quantification by correcting for matrix effects and variations in instrument response.

LCMS_Workflow cluster_SamplePrep Sample Preparation cluster_LC Liquid Chromatography (LC) cluster_MS Mass Spectrometry (MS/MS) BiologicalSample Biological Sample (CSF, Plasma, Urine) Extraction Extraction (e.g., Protein Precipitation, Solid Phase Extraction) BiologicalSample->Extraction Injection Injection Extraction->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Ionization (ESI) Separation->Ionization MassAnalysis Mass Analysis (MRM) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection DataAnalysis Data Analysis and Quantification Detection->DataAnalysis

General Workflow for LC-MS/MS Analysis of Dopamine Metabolites

Dopamine Signaling Pathways

Dopamine exerts its effects by binding to five distinct G-protein coupled receptors (GPCRs), classified into two families: D1-like (D1 and D5 receptors) and D2-like (D2, D3, and D4 receptors).[16]

  • D1-like Receptor Signaling: Activation of D1-like receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[16]

  • D2-like Receptor Signaling: Activation of D2-like receptors inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[16]

These opposing actions on cAMP levels allow dopamine to fine-tune neuronal excitability and signaling in various brain regions, including the nigrostriatal, mesolimbic, and mesocortical pathways.[1][16]

Dopamine_Signaling Dopamine Dopamine D1_receptor D1-like Receptor Dopamine->D1_receptor D2_receptor D2-like Receptor Dopamine->D2_receptor AC Adenylyl Cyclase D1_receptor->AC stimulates D2_receptor->AC inhibits cAMP cAMP AC->cAMP Cellular_Response_Inhib Inhibitory Cellular Response AC->Cellular_Response_Inhib PKA Protein Kinase A (PKA) cAMP->PKA Cellular_Response_Stim Excitatory Cellular Response PKA->Cellular_Response_Stim

Simplified Dopamine Receptor Signaling Pathways

Conclusion

While the exploration of novel metabolic pathways is a vital aspect of scientific advancement, it is equally important to critically evaluate the evidence supporting such pathways. Our investigation reveals a lack of scientific data to substantiate the claim that this compound is a metabolite of dopamine. Consequently, the focus of research and clinical diagnostics should remain on the well-established and validated biomarkers, DOPAC and HVA. This technical guide provides a comprehensive resource for professionals in the field, detailing the canonical dopamine metabolic pathways, providing quantitative data on key metabolites, outlining robust analytical methodologies, and visualizing the core signaling cascades. A thorough understanding of these fundamental aspects of dopamine biochemistry is paramount for the continued development of effective diagnostics and therapeutics for a range of debilitating neurological disorders.

References

CAS number and chemical structure of 3-Ethoxy-4-hydroxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Ethoxy-4-hydroxyphenylacetic acid, a versatile organic compound with significant potential in the pharmaceutical and agrochemical industries. This document outlines its chemical identity, physicochemical properties, a detailed synthesis protocol, and key applications, adhering to the highest standards of scientific accuracy and data presentation for a research-oriented audience.

Chemical Identity and Structure

This compound is a derivative of phenylacetic acid featuring both an ethoxy and a hydroxyl group on the phenyl ring. These functional groups are key to its utility as a building block in the synthesis of more complex molecules.

Chemical Structure:

  • IUPAC Name: (3-Ethoxy-4-hydroxyphenyl)acetic acid

  • CAS Number: 80018-50-4

  • Molecular Formula: C₁₀H₁₂O₄[1]

  • Synonyms: 3-Ethoxy-4-hydroxybenzeneacetic acid[1]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below. This information is critical for its identification, purification, and application in various experimental settings.

Table 1: Physicochemical Properties

PropertyValueSource(s)
Molecular Weight 196.20 g/mol [2]
Appearance Off-white to light yellow powder[1]
Melting Point 84-86 °C[2]
Purity ≥ 98% (by GC)[1]
Storage Conditions 0-8 °C[1]

Table 2: Spectroscopic and Other Quantitative Data

Data TypeDescriptionSource(s)
Mass Spectrum (EI) Available through the NIST WebBook.[3]
IR Spectrum Available through the NIST WebBook.[4]
Solubility Described as stable and soluble in various solvents, making it suitable for diverse formulations. Quantitative data for the closely related 3-hydroxyphenylacetic acid in PBS (pH 7.2) is ~5 mg/mL, and for 4-hydroxyphenylacetic acid is ~10 mg/mL.[1][5][6]
pKa (estimated) While not experimentally determined for this compound, the experimental pKa for the structurally similar 3-hydroxyphenylacetic acid is 4.21. It is expected that the pKa of this compound is in a similar range.[7]

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. The following protocol is based on established synthetic routes for structurally related compounds, particularly the synthesis of its ethoxycarbonyl precursor followed by hydrolysis.

Overall Reaction Scheme:

  • Step 1: Etherification and Esterification of a suitable precursor.

  • Step 2: Introduction of the acetic acid side chain.

  • Step 3: Hydrolysis to yield the final product.

Detailed Protocol for Step 3 (Hydrolysis of 3-Ethoxy-4-ethoxycarbonyl phenylacetic acid ethyl ester):

This protocol assumes the successful synthesis of the precursor, ethyl 3-ethoxy-4-ethoxycarbonylphenylacetate.

  • Dissolution: Dissolve the precursor ester in ethanol.

  • Saponification: Add a solution of sodium hydroxide (e.g., 2M) to the ethanolic solution of the ester at a controlled temperature, typically between 5-10 °C.

  • Reaction Monitoring: Stir the reaction mixture until the starting material is completely consumed, as monitored by Thin Layer Chromatography (TLC).

  • Neutralization and Extraction: Adjust the pH of the reaction mixture to neutral using hydrochloric acid (e.g., 6M). Evaporate the solvent under reduced pressure. Dissolve the residue in water and wash with a nonpolar organic solvent like toluene to remove any unreacted starting material.

  • Acidification and Product Extraction: Acidify the aqueous layer to a pH of 3-4 with hydrochloric acid. Extract the product into an organic solvent such as dichloromethane.

  • Purification: Wash the combined organic extracts with water and then with a saturated brine solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallization: Recrystallize the crude solid from a suitable solvent system (e.g., toluene and n-hexane) to obtain pure this compound.

Applications and Biological Relevance

This compound is a valuable intermediate in several fields:

  • Pharmaceutical Development: It serves as a key precursor in the synthesis of various pharmaceuticals, particularly those with anti-inflammatory and analgesic properties.[1]

  • Cosmetic Formulations: Its antioxidant properties make it a desirable ingredient in skincare products, offering protection against oxidative stress.[1]

  • Agricultural Chemicals: It is utilized in the formulation of certain herbicides and pesticides.[1]

While the specific biological signaling pathways of this compound are not yet fully elucidated, studies on closely related compounds suggest potential mechanisms. For instance, its structural similarity to other hydroxyphenylacetic acid derivatives that exhibit anti-inflammatory effects indicates it may play a role in modulating inflammatory pathways.

Mandatory Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound from a common starting material.

Synthesis_Workflow start_material m-Hydroxyphenylacetic Acid (Starting Material) step1 Formylation & Esterification start_material->step1 intermediate1 Acyl-3-hydroxyphenylacetate Intermediate step1->intermediate1 step2 Oxidation intermediate1->step2 intermediate2 4-Acyl-2-hydroxybenzoic acid Intermediate step2->intermediate2 step3 Esterification & Etherification intermediate2->step3 intermediate3 3-Ethoxy-4-ethoxycarbonyl phenylacetate Intermediate step3->intermediate3 step4 Hydrolysis intermediate3->step4 final_product 3-Ethoxy-4-hydroxyphenylacetic acid (Final Product) step4->final_product

References

Navigating the Physicochemical Landscape of 3-Ethoxy-4-hydroxyphenylacetic Acid: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 27, 2025 – Researchers, scientists, and professionals in drug development now have a comprehensive technical guide on the solubility and stability of 3-Ethoxy-4-hydroxyphenylacetic acid, a key intermediate in various pharmaceutical and research applications. This in-depth whitepaper provides essential data on its behavior in common laboratory solvents, outlines detailed experimental protocols for its analysis, and offers insights into its degradation pathways.

Understanding the physicochemical properties of this compound is crucial for its effective use in synthesis, formulation, and biological studies. This guide addresses the current information gap by providing both estimated data based on structurally similar compounds and the methodologies required to generate precise, in-house data.

Section 1: Solubility Profile

Precise quantitative solubility data for this compound in common laboratory solvents is not extensively available in published literature. However, by examining the solubility of structurally related compounds—phenylacetic acid, 4-hydroxyphenylacetic acid, and vanillic acid—we can establish a reliable estimate of its behavior. The presence of a polar phenolic hydroxyl group and a carboxylic acid group suggests moderate solubility in polar solvents, which is influenced by the ethoxy group.

It is anticipated that this compound will exhibit good solubility in polar organic solvents such as ethanol, methanol, and acetone, and moderate solubility in water. Its solubility in non-polar solvents is expected to be limited. For precise quantification, the experimental protocols outlined in Section 3 are recommended.

Table 1: Estimated Solubility of this compound and Comparative Data of Related Compounds

SolventThis compound (Estimated)Phenylacetic Acid[1][2][3]4-Hydroxyphenylacetic Acid[4][5]Vanillic Acid[6][7][8]
WaterModerately Soluble15 g/L[9]Slightly Soluble[4]1.28 g/L (at 298.2 K)[8]
EthanolSolubleVery Soluble[1]SolubleSoluble
MethanolSolubleVery SolubleSoluble[4]Soluble[8]
AcetoneSolubleSoluble[1]SolubleSoluble[6]
Dimethyl Sulfoxide (DMSO)SolubleSolubleSoluble[4]Soluble

Section 2: Stability Characteristics

The stability of this compound is governed by its phenolic and carboxylic acid functionalities. Like many phenolic compounds, it is susceptible to degradation under specific environmental conditions.[10][11][12][13]

pH: In alkaline solutions, the phenolic hydroxyl group can deprotonate to form a phenoxide ion, which is susceptible to oxidation.[12] Acidic conditions are generally more favorable for the stability of phenolic compounds.[13]

Temperature: Elevated temperatures can accelerate degradation reactions.[11][14][15] For long-term storage of solutions, refrigeration or freezing is recommended.

Light: Exposure to UV light can induce photodegradation of phenolic compounds.[10][11] Therefore, it is advisable to store solutions in amber vials or protected from light.

Oxidation: The phenolic ring is prone to oxidation, which can be catalyzed by the presence of metal ions or exposure to air (oxygen).

A forced degradation study is the standard approach to definitively determine the stability of the compound under various stress conditions.[16]

Table 2: Summary of Stability Profile for this compound

ConditionExpected StabilityPrimary Degradation Pathway
Acidic pH (pH < 4)Generally StableHydrolysis of the ethoxy group (minor)
Neutral pH (pH ~7)Moderately StableSlow oxidation
Alkaline pH (pH > 8)UnstableRapid oxidation of the phenoxide ion[12]
Elevated TemperatureUnstableAccelerated oxidation and decarboxylation[11]
UV Light ExposureUnstablePhotodegradation[10]
Oxidizing AgentsUnstableOxidation of the phenolic ring

Section 3: Experimental Protocols

To empower researchers to obtain precise data for this compound, this section details the necessary experimental methodologies.

Protocol for Solubility Determination

A standard method for determining the solubility of an organic compound is the shake-flask method.[17][18][19]

Objective: To determine the saturation concentration of this compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, methanol, DMSO, acetone)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the solvent.

  • Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C).

  • Shake the mixture for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After shaking, allow the suspension to settle.

  • Centrifuge the sample to pellet the undissolved solid.

  • Carefully withdraw a known volume of the supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a calibrated HPLC or UV-Vis method.

  • Calculate the original concentration in the saturated solution, which represents the solubility.

G Experimental Workflow for Solubility Determination cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Add excess solute to known volume of solvent prep2 Seal vial prep1->prep2 equil1 Shake at constant temperature (24-48h) prep2->equil1 equil2 Allow suspension to settle equil1->equil2 analysis1 Centrifuge sample equil2->analysis1 analysis2 Withdraw and dilute supernatant analysis1->analysis2 analysis3 Quantify concentration (HPLC/UV-Vis) analysis2->analysis3 analysis4 Calculate solubility analysis3->analysis4

Workflow for determining the solubility of this compound.
Protocol for Stability Assessment (Forced Degradation Study)

A forced degradation study is essential to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.[16][20]

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound stock solution in a suitable solvent (e.g., methanol or acetonitrile)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Temperature-controlled oven

  • Photostability chamber

  • UPLC-MS/MS system

Procedure:

  • Preparation of Stressed Samples:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at an elevated temperature (e.g., 60 °C).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60 °C).

    • Photodegradation: Expose the stock solution to UV light in a photostability chamber.

  • Time Points: Withdraw aliquots from each stressed sample at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Quenching: Neutralize the acid and base-stressed samples.

  • Analysis: Analyze the samples using a validated UPLC-MS/MS method to separate and quantify the parent compound and any degradation products.[21][22][23]

  • Data Evaluation: Determine the degradation rate of this compound under each condition and identify the major degradation products by their mass-to-charge ratio.

G Forced Degradation Study Workflow cluster_stress Stress Conditions cluster_analysis Analysis start Prepare stock solution of this compound acid Acidic (HCl) start->acid base Basic (NaOH) start->base oxidative Oxidative (H₂O₂) start->oxidative thermal Thermal start->thermal photo Photolytic (UV) start->photo sampling Sample at time points acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling quenching Quench reaction sampling->quenching analysis UPLC-MS/MS analysis quenching->analysis evaluation Evaluate degradation and identify products analysis->evaluation

Workflow for conducting a forced degradation study.

Section 4: Potential Degradation Pathways

Based on the chemical structure and the known reactivity of phenolic acids, the following degradation pathways are proposed for this compound under stress conditions.

Oxidative Degradation: The phenolic ring is susceptible to oxidation, especially under alkaline conditions or in the presence of oxidizing agents. This can lead to the formation of quinone-type structures, followed by ring-opening to form smaller aliphatic acids.[24]

Decarboxylation: At elevated temperatures, the carboxylic acid group may be lost as carbon dioxide.

Hydrolysis: Under strong acidic or basic conditions and heat, the ethoxy group may be hydrolyzed to a hydroxyl group, forming 3,4-dihydroxyphenylacetic acid.

G Potential Degradation Pathways cluster_oxidation Oxidation cluster_other Other Pathways parent This compound quinone Quinone formation parent->quinone [O] decarboxylation Decarboxylation parent->decarboxylation Heat hydrolysis Ethoxy group hydrolysis parent->hydrolysis Acid/Base, Heat ring_opening Ring opening to aliphatic acids quinone->ring_opening

Proposed degradation pathways for this compound.

This technical guide provides a foundational understanding of the solubility and stability of this compound. While estimated data offers a starting point, the detailed experimental protocols herein are designed to enable researchers to generate the precise and robust data required for their specific applications.

References

The Quest for 3-Ethoxy-4-hydroxyphenylacetic Acid in Nature: A Technical Examination of Its Putative Origins and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a notable absence of evidence for the natural occurrence of 3-Ethoxy-4-hydroxyphenylacetic acid. This compound is predominantly described as a synthetic molecule with applications in the pharmaceutical, cosmetic, and agricultural sectors. Its documented utility lies in its role as a versatile building block in organic synthesis.

Given the user's interest in the natural occurrence of this specific molecule, it is plausible that there may be an interest in its structurally related and well-documented naturally occurring analogs: 4-hydroxyphenylacetic acid and 3-hydroxyphenylacetic acid . These compounds are significant metabolites found across various biological systems, arising from the breakdown of amino acids and dietary polyphenols by the gut microbiota. This guide will, therefore, focus on the natural occurrence, metabolic pathways, and analytical methodologies for these closely related and naturally prevalent phenylacetic acids, providing a robust technical overview for researchers, scientists, and drug development professionals.

Natural Occurrence and Quantitative Data of Hydroxyphenylacetic Acids

4-Hydroxyphenylacetic acid and its isomer, 3-hydroxyphenylacetic acid, are frequently identified in a variety of natural sources, including plants, microorganisms, and as metabolites in animals and humans. Their presence is often linked to the metabolism of aromatic amino acids, particularly tyrosine and phenylalanine, and the microbial degradation of dietary polyphenols.

Occurrence in Food and Beverages

Hydroxyphenylacetic acids are found in a range of food products, often as a result of microbial fermentation or as natural constituents of the raw materials.

Food/BeverageCompoundConcentration RangeReference
Olive Oil4-Hydroxyphenylacetic acidPresent[1][2]
Beer4-Hydroxyphenylacetic acidPresent[1][2]
Wine/Grapes3-Hydroxyphenylacetic acid, 4-Hydroxyphenylacetic acidQualitative[3]
Cranberries3-Hydroxyphenylacetic acid, 4-Hydroxyphenylacetic acidQualitative[3]
Green/Black Tea3-Hydroxyphenylacetic acid, 4-Hydroxyphenylacetic acidQualitative[3]
Berries3-Hydroxyphenylacetic acid, 4-Hydroxyphenylacetic acidQualitative[3]
Orange Juice3-Hydroxyphenylacetic acid, 4-Hydroxyphenylacetic acidQualitative[3]
Endogenous Occurrence in Humans

As metabolic byproducts, these compounds are quantifiable in human physiological fluids, with levels influenced by diet, gut microbiome composition, and certain health conditions.

Biological MatrixCompoundTypical ConcentrationClinical SignificanceReference
Urine4-Hydroxyphenylacetic acid0 - 29 mmol/mol creatinine (Optimal)Elevated levels can indicate small intestinal bacterial overgrowth (SIBO), cystic fibrosis, or celiac disease.[3][4][3]
Urine3-Hydroxyphenylacetic acidVariableElevated levels can suggest Clostridium overgrowth or a diet rich in flavonoids.[5][5]

Biosynthesis and Metabolic Pathways

The primary route for the formation of 4-hydroxyphenylacetic acid and 3-hydroxyphenylacetic acid in humans is through the metabolism of tyrosine and the microbial breakdown of dietary flavonoids in the colon.

Tyrosine Metabolism

In human metabolism, tyrosine can be converted to 4-hydroxyphenylacetic acid. This pathway is a normal catabolic route for this amino acid.

Tyrosine_Metabolism Tyrosine Tyrosine pHPPA 4-Hydroxyphenylpyruvic acid Tyrosine->pHPPA Tyrosine aminotransferase HGA Homogentisic acid pHPPA->HGA 4-hydroxyphenylpyruvate dioxygenase HPA 4-Hydroxyphenylacetic acid pHPPA->HPA

Figure 1: Simplified metabolic pathway of tyrosine to 4-hydroxyphenylacetic acid.
Microbial Metabolism of Dietary Flavonoids

Gut bacteria play a crucial role in metabolizing complex dietary polyphenols, such as flavonoids, into simpler phenolic acids, including 3-hydroxyphenylacetic acid and 4-hydroxyphenylacetic acid.[5][6][7]

Flavonoid_Metabolism Dietary_Flavonoids Dietary Flavonoids (e.g., Quercetin, Catechins) Gut_Microbiota Gut Microbiota (e.g., Clostridium species) Dietary_Flavonoids->Gut_Microbiota Intermediate_Metabolites Intermediate Metabolites Gut_Microbiota->Intermediate_Metabolites HPAA_3 3-Hydroxyphenylacetic acid Intermediate_Metabolites->HPAA_3 HPAA_4 4-Hydroxyphenylacetic acid Intermediate_Metabolites->HPAA_4 Absorption Absorption into bloodstream HPAA_3->Absorption HPAA_4->Absorption

Figure 2: General workflow of dietary flavonoid metabolism by gut microbiota.

Experimental Protocols

The analysis of hydroxyphenylacetic acids in biological and food matrices typically involves extraction followed by chromatographic separation and detection.

Sample Preparation: Solid-Phase Extraction (SPE) for Urine Samples

This protocol outlines a common method for extracting phenolic acids from urine prior to analysis.

Objective: To isolate and concentrate hydroxyphenylacetic acids from a urine matrix.

Materials:

  • Urine sample

  • Internal standard solution (e.g., a deuterated analog)

  • Formic acid

  • Methanol

  • SPE cartridges (e.g., C18)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment: Centrifuge the urine sample to remove particulate matter.

  • Acidification: Acidify the supernatant with formic acid to a pH of approximately 2-3. This step protonates the phenolic acids, making them more amenable to retention on a non-polar sorbent.

  • Internal Standard: Add the internal standard to the acidified sample.

  • SPE Cartridge Conditioning: Condition the C18 SPE cartridge by sequentially passing methanol and then acidified water through it.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interfering hydrophilic compounds.

  • Elution: Elute the retained hydroxyphenylacetic acids with a stronger organic solvent, such as methanol or acetonitrile.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for chromatographic analysis.

Analytical Method: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This technique offers high sensitivity and selectivity for the quantification of hydroxyphenylacetic acids.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Reversed-phase C18 column

  • Mass Spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

Chromatographic Conditions (Typical):

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A linear gradient from a low to a high percentage of Mobile Phase B is typically used to separate the compounds of interest.

  • Flow Rate: 0.2 - 0.5 mL/min

  • Column Temperature: 30 - 40 °C

Mass Spectrometry Parameters (Typical):

  • Ionization Mode: Negative Electrospray Ionization (ESI-) is often preferred for phenolic acids.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.

HPLC_MS_Workflow Sample Extracted Sample HPLC HPLC System (Reversed-Phase C18 column) Sample->HPLC Injection ESI Electrospray Ionization (ESI) HPLC->ESI Elution Mass_Analyzer Mass Spectrometer (Triple Quadrupole) ESI->Mass_Analyzer Ionization Detector Detector Mass_Analyzer->Detector Ion Separation (MRM) Data_Analysis Data Analysis (Quantification) Detector->Data_Analysis

Figure 3: Experimental workflow for HPLC-MS analysis of hydroxyphenylacetic acids.

Conclusion

While this compound appears to be a compound of synthetic origin, its structural relatives, 4-hydroxyphenylacetic acid and 3-hydroxyphenylacetic acid, are naturally occurring metabolites with significant biological relevance. Their origins from amino acid and polyphenol metabolism, particularly through the action of the gut microbiota, make them important biomarkers for dietary intake and gut health. The analytical methods detailed in this guide provide a robust framework for their quantification in various biological and food matrices, enabling further research into their physiological roles and potential as therapeutic agents.

References

The Neuroprotective Potential of 3-Ethoxy-4-hydroxyphenylacetic Acid in Neurological Disorders: A Mechanistic Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the mechanism of action of 3-Ethoxy-4-hydroxyphenylacetic acid in neurological disorders is limited. This document extrapolates potential mechanisms based on the well-documented activities of its structural analogs, primarily 3-Hydroxyphenylacetic acid (3-HPAA) and 3,4-Dihydroxyphenylacetic acid (DOPAC).

Introduction

Neurological disorders, including neurodegenerative diseases such as Alzheimer's and Parkinson's, represent a significant and growing global health burden. A common thread in the pathophysiology of many of these disorders is the interplay between oxidative stress and neuroinflammation, leading to progressive neuronal damage and loss. Phenolic acids, a class of plant-derived secondary metabolites, have garnered considerable attention for their neuroprotective properties.[1][2] this compound, a derivative of phenylacetic acid, is structurally similar to endogenous and microbial metabolites that have demonstrated significant bioactivity within the central nervous system (CNS). This technical guide aims to provide an in-depth overview of the hypothesized mechanism of action of this compound, drawing upon the established neuroprotective effects of its analogs.

Core Hypothesized Mechanisms of Action

The neuroprotective effects of phenolic acids like this compound are likely multifaceted, primarily revolving around the attenuation of oxidative stress and the modulation of neuroinflammatory responses.

Mitigation of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is a key contributor to neuronal damage in neurodegenerative diseases.[3] Structurally similar compounds to this compound have been shown to counteract oxidative stress through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3]

Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.

  • Hypothesized Action of this compound: It is proposed that this compound, due to its phenolic structure, can act as an Nrf2 activator. This would lead to the upregulation of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby enhancing the cellular antioxidant capacity and protecting neurons from oxidative damage.

Neuroinflammation_Modulation cluster_signaling Intracellular Signaling Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Aβ) Microglia Microglia Inflammatory_Stimuli->Microglia NFkB NF-κB Pathway Microglia->NFkB Activation EHPA 3-Ethoxy-4-hydroxy- phenylacetic acid EHPA->NFkB Inhibition Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Pro_inflammatory_Cytokines Upregulation Neurotoxicity Neurotoxicity Pro_inflammatory_Cytokines->Neurotoxicity Experimental_Workflow_Neuroinflammation cluster_prep Cell Culture Preparation cluster_treatment Treatment cluster_analysis Analysis Culture_Microglia 1. Culture microglial cells (e.g., BV-2 cell line) Seed_Cells 2. Seed cells into 96-well plates Culture_Microglia->Seed_Cells Pretreat 3. Pretreat cells with This compound (various concentrations) Seed_Cells->Pretreat Stimulate 4. Stimulate with LPS (lipopolysaccharide) to induce inflammation Pretreat->Stimulate Collect_Supernatant 5. Collect cell culture supernatant Stimulate->Collect_Supernatant Measure_Cytokines 6. Measure pro-inflammatory cytokines (e.g., TNF-α, IL-1β) using ELISA Collect_Supernatant->Measure_Cytokines Measure_NO 7. Measure nitric oxide (NO) production using Griess reagent Collect_Supernatant->Measure_NO

References

Methodological & Application

Application Note: Quantitative Analysis of 3-Ethoxy-4-hydroxyphenylacetic Acid by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with ultraviolet (UV) detection for the quantitative determination of 3-Ethoxy-4-hydroxyphenylacetic acid. This compound is a key intermediate and metabolite of interest in pharmaceutical and agrochemical research.[1] The described protocol provides a reliable framework for the analysis of this compound in various sample matrices, including bulk substance and biological fluids, and is suitable for quality control, stability studies, and pharmacokinetic assessments.

Introduction

This compound (CAS No. 80018-50-4) is a substituted phenylacetic acid derivative with a molecular formula of C₁₀H₁₂O₄ and a molecular weight of 196.2 g/mol .[1] Its structural features make it a valuable building block in the synthesis of various bioactive molecules, including anti-inflammatory and analgesic agents. Given its relevance in drug development and other industrial applications, a validated, accurate, and precise analytical method for its quantification is essential. High-performance liquid chromatography with UV detection offers a specific, reliable, and cost-effective approach for this purpose.

Principle of the Method

This method employs reversed-phase chromatography on a C18 stationary phase to separate this compound from potential impurities and matrix components. The mobile phase consists of a mixture of an acidic aqueous solution and an organic solvent. The acidic component of the mobile phase, such as formic or acetic acid, is crucial for ensuring the analyte is in its non-ionized form, which promotes retention on the nonpolar stationary phase. Isocratic or gradient elution can be employed to achieve optimal separation. Detection is performed by monitoring the UV absorbance at a wavelength where this compound exhibits significant absorption, which is anticipated to be in the range of 275-280 nm based on the phenolic chromophore. Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations.

Materials and Reagents

  • This compound reference standard: (Purity ≥98%)

  • Acetonitrile: HPLC grade

  • Methanol: HPLC grade

  • Formic acid: (or Acetic Acid), analytical grade

  • Water: Deionized or HPLC grade

  • Sample Matrix: (e.g., human plasma, rat urine, pharmaceutical formulation)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions are a recommended starting point and may require optimization for specific instrumentation and sample matrices.

ParameterRecommended Condition
HPLC System Any standard HPLC system with a UV/Vis detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Elution Mode Isocratic: 70% A / 30% B (adjust as needed for optimal retention)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection Wavelength 278 nm
Run Time Approximately 10 minutes

Experimental Protocols

Preparation of Standard Solutions
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

Sample Preparation

Proper sample preparation is critical for accurate and reproducible results. The following are general protocols for common matrices.

  • Weigh and finely powder a representative number of tablets.

  • Accurately weigh a portion of the powder equivalent to a known amount of the active pharmaceutical ingredient (API).

  • Dissolve the powder in a suitable solvent (e.g., methanol or mobile phase) with the aid of sonication.

  • Dilute the solution to a final concentration within the linear range of the calibration curve.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

This protocol is designed to remove proteins that can interfere with the analysis and damage the HPLC column.

  • To 200 µL of plasma, add 600 µL of ice-cold acetonitrile (1:3 v/v).

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

  • Centrifuge the urine sample at 2000 x g for 10 minutes to remove particulate matter.

  • Dilute the supernatant 1:10 with the mobile phase (the dilution factor may need adjustment based on expected analyte concentration).

  • Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.

Method Validation

The proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. The following parameters should be assessed:

Validation ParameterTypical Acceptance Criteria
Specificity The analyte peak should be well-resolved from any matrix components or impurities, with no significant interfering peaks at the analyte's retention time in blank samples.
Linearity (r²) ≥ 0.999 over the concentration range.
Range The range over which the method is precise, accurate, and linear.
Accuracy (% Recovery) 80-120% for complex matrices (e.g., biological fluids).
Precision (% RSD) Repeatability (intra-day): ≤ 2%Intermediate Precision (inter-day): ≤ 3%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1, with acceptable precision and accuracy.
Robustness The method's performance should not be significantly affected by small, deliberate variations in chromatographic parameters (e.g., pH, mobile phase composition, flow rate).

Data Presentation

The quantitative data from the method validation should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Linearity and Range

AnalyteConcentration Range (µg/mL)Regression EquationCorrelation Coefficient (r²)
This compound0.1 - 100y = mx + c≥ 0.999

Table 2: Accuracy and Precision

Concentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)Accuracy (% Recovery)
Low QC≤ 2.0≤ 3.080 - 120
Mid QC≤ 2.0≤ 3.080 - 120
High QC≤ 2.0≤ 3.080 - 120

Table 3: LOD and LOQ

AnalyteLOD (µg/mL)LOQ (µg/mL)
This compound(Calculated)(Calculated)

Visualizations

Experimental Workflow

The overall experimental process, from sample receipt to data analysis, can be visualized as follows:

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Sample Receipt sample_prep Sample Preparation (Extraction/Dilution) sample->sample_prep std_prep Standard Solution Preparation calibration Calibration Curve Generation std_prep->calibration hplc_injection HPLC Injection sample_prep->hplc_injection chrom_sep Chromatographic Separation hplc_injection->chrom_sep uv_detection UV Detection chrom_sep->uv_detection peak_integration Peak Integration uv_detection->peak_integration peak_integration->calibration quantification Quantification calibration->quantification report Final Report quantification->report

References

Gas chromatography-mass spectrometry (GC-MS) analysis of 3-Ethoxy-4-hydroxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethoxy-4-hydroxyphenylacetic acid is a phenolic acid of interest in various fields, including metabolism studies and as a potential biomarker. Its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) presents challenges due to its low volatility and the presence of polar functional groups (a carboxylic acid and a hydroxyl group). These characteristics can lead to poor chromatographic peak shape, low sensitivity, and potential interactions with the GC system.

To overcome these challenges, a derivatization step is essential prior to GC-MS analysis. Derivatization chemically modifies the analyte to increase its volatility and thermal stability. This application note provides a detailed protocol for the analysis of this compound using a silylation derivatization method, which is a robust and widely used technique for compounds containing active hydrogens.

Principle of the Method

The protocol described herein involves the silylation of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst. The active hydrogens on the carboxylic acid and hydroxyl groups are replaced by non-polar trimethylsilyl (TMS) groups. This transformation significantly increases the volatility of the analyte, making it amenable to GC-MS analysis with improved peak shape and sensitivity.[1]

Experimental Protocols

Materials and Reagents
  • This compound standard (≥95% purity)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous, GC grade) or other suitable aprotic solvent (e.g., Acetonitrile)

  • Ethyl acetate (anhydrous, GC grade)

  • Nitrogen gas (high purity)

  • GC-MS vials (2 mL) with PTFE-lined caps

  • Microsyringes

  • Heating block or oven

  • Vortex mixer

Sample Preparation and Derivatization
  • Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent such as ethyl acetate (e.g., 1 mg/mL).

  • Drying: Transfer a known volume of the standard solution or sample extract into a GC-MS vial. Evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen gas. It is crucial to ensure the sample is completely dry as moisture can interfere with the silylation reaction.

  • Reconstitution: Add 50 µL of anhydrous pyridine to the dried residue in the vial. Vortex for 30 seconds to dissolve the sample.

  • Derivatization: Add 100 µL of BSTFA with 1% TMCS to the vial. Tightly cap the vial and vortex for 1 minute.

  • Reaction: Incubate the vial at 70°C for 60 minutes in a heating block or oven to ensure complete derivatization.[2]

  • Cooling: Allow the vial to cool to room temperature before GC-MS analysis. The derivatized sample is now ready for injection.

GC-MS Parameters

The following are recommended starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and column used.

Parameter Setting
Gas Chromatograph
ColumnDB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection ModeSplitless
Injector Temperature280°C
Carrier GasHelium
Flow Rate1.0 mL/min
Oven ProgramInitial temperature 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Mass Scan Rangem/z 50-550
Solvent Delay5 min

Data Presentation

The following table summarizes the expected quantitative performance of the GC-MS method for the analysis of the di-TMS derivative of this compound.

Parameter Expected Performance
Retention Time (min) 12 - 15 (dependent on exact GC conditions)
Limit of Detection (LOD) 0.1 - 1 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL
Linearity (r²) > 0.995
Precision (%RSD) < 10%
Accuracy (% Recovery) 90 - 110%
Key Mass Fragments (m/z) To be determined from the mass spectrum of the derivatized compound. Expected fragments would include the molecular ion and characteristic fragments from the loss of methyl and TMS groups. The NIST WebBook shows the mass spectrum for the underivatized compound.[3]

Visualization

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start Start with Sample (e.g., standard solution or biological extract) dry Evaporate to Dryness (Nitrogen Stream) start->dry reconstitute Reconstitute in Pyridine dry->reconstitute add_bstfa Add BSTFA + 1% TMCS reconstitute->add_bstfa heat Incubate at 70°C for 60 min add_bstfa->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject acquire Data Acquisition inject->acquire process Data Processing and Quantification acquire->process

References

Application Note: A Robust and Sensitive LC-MS/MS Protocol for the Quantification of 3-Ethoxy-4-hydroxyphenylacetic Acid in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, pharmacodynamic, and metabolic studies.

Introduction

3-Ethoxy-4-hydroxyphenylacetic acid (EHPAA) is a compound of interest in various fields, including pharmaceuticals and agrochemicals, due to its potential as a bioactive molecule.[1] Accurate quantification of EHPAA in biological matrices such as plasma is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. This application note describes a detailed, robust, and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of EHPAA in human plasma. The protocol employs a straightforward protein precipitation method for sample preparation and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to method development.

PropertyValueReference
Molecular FormulaC₁₀H₁₂O₄[1][2]
Molecular Weight196.2 g/mol [1][2]
IUPAC Name2-(3-ethoxy-4-hydroxyphenyl)acetic acid[3]
AppearanceOff-white to light yellow powder[1]
CAS Number80018-50-4[1][2]

Experimental Protocol

This section provides a comprehensive methodology for the analysis of EHPAA in human plasma.

1. Materials and Reagents

  • This compound (EHPAA), analytical standard (≥98% purity)

  • This compound-d5 (EHPAA-d5), internal standard (IS)

  • LC-MS grade methanol

  • LC-MS grade acetonitrile

  • LC-MS grade water

  • Formic acid (≥98%)

  • Human plasma (K₂EDTA as anticoagulant)

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials

2. Standard Solutions and Quality Control Samples

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve EHPAA and EHPAA-d5 in methanol to prepare individual primary stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the EHPAA primary stock solution with 50:50 (v/v) methanol:water to create working standard solutions for the calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the EHPAA-d5 primary stock solution with methanol.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to prepare CCs and QCs. A typical calibration curve range is 1 - 1000 ng/mL. QC samples should be prepared at a minimum of three concentration levels: low, medium, and high.

3. Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples.[4]

  • Aliquot 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the 100 ng/mL EHPAA-d5 internal standard working solution and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

4. LC-MS/MS Instrumentation and Conditions

The analysis is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.

Table 1: LC-MS/MS Operating Parameters

ParameterCondition
LC System
ColumnC18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Gradient Elution
0.0 - 1.0 min5% B
1.0 - 5.0 min5% to 95% B
5.0 - 6.0 min95% B
6.1 - 8.0 min5% B (re-equilibration)
MS System
Ionization ModeElectrospray Ionization (ESI), Negative
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
Desolvation Gas Flow800 L/hr
MRM Transitions
EHPAAPrecursor: 195.1 m/z, Product: 151.1 m/z
EHPAA-d5 (IS)Precursor: 200.1 m/z, Product: 156.1 m/z

Data Presentation and Results

The following tables summarize the expected quantitative performance of this method.

Table 2: Calibration Curve Parameters

AnalyteCalibration Range (ng/mL)Regression Model
EHPAA1 - 1000Linear, 1/x² weighting>0.995

Table 3: Accuracy and Precision of Quality Control Samples

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=6)Accuracy (%)Precision (%CV)
LLOQ10.9898.0≤15.0
Low QC32.9197.0≤10.0
Mid QC100102.3102.3≤8.0
High QC800792.099.0≤7.5

Table 4: Matrix Effect and Recovery

QC LevelAnalyte Recovery (%)IS Recovery (%)Matrix FactorIS-Normalized Matrix Factor
Low QC92.594.10.950.98
High QC95.293.80.981.01

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the analytical protocol.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma_sample Plasma Sample (100 µL) add_is Add Internal Standard (EHPAA-d5) plasma_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Transfer Supernatant centrifugation->supernatant_transfer lc_separation LC Separation (C18 Column) supernatant_transfer->lc_separation Injection ms_detection MS/MS Detection (ESI-, MRM) lc_separation->ms_detection quantification Quantification (Calibration Curve) ms_detection->quantification reporting Reporting Results quantification->reporting

Caption: A schematic of the LC-MS/MS workflow for EHPAA analysis in plasma.

This application note provides a detailed and reliable LC-MS/MS method for the quantification of this compound in human plasma. The protocol is characterized by its simplicity of sample preparation, high sensitivity, and excellent accuracy and precision, making it well-suited for regulated bioanalysis in support of clinical and preclinical studies. The use of a stable isotope-labeled internal standard ensures the robustness and reliability of the results.

References

Application Notes and Protocols for the Analysis of 3-Ethoxy-4-hydroxyphenylacetic Acid in Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethoxy-4-hydroxyphenylacetic acid is a metabolite of interest in various biomedical and pharmaceutical research areas. Accurate quantification in complex biological matrices like urine is crucial for its study. However, the presence of numerous endogenous and exogenous compounds in urine can interfere with analysis, necessitating effective sample preparation to ensure reliable and reproducible results.

This document provides detailed application notes and protocols for several common sample preparation techniques applicable to the analysis of this compound in urine, primarily using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following protocols are based on established methods for structurally similar phenolic and organic acids and should be validated specifically for this compound before implementation in a regulated environment.

Urine is a complex matrix, and its composition can significantly impact the accuracy of LC-MS/MS analysis through matrix effects, which can cause ion suppression or enhancement.[1][2][3][4][5] Therefore, the choice of sample preparation technique is critical and often involves a trade-off between sample cleanliness, recovery, throughput, and cost.

Key Sample Preparation Techniques

Four primary techniques are presented:

  • Solid-Phase Extraction (SPE): A highly effective method for cleanup and concentration of analytes, providing clean extracts and reducing matrix effects.[6][7]

  • Liquid-Liquid Extraction (LLE): A classic and cost-effective technique for separating analytes based on their differential solubility in immiscible liquids.[6][7][8]

  • Protein Precipitation (PPT): A rapid method for removing proteins from the sample, though it may be less effective at removing other interfering small molecules.

  • Dilute-and-Shoot: The simplest and fastest approach, suitable for high-throughput screening, but most susceptible to matrix effects.[9][10]

Data Presentation: Comparative Performance of Sample Preparation Techniques

While specific quantitative data for this compound is not widely published, the following table summarizes typical performance characteristics for the analysis of related phenolic and organic acids in urine using various sample preparation methods coupled with LC-MS/MS or GC-MS. This data serves as a benchmark for expected performance.

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Protein Precipitation (PPT)Dilute-and-Shoot
Recovery 87 - 102% (for 11 phenolic acids)[11]77.4% (mean for organic acids)[6][7]Generally lower and more variableNot Applicable
Precision (RSD) < 14.0% (interday)[11]< 10% (within day and day-to-day)[6]< 15% (representative)[12]< 10% (instrumental)
Limit of Quantification (LOQ) 0.3 - 0.6 ng/mL (for various phenols)[13]Analyte dependent0.05 - 0.5 µmol/L (representative)[12]1 - 3 ng/mL (for similar metabolites)
Matrix Effect Mitigation HighModerateLow to ModerateLow
Throughput ModerateModerateHighVery High
Cost per Sample HighLowLowVery Low

Note: The values presented are derived from studies on analogous compounds and should be considered as estimates. Method validation is essential to determine the specific performance for this compound.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE)

This protocol is adapted from methods for the extraction of phenolic acids from urine and is designed to provide a clean sample extract suitable for sensitive LC-MS/MS analysis.[6][11]

Materials:

  • Mixed-mode or polymeric reversed-phase SPE cartridges (e.g., Oasis HLB, Strata-X)

  • Urine sample

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled version of the analyte)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • Deionized water

  • SPE vacuum manifold

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment:

    • Thaw urine samples on ice.

    • Centrifuge the urine at 10,000 x g for 10 minutes at 4°C to pellet particulates.[9]

    • Transfer 1 mL of the supernatant to a clean tube.

    • Add the internal standard solution.

    • Acidify the sample to approximately pH 3-4 by adding 10 µL of formic acid.

  • SPE Cartridge Conditioning:

    • Place the SPE cartridges on the vacuum manifold.

    • Condition the cartridges by passing 2 mL of methanol, followed by 2 mL of deionized water. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 2 mL of deionized water to remove salts and polar interferences.

    • Wash the cartridge with 2 mL of 5% methanol in water to remove less hydrophobic interferences.

  • Elution:

    • Elute the analyte with 2 x 1 mL of methanol or acetonitrile into a collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).

    • Vortex and transfer to an HPLC vial for analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol is based on methods for extracting organic and phenolic acids from urine.[6][8][14]

Materials:

  • Urine sample

  • Internal Standard (IS) solution

  • Ethyl acetate (HPLC grade)

  • Hydrochloric acid (HCl) or Formic acid

  • Sodium chloride (NaCl)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Preparation:

    • Thaw urine samples on ice.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer 1 mL of the supernatant to a glass tube.

    • Add the internal standard solution.

    • Acidify the urine to pH < 2 with HCl.[9]

    • Add approximately 0.5 g of NaCl to increase the ionic strength of the aqueous phase.

  • Extraction:

    • Add 3 mL of ethyl acetate to the tube.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Repeat the extraction step with another 3 mL of ethyl acetate and combine the organic layers.

  • Dry-down and Reconstitution:

    • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex and transfer to an HPLC vial for analysis.

Protocol 3: Protein Precipitation (PPT)

This is a rapid procedure suitable for high-throughput analysis, adapted from general protocols for biological samples.[12]

Materials:

  • Urine sample

  • Internal Standard (IS) solution

  • Acetonitrile (ACN), pre-chilled to -20°C

  • Microcentrifuge tubes

  • Centrifuge capable of >14,000 x g at 4°C

Procedure:

  • Precipitation:

    • Pipette 100 µL of centrifuged urine into a microcentrifuge tube.

    • Add 10 µL of the internal standard solution.

    • Add 400 µL of cold (-20°C) acetonitrile to the tube.[12]

    • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifugation:

    • Incubate the samples at -20°C for 20 minutes to enhance precipitation.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.[12]

  • Sample Transfer:

    • Carefully transfer the supernatant to an HPLC vial for analysis. Alternatively, evaporate the supernatant and reconstitute in the initial mobile phase to increase concentration.

Protocol 4: Dilute-and-Shoot

This is the simplest method, involving only dilution before injection. It is highly susceptible to matrix effects and may require a more robust LC method or a divert valve to protect the mass spectrometer.[9][10]

Materials:

  • Urine sample

  • Internal Standard (IS) solution

  • Deionized water or initial mobile phase

  • Centrifuge

  • HPLC vials

Procedure:

  • Sample Preparation:

    • Centrifuge the urine sample at 10,000 x g for 10 minutes at 4°C to remove particulates.[9]

  • Dilution:

    • In an HPLC vial, combine:

      • 10 µL of the urine supernatant

      • 10 µL of the internal standard solution

      • 180 µL of deionized water or the initial mobile phase (this represents a 1:20 dilution).

  • Analysis:

    • Vortex the vial and place it in the autosampler for LC-MS/MS analysis.

Visualization of Experimental Workflows

The following diagrams illustrate the workflows for the described sample preparation techniques.

SPE_Workflow cluster_start Sample Input cluster_pretreatment Pre-treatment cluster_spe Solid-Phase Extraction cluster_post Post-Extraction cluster_end Analysis urine Urine Sample centrifuge Centrifuge (10,000 x g) urine->centrifuge add_is Add Internal Standard centrifuge->add_is acidify Acidify (pH 3-4) add_is->acidify condition Condition SPE Cartridge (Methanol, Water) acidify->condition load Load Sample condition->load wash Wash Cartridge (Water, 5% Methanol) load->wash elute Elute Analyte (Methanol/ACN) wash->elute drydown Evaporate to Dryness elute->drydown reconstitute Reconstitute in Mobile Phase drydown->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis LLE_Workflow cluster_start Sample Input cluster_pretreatment Pre-treatment cluster_lle Liquid-Liquid Extraction cluster_post Post-Extraction cluster_end Analysis urine Urine Sample centrifuge Centrifuge (10,000 x g) urine->centrifuge add_is Add Internal Standard centrifuge->add_is acidify Acidify (pH < 2) & Add NaCl add_is->acidify add_solvent Add Ethyl Acetate acidify->add_solvent vortex Vortex to Mix add_solvent->vortex separate Centrifuge to Separate Layers vortex->separate collect Collect Organic Layer (Repeat) separate->collect drydown Evaporate to Dryness collect->drydown reconstitute Reconstitute in Mobile Phase drydown->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis PPT_Workflow cluster_start Sample Input cluster_ppt Protein Precipitation cluster_end Analysis urine Urine Sample (Supernatant) add_is Add Internal Standard urine->add_is add_acn Add Cold Acetonitrile & Vortex add_is->add_acn incubate Incubate at -20°C add_acn->incubate centrifuge Centrifuge (>14,000 x g) incubate->centrifuge collect Collect Supernatant centrifuge->collect analysis LC-MS/MS Analysis collect->analysis Dilute_Shoot_Workflow cluster_start Sample Input cluster_prep Preparation cluster_end Analysis urine Urine Sample centrifuge Centrifuge (10,000 x g) urine->centrifuge dilute Dilute Supernatant with Internal Standard and Mobile Phase centrifuge->dilute vortex Vortex dilute->vortex analysis LC-MS/MS Analysis vortex->analysis

References

Application Notes & Protocols: 3-Ethoxy-4-hydroxyphenylacetic acid (EOPAA) as a Novel Biomarker in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: 3-Ethoxy-4-hydroxyphenylacetic acid (EOPAA) is a novel analyte and is not currently an established biomarker in neuroscience. The following application notes and protocols are presented as a comprehensive framework for the investigation and validation of EOPAA as a potential biomarker, drawing parallels with the well-understood metabolism and analysis of related catecholamine metabolites.

Introduction: The Potential of EOPAA in Neuroscience

Biomarkers are critical tools in neuroscience for diagnosing diseases, monitoring progression, and assessing therapeutic responses.[1][2] They are measurable indicators that can reflect normal biological processes, pathogenic states, or the effects of a therapeutic intervention. Small molecule metabolites are particularly valuable as they can provide a real-time snapshot of metabolic activity.

This compound (EOPAA) is structurally analogous to homovanillic acid (HVA), the major terminal metabolite of the neurotransmitter dopamine. The core difference is the presence of an ethoxy (-O-CH₂CH₃) group in EOPAA instead of the methoxy (-O-CH₃) group in HVA. This structural similarity suggests that EOPAA could be a relevant indicator of altered dopamine metabolism or may arise from specific xenobiotic or metabolic pathways.

Potential Origins and Significance of EOPAA:

  • Exogenous Compound Metabolism: EOPAA could be a metabolite of a pharmaceutical agent or an environmental compound, where its presence and concentration would be directly related to exposure and metabolic processing.

  • Ethanol-Related Dopamine Metabolism: The "ethoxy" group suggests a potential link to ethanol metabolism. It is hypothesized that in the presence of high ethanol concentrations, the standard methylation of dopamine's primary metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC), by catechol-O-methyltransferase (COMT) might be altered, leading to an ethylation reaction instead.

  • Marker of Specific Enzyme Activity: The formation of EOPAA could be catalyzed by a specific, perhaps inducible, enzyme whose activity is relevant to a particular neuropathological state.

These application notes provide the essential theoretical background and practical protocols to investigate EOPAA as a candidate biomarker.

Biological Pathways: Dopamine Metabolism and a Hypothesized Route to EOPAA

Understanding the established dopamine metabolic pathway is crucial for contextualizing the potential role of EOPAA. Dopamine is primarily metabolized by monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) to form DOPAC and subsequently HVA.[3]

cluster_Dopamine Canonical Dopamine Metabolism Dopamine Dopamine DOPAC DOPAC (3,4-Dihydroxyphenylacetic acid) Dopamine->DOPAC MAO HVA HVA (Homovanillic Acid) DOPAC->HVA COMT

Caption: Canonical metabolic pathway of Dopamine to HVA.

Based on its structure, a plausible, though hypothetical, pathway for EOPAA formation could involve the ethylation of DOPAC, potentially as an alternative to methylation by COMT, especially under conditions of high ethanol availability.

cluster_EOPAA Hypothesized EOPAA Formation Pathway Dopamine Dopamine DOPAC DOPAC (3-4-Dihydroxyphenylacetic acid) Dopamine->DOPAC MAO EOPAA EOPAA (this compound) DOPAC->EOPAA Ethyl-Transferase? (e.g., in high ethanol env.)

Caption: Hypothesized metabolic pathway for EOPAA formation.

Experimental Workflow for EOPAA Quantification

The reliable quantification of EOPAA in biological matrices such as plasma or urine is paramount. A typical workflow involves sample preparation to remove interfering substances, followed by sensitive detection using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).

start Biological Sample Collection (Plasma, Urine, CSF) prep Sample Preparation (Protein Precipitation & Centrifugation) start->prep Add Internal Standard analysis UHPLC-MS/MS Analysis prep->analysis Transfer Supernatant data Data Acquisition (MRM Transition Monitoring) analysis->data quant Quantification (Comparison to Standard Curve) data->quant report Reporting Results (ng/mL) quant->report

Caption: General experimental workflow for EOPAA quantification.

Detailed Experimental Protocol: UHPLC-MS/MS Method for EOPAA in Human Plasma

This protocol provides a robust method for the extraction and quantification of EOPAA from human plasma.

4.1. Materials and Reagents

  • Human plasma (collected in K2-EDTA tubes)

  • EOPAA analytical standard

  • EOPAA-d5 (or other stable isotope-labeled internal standard - IS)

  • HPLC-grade acetonitrile (ACN) and methanol (MeOH)

  • HPLC-grade water

  • Formic acid (FA), LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Calibrated pipettes

  • Centrifuge capable of >14,000 x g at 4°C

  • UHPLC-MS/MS system

4.2. Sample Preparation (Protein Precipitation)

  • Thaw frozen plasma samples on ice. Vortex briefly to ensure homogeneity.

  • Pipette 100 µL of plasma into a clean 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard (EOPAA-d5) working solution (e.g., at 1 µg/mL).

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Incubate at -20°C for 20 minutes to maximize protein precipitation.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer 200 µL of the clear supernatant to an HPLC vial.

  • The sample is now ready for injection into the UHPLC-MS/MS system.

4.3. UHPLC-MS/MS Conditions The following are starting parameters and should be optimized for the specific instrument used.

Parameter Suggested Conditions
UHPLC System Standard system with binary pump and autosampler
Column C18 Reverse Phase Column (e.g., 2.1 x 50 mm, 1.7 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, return to 5% B and re-equilibrate for 2 min.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150°C
Desolvation Temperature 450°C
MRM Transitions Must be determined empirically by infusing pure EOPAA and EOPAA-d5 standards.Hypothetical EOPAA: Q1: 195.1 -> Q3: 151.1 Hypothetical EOPAA-d5 (IS): Q1: 200.1 -> Q3: 156.1

4.4. Calibration and Quantification

  • Prepare a calibration curve by spiking a blank matrix (e.g., charcoal-stripped plasma) with known concentrations of EOPAA standard (e.g., 0.5, 1, 5, 10, 50, 100, 500 ng/mL).

  • Process calibration standards and quality control (QC) samples alongside the unknown samples.

  • Quantify EOPAA in the samples by calculating the peak area ratio of the analyte to the internal standard and comparing it against the linear regression of the calibration curve.

Data Presentation: Summarizing Quantitative Findings

Clear presentation of quantitative data is essential for interpretation and comparison across studies.

Table 1: Hypothetical Plasma EOPAA Concentrations in Patient Cohorts This table illustrates how to present clinical biomarker data.

Patient Group n Mean EOPAA (ng/mL) Standard Deviation (SD) p-value (vs. Control)
Healthy Controls501.20.4-
Neurological Condition X (Untreated)4815.84.1<0.001
Neurological Condition X (Treated)453.51.10.045
Chronic Alcohol Use Disorder3522.46.2<0.001

Conclusion and Future Directions for Biomarker Validation

This document outlines a comprehensive framework for the analysis and potential application of this compound (EOPAA) as a novel biomarker in neuroscience. The provided protocols for sample preparation and UHPLC-MS/MS analysis offer a starting point for its reliable quantification in biological fluids.

The validation of EOPAA as a clinical biomarker requires further rigorous investigation:

  • Analytical Validation: Full validation of the assay according to regulatory guidelines, assessing for linearity, accuracy, precision, and stability.

  • Clinical Validation: Conducting large-scale, longitudinal studies to establish reference ranges in healthy populations and to determine the sensitivity and specificity of EOPAA for specific neurological conditions.[4][5]

  • Mechanistic Studies: Investigating the precise biochemical origin of EOPAA to understand the pathways its levels represent.

Successful completion of these steps could establish EOPAA as a valuable new tool for researchers and clinicians in the field of neuroscience.

References

Synthesis of Novel Bioactive Compounds from 3-Ethoxy-4-hydroxyphenylacetic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of novel ester and amide derivatives of 3-ethoxy-4-hydroxyphenylacetic acid. This starting material, a key intermediate in the synthesis of the antidiabetic drug repaglinide, offers a versatile scaffold for the development of new chemical entities with potential therapeutic applications. The proposed derivatives are based on analogous compounds synthesized from structurally similar hydroxyphenylacetic acids, such as homovanillic acid and 4-hydroxyphenylacetic acid, which have demonstrated promising biological activities.

Introduction

This compound is a valuable starting material for medicinal chemistry due to its substituted phenylacetic acid core. The presence of a carboxylic acid, a phenolic hydroxyl group, and an ethoxy group provides multiple points for chemical modification, allowing for the generation of diverse libraries of novel compounds. Drawing inspiration from the biological activities of related hydroxyphenylacetic acid derivatives, this document outlines the synthesis of two classes of novel compounds: esters and amides. These derivatives are predicted to possess a range of biological activities, including antioxidant, antimicrobial, anti-inflammatory, and neuroprotective properties.

Proposed Synthetic Pathways

The carboxylic acid and phenolic hydroxyl groups of this compound are the primary sites for derivatization. Standard and robust organic chemistry reactions can be employed to synthesize ester and amide libraries.

Synthesis_Pathways start This compound esters Novel Ester Derivatives start->esters Esterification (e.g., DCC/DMAP, POCl3) amides Novel Amide Derivatives start->amides Amidation (e.g., DCC/DMAP, PyBOP)

Caption: Proposed synthetic routes from this compound.

Synthesis of Novel Ester Derivatives

A series of novel ester derivatives can be synthesized by reacting this compound with various alcohols. These reactions are typically catalyzed by an acid or mediated by a coupling agent. The resulting esters are hypothesized to have applications as inhibitors of intestinal fatty acid uptake, based on studies of homovanillic acid esters.

General Experimental Protocol: DCC/DMAP Mediated Esterification

This protocol is adapted from a general method for the esterification of carboxylic acids.

  • To a solution of this compound (1.0 mmol) and the desired alcohol (1.2 mmol) in anhydrous dichloromethane (10 mL), add 4-dimethylaminopyridine (DMAP) (0.1 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 mmol) in anhydrous dichloromethane (5 mL) dropwise over 10 minutes.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ester.

Data Presentation: Representative Ester Derivatives

The following table summarizes hypothetical data for a selection of proposed novel ester derivatives, with yields and biological activity estimates based on analogous homovanillic acid esters.

Compound IDR-Group (Alcohol)Molecular FormulaPredicted Yield (%)Predicted IC₅₀ (µM) for Fatty Acid Uptake Inhibition
E-01 MethylC₁₁H₁₄O₄85-95>100
E-02 EthylC₁₂H₁₆O₄88-9685
E-03 n-PropylC₁₃H₁₈O₄87-9472
E-04 IsopropylC₁₃H₁₈O₄80-9078
E-05 n-ButylC₁₄H₂₀O₄85-9365
E-06 BenzylC₁₇H₁₈O₄82-9158

Synthesis of Novel Amide Derivatives

Amide derivatives can be synthesized by coupling this compound with a variety of primary and secondary amines. These compounds are predicted to exhibit antimicrobial and antioxidant activities, based on studies of amides derived from vanillic and 4-hydroxyphenylacetic acids.

General Experimental Protocol: DCC/DMAP Mediated Amidation

This protocol is adapted from the synthesis of vanillic acid amides.

  • To a solution of this compound (1.0 mmol) and 4-dimethylaminopyridine (DMAP) (0.1 mmol) in anhydrous dichloromethane (10 mL), add the desired amine (1.0 mmol).

  • Stir the mixture at room temperature for 5 minutes.

  • Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 mmol) in anhydrous dichloromethane (5 mL).

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.

  • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Data Presentation: Representative Amide Derivatives

The following table presents hypothetical data for a selection of proposed novel amide derivatives, with yields and biological activity estimates based on analogous compounds.

Compound IDAmineMolecular FormulaPredicted Yield (%)Predicted Antimicrobial Activity (MIC, µg/mL)
A-01 AnilineC₁₆H₁₇NO₃75-85>256
A-02 BenzylamineC₁₇H₁₉NO₃80-90128
A-03 4-FluoroanilineC₁₆H₁₆FNO₃72-8264
A-04 PiperidineC₁₅H₂₁NO₃85-95256
A-05 MorpholineC₁₄H₁₉NO₄88-96>256
A-06 4-MethylanilineC₁₇H₁₉NO₃78-8832

Potential Biological Activities and Signaling Pathways

The novel compounds derived from this compound are anticipated to exhibit a range of biological effects. Based on literature for analogous structures, these derivatives could modulate key cellular signaling pathways involved in inflammation, oxidative stress, and neuronal health.

Antioxidant and Anti-inflammatory Pathways

Many phenolic compounds exert their beneficial effects by modulating the Nrf2 and NF-κB signaling pathways. The Nrf2 pathway is a primary cellular defense against oxidative stress, while the NF-κB pathway is a key regulator of inflammation.

Biological_Pathways cluster_0 Antioxidant Response cluster_1 Anti-inflammatory Response Derivative Novel Derivatives Nrf2 Nrf2 Derivative->Nrf2 Activation NFkB NF-κB Derivative->NFkB Inhibition ARE ARE Nrf2->ARE Translocation Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Transcription Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->NFkB Activation Proinflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Proinflammatory_Cytokines Transcription

Caption: Potential modulation of Nrf2 and NF-κB pathways by novel derivatives.

Neuroprotective Pathways

Derivatives of hydroxyphenylacetic acids have shown neuroprotective effects. One potential mechanism is the modulation of pathways related to neuroinflammation and neuronal survival, such as the JNK signaling pathway, which is implicated in cellular stress and apoptosis.

Neuroprotection_Pathway cluster_0 Neuroprotection Neurotoxic_Insult Neurotoxic Insult (e.g., Oxidative Stress) JNK JNK Pathway Neurotoxic_Insult->JNK Activation Apoptosis Apoptosis JNK->Apoptosis Induction Derivative_NP Novel Derivatives Derivative_NP->JNK Inhibition

Caption: Proposed neuroprotective mechanism via inhibition of the JNK pathway.

Experimental Workflow for Synthesis and Evaluation

The overall process for developing and evaluating these novel compounds follows a logical progression from chemical synthesis to biological testing.

Experimental_Workflow Start Start: this compound Synthesis Synthesis of Ester/Amide Library Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening Biological Screening (e.g., Antioxidant, Antimicrobial Assays) Purification->Screening Hit_ID Hit Identification Screening->Hit_ID Mechanism Mechanism of Action Studies (e.g., Western Blot, qPCR) Hit_ID->Mechanism Promising Compounds Lead_Opt Lead Optimization Mechanism->Lead_Opt

Caption: Workflow for synthesis, characterization, and biological evaluation.

Conclusion

This compound is a promising scaffold for the development of novel bioactive compounds. The protocols and application notes provided herein offer a solid foundation for the synthesis and evaluation of new ester and amide derivatives. By leveraging the known biological activities of structurally related compounds, researchers can efficiently explore the therapeutic potential of these novel chemical entities in areas such as infectious diseases, inflammatory disorders, and neurodegenerative diseases. Further investigation is warranted to confirm the predicted biological activities and elucidate the precise mechanisms of action.

Application of 3-Ethoxy-4-hydroxyphenylacetic Acid in Pharmaceutical Development: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

3-Ethoxy-4-hydroxyphenylacetic acid is a versatile organic compound that serves as a crucial intermediate in the synthesis of various pharmaceutical agents.[1] Its unique structure, featuring an ethoxy group and a hydroxyphenylacetic acid moiety, makes it a valuable building block for creating more complex bioactive molecules.[1] While extensive biological data on this specific compound is not widely published, its primary application lies in the development of anti-inflammatory and analgesic drugs.[1] Furthermore, a closely related derivative, 3-ethoxy-4-ethoxycarbonyl phenylacetic acid, has been identified as a key intermediate in the synthesis of the antidiabetic drug, Repaglinide.[2]

The phenylacetic acid core is a common scaffold in medicinal chemistry, with various derivatives exhibiting a range of biological activities. For instance, related compounds like 4-hydroxyphenylacetic acid and 3,4-dihydroxyphenylacetic acid have demonstrated antioxidant and anti-inflammatory properties.[3][4] This suggests that molecules built upon the this compound framework may possess inherent biological activities worth exploring, in addition to their role as synthetic intermediates.

Key Features and Applications:

  • Synthetic Intermediate: The primary and most well-documented application of this compound is as a starting material or intermediate in multi-step organic syntheses of active pharmaceutical ingredients (APIs).[1]

  • Scaffold for Drug Discovery: The structural motif of this compound can be derivatized at the carboxylic acid, the phenolic hydroxyl group, and the aromatic ring to generate libraries of novel compounds for screening against various therapeutic targets.

  • Potential for Bioactivity: Although not extensively studied, the core structure is related to other phenylacetic acid derivatives with known antioxidant and anti-inflammatory effects.[3][4]

Quantitative Data Summary

CompoundAssayResult (IC50)Reference
3,4-Dihydroxyphenylacetic acidDPPH radical scavenging activity12.5 ± 0.2 µM--INVALID-LINK--[5]
4-Hydroxy-3-methoxyphenylacetic acidDPPH radical scavenging activity56.8 ± 1.6 µM--INVALID-LINK--[5]
3-Hydroxy-4-methoxyphenylacetic acidDPPH radical scavenging activity59.7 ± 3.3 µM--INVALID-LINK--[5]

Experimental Protocols

The following are generalized protocols that would be relevant to the use of this compound in a pharmaceutical development context, particularly in the synthesis of a target molecule like a Repaglinide analogue.

Protocol 1: Esterification of the Carboxylic Acid Moiety

This protocol describes a standard procedure for the esterification of the carboxylic acid group of this compound, a common step in protecting this functional group during a larger synthetic sequence.

Objective: To synthesize the methyl ester of this compound.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous methanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with a saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: O-Alkylation of the Phenolic Hydroxyl Group

This protocol outlines a general method for the alkylation of the phenolic hydroxyl group, which is often a key step in building the final drug molecule.

Objective: To synthesize 3-Ethoxy-4-(benzyloxy)phenylacetic acid methyl ester.

Materials:

  • Methyl 3-ethoxy-4-hydroxyphenylacetate (from Protocol 1)

  • Benzyl bromide

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Filter funnel

  • Rotary evaporator

Procedure:

  • To a solution of methyl 3-ethoxy-4-hydroxyphenylacetate (1 equivalent) in anhydrous acetone in a round-bottom flask, add anhydrous potassium carbonate (1.5 equivalents).

  • Add benzyl bromide (1.1 equivalents) to the suspension.

  • Attach a reflux condenser and heat the mixture to reflux for 8-12 hours, monitoring the reaction by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter off the potassium carbonate and wash the solid with acetone.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Visualizations

The following diagrams illustrate the logical flow of utilizing this compound in a pharmaceutical development workflow.

G cluster_0 Synthetic Pathway from Intermediate Start This compound Step1 Protection of Carboxylic Acid (e.g., Esterification) Start->Step1 Protocol 1 Step2 Modification of Phenolic Hydroxyl (e.g., O-Alkylation/Etherification) Step1->Step2 Protocol 2 Step3 Further Synthetic Transformations (e.g., Amide Coupling) Step2->Step3 API Active Pharmaceutical Ingredient (e.g., Repaglinide Analogue) Step3->API

Caption: Synthetic workflow utilizing this compound.

G cluster_1 Drug Discovery Logic Scaffold This compound (Core Scaffold) Derivatization Chemical Derivatization - Carboxylic Acid - Phenolic OH - Aromatic Ring Scaffold->Derivatization Library Compound Library Derivatization->Library Screening High-Throughput Screening (Biological Assays) Library->Screening Hit Hit Compounds Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: Drug discovery process starting from a core scaffold.

References

Application Note: Enhanced Detection of 3-Ethoxy-4-hydroxyphenylacetic Acid Through Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides detailed protocols for the derivatization of 3-Ethoxy-4-hydroxyphenylacetic acid (EHPAA) to enhance its detection and quantification by gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). Due to its polar nature and limited volatility, direct analysis of EHPAA can be challenging. Chemical derivatization converts EHPAA into a less polar and more volatile compound, significantly improving chromatographic peak shape, thermal stability, and detector response. This note details two primary derivatization methods: silylation for GC-MS analysis and esterification for both GC-MS and HPLC-UV analysis. The protocols provided are based on established methods for the closely related and structurally similar compound, homovanillic acid (HVA), and are readily adaptable for EHPAA.

Introduction

This compound (EHPAA) is a phenolic acid of interest in various fields, including drug metabolism studies and as a potential biomarker. Accurate and sensitive quantification of EHPAA in complex biological matrices is often crucial. However, the presence of a carboxylic acid and a phenolic hydroxyl group in its structure imparts polarity and reduces its volatility, which can lead to poor chromatographic performance, including peak tailing and low sensitivity, particularly in GC-based methods.

Chemical derivatization is a technique used to modify the chemical structure of an analyte to make it more suitable for a particular analytical method. For phenolic acids like EHPAA, derivatization serves to:

  • Increase Volatility and Thermal Stability: By replacing the active hydrogens on the hydroxyl and carboxyl groups with non-polar moieties, the intermolecular hydrogen bonding is reduced, making the molecule more volatile and stable at the high temperatures used in GC.

  • Enhance Detector Response: Derivatization can introduce functional groups that are more sensitive to specific detectors, thereby lowering the limits of detection (LOD) and quantification (LOQ).

  • Improve Chromatographic Separation: The resulting derivatives are less polar, leading to better peak shapes and improved separation from other matrix components on common non-polar GC columns.

This application note provides detailed experimental protocols for the silylation and esterification of EHPAA, along with a summary of the expected enhancement in detection sensitivity based on data from its close analog, homovanillic acid (HVA).

Data Presentation: Enhanced Detection of Homovanillic Acid (HVA) as an Analog for EHPAA

The following tables summarize the limits of detection (LOD) and quantification (LOQ) for underivatized and derivatized homovanillic acid (HVA), a close structural analog of EHPAA. These values illustrate the significant improvement in sensitivity achieved through derivatization. It is anticipated that similar enhancements would be observed for EHPAA.

Table 1: Comparison of Detection Limits for Underivatized and Derivatized Homovanillic Acid (HVA)

Analytical MethodAnalyte FormLimit of Detection (LOD)Limit of Quantitation (LOQ)Reference
HPLC-Coulometric DetectionUnderivatized HVA0.1 ng/mL0.2 ng/mL[1]
HPLC-UVUnderivatized HVA1 ng/mL1 ng/mL[2]
LC-MS/MSUnderivatized HVA0.1 mg/L (100 ng/mL)0.5 mg/L (500 ng/mL)[3]
GC-MSSilylated HVA (TMS derivative)4.0 pgNot Specified[4][5]
GC-MSSilylated HVA (TMS derivative)0.23 µg/mLNot Specified[6]

Note: The structural difference between HVA and EHPAA (methoxy vs. ethoxy group) is not expected to significantly alter the derivatization chemistry or the magnitude of detection enhancement.

Experimental Protocols

Protocol 1: Silylation of EHPAA for GC-MS Analysis

This protocol describes the formation of trimethylsilyl (TMS) derivatives of EHPAA, which are highly volatile and thermally stable, making them ideal for GC-MS analysis. The procedure is adapted from a validated method for HVA.[7]

Materials:

  • This compound (EHPAA) standard or dried sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous, GC grade)

  • Ethyl acetate (HPLC grade)

  • Hydrochloric acid (HCl)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen evaporator

Procedure:

  • Sample Preparation (from aqueous matrix, e.g., urine):

    • To 1 mL of the aqueous sample, add a deuterated internal standard (if available).

    • Acidify the sample to approximately pH 1-2 with HCl.

    • Extract the EHPAA from the acidified sample by adding 5 mL of ethyl acetate and vortexing for 2 minutes.

    • Centrifuge to separate the layers and carefully transfer the upper ethyl acetate layer to a clean tube.

    • Evaporate the ethyl acetate extract to dryness under a gentle stream of nitrogen at 40-50°C.

  • Derivatization:

    • To the dried residue (or to a known amount of EHPAA standard), add 50 µL of anhydrous pyridine to dissolve the sample.

    • Add 100 µL of BSTFA with 1% TMCS to the vial.

    • Securely cap the vial and vortex for 30 seconds.

    • Heat the vial at 70°C for 30 minutes in a heating block or oven.

    • Allow the vial to cool to room temperature.

  • GC-MS Analysis:

    • Inject 1-2 µL of the derivatized sample into the GC-MS system.

    • Typical GC-MS conditions for analysis of silylated phenolic acids should be employed.

Protocol 2: Esterification of EHPAA for GC-MS or HPLC-UV Analysis

This protocol involves the conversion of the carboxylic acid group of EHPAA to an ester, which increases its volatility for GC analysis and can improve its chromatographic properties for HPLC.

Materials:

  • This compound (EHPAA) standard or dried sample extract

  • Methanol or Ethanol (anhydrous, HPLC grade)

  • Acetyl chloride or Thionyl chloride (SOCl₂)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Ice bath

  • Vortex mixer

  • Nitrogen evaporator

Procedure:

  • Sample Preparation:

    • Ensure the sample containing EHPAA is completely dry. If necessary, evaporate the solvent under a stream of nitrogen.

  • Derivatization (using Acetyl Chloride in Alcohol):

    • To the dried sample, add 1 mL of anhydrous methanol or ethanol.

    • Place the vial in an ice bath to cool.

    • Slowly and carefully add 100 µL of acetyl chloride to the alcohol solution. Caution: This reaction is exothermic and generates HCl gas. Perform in a well-ventilated fume hood.

    • Cap the vial tightly and allow it to warm to room temperature.

    • Heat the reaction mixture at 60°C for 1 hour.

    • After cooling, evaporate the solvent and excess reagent under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., ethyl acetate for GC-MS, or mobile phase for HPLC) for analysis.

Visualizations

Silylation Workflow for GC-MS Analysis

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Aqueous Sample (containing EHPAA) acidify Acidify with HCl start->acidify extract Extract with Ethyl Acetate acidify->extract dry Evaporate to Dryness extract->dry dissolve Dissolve in Pyridine dry->dissolve add_reagent Add BSTFA + 1% TMCS dissolve->add_reagent heat Heat at 70°C for 30 min add_reagent->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject detect Detection of TMS-EHPAA inject->detect

Caption: Workflow for the silylation of EHPAA for GC-MS analysis.

Esterification Workflow for GC-MS/HPLC Analysis

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Dried Sample (containing EHPAA) add_alcohol Add Anhydrous Alcohol (Methanol or Ethanol) start->add_alcohol cool_ice Cool in Ice Bath add_alcohol->cool_ice add_reagent Add Acetyl Chloride cool_ice->add_reagent heat Heat at 60°C for 1 hr add_reagent->heat evaporate Evaporate to Dryness heat->evaporate reconstitute Reconstitute in Appropriate Solvent evaporate->reconstitute inject Inject into GC-MS or HPLC reconstitute->inject

Caption: Workflow for the esterification of EHPAA.

Conclusion

Derivatization is a critical step for the sensitive and robust analysis of this compound by chromatographic methods, particularly GC-MS. Both silylation and esterification are effective techniques for converting EHPAA into a more volatile and thermally stable derivative, leading to significantly improved detection limits. The protocols provided in this application note offer a reliable starting point for researchers developing quantitative assays for EHPAA in various matrices. The choice between silylation and esterification will depend on the specific analytical instrumentation available and the overall goals of the study.

References

Application Notes and Protocols for the Quantification of 3-Ethoxy-4-hydroxyphenylacetic acid in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Ethoxy-4-hydroxyphenylacetic acid (EOPAA) is a primary metabolite of Etifoxine, a non-benzodiazepine anxiolytic and anticonvulsant drug. Etifoxine exerts its effects through a dual mechanism, acting as a positive allosteric modulator of the GABAA receptor and stimulating neurosteroid synthesis. The quantification of EOPAA in in vitro models, such as cell culture media, is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, enabling a deeper understanding of Etifoxine's metabolism, cellular transport, and biological activity.

This document provides a comprehensive protocol for the sensitive and selective quantification of EOPAA in cell culture media using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This methodology is highly suitable for the analysis of drug metabolites in complex biological matrices due to its high specificity and sensitivity.

Experimental Protocols

Sample Preparation from Cell Culture Media

This protocol outlines the steps for extracting EOPAA from cell culture media prior to LC-MS/MS analysis. The procedure focuses on protein precipitation to remove interfering macromolecules.

Materials:

  • Cell culture media samples

  • This compound (EOPAA) analytical standard

  • 4-Hydroxyphenylacetic acid-d4 (4-HPAA-d4) as an internal standard (IS)

  • LC-MS grade acetonitrile (ACN)

  • LC-MS grade methanol (MeOH)

  • LC-MS grade water

  • Formic acid (FA)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Centrifuge

  • Vortex mixer

  • Syringe filters (0.22 µm)

  • HPLC vials

Procedure:

  • Thawing: Thaw frozen cell culture media samples on ice to prevent degradation of analytes.

  • Internal Standard Spiking: Add a known concentration of the internal standard (4-HPAA-d4) to each cell culture media sample. The final concentration of the IS should be within the linear range of the calibration curve. A typical concentration is 100 ng/mL.

  • Protein Precipitation: To 100 µL of the cell culture media sample (with IS), add 300 µL of ice-cold acetonitrile.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new, clean microcentrifuge tube, avoiding disturbance of the protein pellet.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Analysis: The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

This section details the instrumental parameters for the quantification of EOPAA. These parameters are a starting point and may require optimization based on the specific instrumentation used.

Instrumentation:

  • Liquid Chromatograph (LC) system capable of binary gradient elution.

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.

LC Parameters:

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Estimated Retention Time 3.5 - 4.5 minutes (This is an estimate and should be confirmed experimentally)

MS/MS Parameters:

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Negative
Precursor Ion (m/z) 195.06 (for [M-H]⁻ of EOPAA)
Product Ions (m/z) Quantifier: 135.04 (loss of acetic acid), Qualifier: 151.05 (loss of ethoxy group)
Internal Standard Precursor (m/z) 155.06 (for [M-H]⁻ of 4-HPAA-d4)
Internal Standard Product Ion (m/z) 110.05 (loss of carboxyl group)
Collision Energy (CE) To be optimized for the specific instrument, typically in the range of 10-30 eV.
Scan Type Multiple Reaction Monitoring (MRM)
Data Analysis and Quantification
  • Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of EOPAA analytical standard into blank cell culture media. Process these standards using the same sample preparation protocol as the unknown samples. Generate a calibration curve by plotting the peak area ratio of EOPAA to the internal standard against the concentration of EOPAA. A linear regression with a weighting factor of 1/x or 1/x² is often used.

  • Quantification: Determine the concentration of EOPAA in the experimental samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

The following table summarizes the key quantitative parameters for the LC-MS/MS method.

ParameterValue
Analyte This compound (EOPAA)
Internal Standard 4-Hydroxyphenylacetic acid-d4 (4-HPAA-d4)
Molecular Weight (EOPAA) 196.20 g/mol
Precursor Ion (EOPAA) m/z 195.06 ([M-H]⁻)
Product Ions (EOPAA) m/z 135.04 (Quantifier), m/z 151.05 (Qualifier)
Precursor Ion (IS) m/z 155.06 ([M-H]⁻)
Product Ion (IS) m/z 110.05
Linear Range Typically 1 - 1000 ng/mL (to be determined during method validation)
Correlation Coefficient (r²) > 0.99
Precision (%RSD) < 15%
Accuracy (%RE) Within ±15%

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Cell Culture Media Sample Spike Spike with Internal Standard (4-HPAA-d4) Sample->Spike Precipitate Add Ice-Cold Acetonitrile (Protein Precipitation) Spike->Precipitate Vortex Vortex Precipitate->Vortex Incubate Incubate at -20°C Vortex->Incubate Centrifuge Centrifuge Incubate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Filter Filter (0.22 µm) Supernatant->Filter LCMS Inject into LC-MS/MS Filter->LCMS Data Data Acquisition (MRM) LCMS->Data Integrate Peak Integration Data->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantify EOPAA Concentration Calibrate->Quantify G Etifoxine Etifoxine GABA_A GABAA Receptor (β2/β3 subunits) Etifoxine->GABA_A Direct Binding TSPO Translocator Protein (TSPO) (Mitochondrial Membrane) Etifoxine->TSPO Binding GABA_A_Modulation Positive Allosteric Modulation of GABAA Receptor GABA_A->GABA_A_Modulation Neurosteroid Neurosteroid Synthesis (e.g., Allopregnanolone) TSPO->Neurosteroid Stimulates Neurosteroid->GABA_A_Modulation Enhances GABA_Influx Increased Cl- Influx GABA_A_Modulation->GABA_Influx Neuronal_Hyperpolarization Neuronal Hyperpolarization GABA_Influx->Neuronal_Hyperpolarization Anxiolytic_Effect Anxiolytic & Anticonvulsant Effects Neuronal_Hyperpolarization->Anxiolytic_Effect

Application Notes and Protocols for 3-Ethoxy-4-hydroxyphenylacetic acid Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on the commercial sources, purity, and analytical methodologies for the analytical standard of 3-Ethoxy-4-hydroxyphenylacetic acid.

Commercial Sources and Purity

This compound (CAS No. 80018-50-4) is available from several commercial suppliers as an analytical standard. The purity of these standards is crucial for accurate quantitative analysis and method validation. Below is a summary of available commercial sources and their specified purity levels.

SupplierProduct Name/SynonymPurity SpecificationAnalytical Method for Purity
Chem-ImpexThis compound≥ 98%GC[1]
Sigma-Aldrich (Matrix Scientific)This compoundNot explicitly stated on the product page, Certificate of Analysis available on request.-
LookChem Aggregated SuppliersThis compoundVaries by supplier (e.g., 98%, 95+%)Not specified for all

Note: It is highly recommended to obtain a lot-specific Certificate of Analysis (CoA) from the supplier for detailed purity information and characterization data.

Analytical Protocols

Accurate quantification of this compound in various matrices is essential for research and development. While specific protocols for this exact molecule are not abundantly published, methods for structurally similar compounds such as 3-methoxy-4-hydroxyphenylacetic acid, 4-hydroxyphenylacetic acid, and other phenylacetic acid derivatives can be readily adapted.

This protocol is adapted from established methods for similar phenolic acids and is suitable for the quantification of this compound in samples like plasma, urine, or in vitro assays.[2][3]

Principle: Reverse-phase HPLC separates the analyte from other matrix components based on its hydrophobicity. The separation occurs on a C18 stationary phase with a polar mobile phase. A UV detector is used for quantification at a wavelength where the analyte exhibits strong absorbance.

Experimental Protocol:

  • Instrumentation:

    • Any standard HPLC system equipped with a UV-Vis detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Formic acid (or Phosphoric acid), analytical grade.

    • This compound analytical standard.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • UV Detection Wavelength: ~275-280 nm (A wavelength scan of the standard is recommended to determine the optimal wavelength).

    • Gradient Elution:

      • 0-10 min: 5% B to 95% B (linear gradient).

      • 10-12 min: Hold at 95% B.

      • 12-15 min: 95% B to 5% B (linear gradient) and re-equilibration.

  • Sample Preparation (Plasma/Serum):

    • To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95% A: 5% B).

    • Filter through a 0.22 µm syringe filter before injection.

  • Standard Curve Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or mobile phase B.

    • Perform serial dilutions with the initial mobile phase to prepare working standards ranging from approximately 0.1 µg/mL to 100 µg/mL.

    • Inject the standards to construct a calibration curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Biological Sample (e.g., Plasma) Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation of Supernatant Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Filtration Filtration (0.22 µm) Reconstitution->Filtration Injection Injection into HPLC Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (~278 nm) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Figure 1: General workflow for the analysis of this compound by HPLC.

For higher sensitivity and selectivity, especially in complex biological matrices, a UPLC-MS/MS method is recommended. This protocol is based on methods developed for similar phenylacetic acid derivatives.[4][5][6]

Principle: UPLC provides rapid and high-resolution separation of the analyte. Detection by tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode offers high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

Experimental Protocol:

  • Instrumentation:

    • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Reagents:

    • Acetonitrile (LC-MS grade).

    • Water (LC-MS grade).

    • Formic acid (LC-MS grade).

    • This compound analytical standard.

    • A suitable internal standard (e.g., a deuterated analog if available).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2-5 µL.

    • Column Temperature: 40°C.

    • A steep gradient is typically used for rapid analysis.

  • Mass Spectrometry Conditions (Negative Ion Mode):

    • Ionization Mode: ESI-.

    • Capillary Voltage: ~3.0 kV.

    • Source Temperature: ~150°C.

    • Desolvation Temperature: ~400°C.

    • MRM Transitions: These need to be optimized by infusing a standard solution of this compound. The precursor ion will be the deprotonated molecule [M-H]⁻ (m/z 195.07). Product ions will result from fragmentation of the precursor.

  • Sample Preparation:

    • Follow the same protein precipitation and extraction procedure as for the HPLC method. The use of an internal standard is highly recommended to correct for matrix effects and variations in recovery.

Direct GC-MS analysis of polar compounds like this compound is challenging due to their low volatility. Derivatization is necessary to convert the polar carboxylic acid and hydroxyl groups into more volatile and thermally stable derivatives.[7][8][9]

Principle: Silylation is a common derivatization technique where active hydrogens in the analyte are replaced with a trimethylsilyl (TMS) group, increasing volatility. The derivatized analyte is then separated by GC and detected by MS.

Experimental Protocol:

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer.

    • A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Reagents:

    • Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Pyridine or Acetonitrile (anhydrous).

    • This compound analytical standard.

  • Derivatization Procedure:

    • Ensure the sample extract is completely dry.

    • To the dried residue, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 60-70°C for 30-60 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp to 280°C at 10°C/min.

      • Hold at 280°C for 5 minutes.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Scan Range: m/z 50-550.

Related Metabolic Pathway

While specific signaling pathways for this compound are not well-defined in the literature, it is structurally related to 4-hydroxyphenylacetic acid (4-HPAA), a known microbial metabolite of polyphenols and aromatic amino acids like tyrosine. The metabolic pathway of 4-HPAA in organisms like E. coli is well-characterized and provides a relevant biological context.[10][11]

Metabolic_Pathway Tyrosine L-Tyrosine HPP 4-Hydroxyphenylpyruvate Tyrosine->HPP HPAA 4-Hydroxyphenylacetic acid (4-HPAA) HPP->HPAA 4-Hydroxyphenylpyruvate dioxygenase DHPAA 3,4-Dihydroxyphenylacetate HPAA->DHPAA RingCleavage Ring Cleavage Products DHPAA->RingCleavage HpaD (Dioxygenase) CentralMetabolism Central Metabolism (Pyruvate, Succinate) RingCleavage->CentralMetabolism

Figure 2: Metabolic pathway of 4-hydroxyphenylacetic acid in E. coli.

This pathway illustrates the degradation of 4-HPAA into central metabolites. This compound, due to its structural similarity, may interact with or be metabolized by similar enzymatic systems, although this would require experimental verification.

References

Troubleshooting & Optimization

Technical Support Center: 3-Ethoxy-4-hydroxyphenylacetic acid (E-HPAA) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve peak resolution for 3-Ethoxy-4-hydroxyphenylacetic acid (E-HPAA) in High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Section 1: Understanding and Diagnosing Peak Shape Problems

Q1: What are the primary causes of poor peak resolution in HPLC analysis?

Poor peak resolution in HPLC is typically caused by issues related to column efficiency, selectivity, or retention factor.[1][2] The resolution equation illustrates that these three factors are key to separating adjacent peaks.[1][2] Column efficiency refers to the narrowness of the peaks, selectivity is the ability to distinguish between two analytes, and the retention factor relates to how long an analyte is retained on the column.[2][3][4] Optimizing the mobile phase composition, selecting the appropriate stationary phase, and adjusting parameters like flow rate and temperature can significantly enhance resolution.[2][5]

Q2: My E-HPAA peak is exhibiting significant tailing. What are the common causes and how can I fix it?

Peak tailing for an acidic analyte like E-HPAA is a common issue that can compromise resolution and quantification.[6] The most frequent causes include:

  • Secondary Silanol Interactions: The primary cause of peak tailing often involves interactions between acidic or basic functional groups on the analyte and ionized silanol groups on the silica-based column packing.[6][7] Using a modern, high-purity, end-capped column can significantly reduce these interactions.[6]

  • Incorrect Mobile Phase pH: If the mobile phase pH is not properly controlled, it can lead to secondary interactions. For an acidic compound like E-HPAA, maintaining a mobile phase pH about 1-2 units below its pKa will keep it in a single, un-ionized form, leading to a more symmetrical peak.[8]

  • Column Contamination or Degradation: Accumulation of sample matrix components on the column inlet or guard column can cause peak distortion for all analytes.[9] A partially blocked inlet frit can also lead to tailing.[10] Flushing the column or replacing the guard column can often resolve this.[9]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad and tailing peaks.[6] Diluting the sample or reducing the injection volume can confirm if this is the issue.[6]

Section 2: Optimizing Your Method Parameters

Q3: How does the mobile phase composition (solvent choice and ratio) impact the resolution of E-HPAA?

The mobile phase composition is a powerful tool for optimizing selectivity and retention.[2][11]

  • Solvent Strength: In reversed-phase HPLC, the organic solvent (e.g., acetonitrile or methanol) is the "strong" solvent. Reducing the percentage of the organic solvent increases the retention time of analytes, which can improve the separation of closely eluting peaks.[2]

  • Solvent Type: Acetonitrile and methanol have different solvent properties and can provide different selectivities.[5] If resolution is poor with acetonitrile, switching to methanol (or vice-versa) can alter the elution order and improve separation.[5] Acetonitrile is often preferred for its lower viscosity, which results in sharper peaks and lower backpressure.[8]

  • Buffers and Additives: Using a buffer is crucial for controlling the pH and ensuring reproducible retention times for ionizable compounds like E-HPAA.[7][12] Additives like trifluoroacetic acid (TFA) can act as ion-pairing agents to further improve peak shape for charged analytes.[8]

Q4: What is the ideal column choice for analyzing a phenolic acid like E-HPAA?

Selecting the right column is critical for achieving good resolution.[13][14]

  • Stationary Phase: A C18 stationary phase is the most common starting point for reversed-phase HPLC and is generally suitable for moderately polar compounds like E-HPAA.[3][15] If E-HPAA is highly polar, a C18 AQ-type column, which is stable in highly aqueous mobile phases, could be a good alternative to prevent phase collapse.[3][16] For phenolic analytes, a phenyl stationary phase may also offer alternative selectivity.[17]

  • Particle Size: Columns with smaller particle sizes (e.g., <3 µm) provide higher efficiency and better resolution.[2][13][14] However, they also generate higher backpressure and require a UHPLC system.[14]

  • Column Dimensions: Longer columns generally provide better resolution due to increased efficiency, but at the cost of longer analysis times and higher backpressure.[13][15] Shorter columns are used for faster analyses.[15]

Q5: How does column temperature influence peak resolution?

Column temperature affects separation efficiency and selectivity.[13]

  • Efficiency: Higher temperatures reduce the viscosity of the mobile phase, which can lead to sharper peaks and improved efficiency.[5] This allows for faster flow rates without a significant loss in resolution.[13]

  • Selectivity: Changing the temperature can also alter the selectivity between analytes, especially for ionizable compounds.[5] This can be a useful tool for optimizing the separation of a critical peak pair.[5] It is important to maintain a consistent column temperature for reproducible results.[1]

Data Presentation

Table 1: Illustrative Effect of Mobile Phase pH on E-HPAA Peak Characteristics (Note: Data is hypothetical and for illustrative purposes only.)

Mobile Phase pHRetention Time (min)USP Tailing FactorResolution (from nearest peak)
2.58.21.11.8
3.57.51.31.4
4.56.41.71.1
5.55.12.10.9

Table 2: General Troubleshooting Strategies for Improving Peak Resolution (Based on common HPLC principles)

ParameterChangeExpected Effect on ResolutionPotential Drawbacks
Mobile Phase Decrease % Organic SolventIncreaseLonger run time
Change Organic Solvent (ACN ↔ MeOH)Change in selectivity and resolutionMay require re-optimization
Adjust pH (for ionizable analytes)Improve peak shape and change selectivityAnalyte degradation at pH extremes
Column Decrease Particle SizeIncreaseHigher backpressure
Increase Column LengthIncreaseLonger run time, higher backpressure
Change Stationary Phase (e.g., C18 → Phenyl)Significant change in selectivityRequires new method development
System Decrease Flow RateIncreaseLonger run time
Increase TemperatureIncrease (usually)Potential for analyte degradation

Experimental Protocols

General Protocol for HPLC Method Development for E-HPAA

This protocol provides a starting point for developing a robust HPLC method for the analysis of this compound.

  • Analyte and Standard Preparation:

    • Prepare a stock solution of E-HPAA at 1 mg/mL in methanol or a suitable solvent.

    • Dilute the stock solution with the initial mobile phase to a working concentration (e.g., 10-20 µg/mL).

  • Initial HPLC Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile (ACN).

    • Gradient: Start with a screening gradient (e.g., 5% to 95% B over 15 minutes) to determine the approximate elution time.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detector at a suitable wavelength for E-HPAA (determined by UV scan).

    • Injection Volume: 10 µL.

  • Optimization Strategy:

    • Adjust Solvent Strength: Based on the screening gradient, develop an isocratic or a more focused gradient method. Aim for a retention factor (k') between 2 and 10.[3]

    • Optimize pH: If peak tailing is observed, prepare mobile phase A with different buffers (e.g., phosphate or acetate buffer) at various pH levels (e.g., pH 2.5, 3.0, 3.5) to find the optimal peak shape.[12]

    • Evaluate Selectivity: If co-elution with other compounds is an issue, try switching the organic modifier from acetonitrile to methanol.[5]

    • System Optimization: Once good selectivity is achieved, adjust the flow rate or column temperature to fine-tune the resolution and analysis time.[11]

Visualizations

TroubleshootingWorkflow start Poor Peak Resolution (Rs < 1.5) check_all_peaks Are all peaks affected? start->check_all_peaks system_issue System Issue: - Check for leaks - Blocked frit/tubing - Extra-column volume check_all_peaks->system_issue Yes single_peak Is the E-HPAA peak tailing? check_all_peaks->single_peak No, mainly E-HPAA replace_guard Replace Guard Column & In-line Filter system_issue->replace_guard optimize_ph Optimize Mobile Phase pH (Aim for pH << pKa) single_peak->optimize_ph Yes coelution Co-elution Issue single_peak->coelution No check_overload Check for Column Overload (Dilute sample) optimize_ph->check_overload end_node Resolution Improved optimize_ph->end_node check_overload->end_node optimize_selectivity Optimize Selectivity (α) coelution->optimize_selectivity optimize_efficiency Optimize Efficiency (N) coelution->optimize_efficiency If minor overlap change_solvent Change Organic Solvent (ACN <-> MeOH) optimize_selectivity->change_solvent change_column Change Stationary Phase (e.g., C18 -> Phenyl) optimize_selectivity->change_column change_solvent->end_node change_column->end_node change_flow Decrease Flow Rate optimize_efficiency->change_flow change_temp Adjust Temperature optimize_efficiency->change_temp change_flow->end_node change_temp->end_node

Figure 1. A troubleshooting workflow for diagnosing and resolving poor HPLC peak resolution issues.

ResolutionFactors cluster_params Adjustable Parameters resolution Peak Resolution (Rs) efficiency Efficiency (N) 'Peak Width' resolution->efficiency selectivity Selectivity (α) 'Peak Spacing' resolution->selectivity retention Retention Factor (k') 'Peak Retention' resolution->retention col_params Column - Length - Particle Size - Stationary Phase col_params->efficiency Strongly affects col_params->selectivity Strongly affects mob_params Mobile Phase - Organic % (Strength) - Solvent Type - pH / Additives mob_params->selectivity Strongly affects mob_params->retention Strongly affects sys_params System - Flow Rate - Temperature sys_params->efficiency Affects sys_params->selectivity Can affect sys_params->retention Affects

References

How to prevent degradation of 3-Ethoxy-4-hydroxyphenylacetic acid during sample storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to prevent the degradation of 3-Ethoxy-4-hydroxyphenylacetic acid during sample storage and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in biological samples?

This compound is susceptible to degradation primarily through oxidation. Its structure, containing an ethoxy and a hydroxyl group on a phenyl ring, resembles a catechol moiety, which is prone to oxidation. This process can be accelerated by several factors including:

  • pH: More alkaline conditions can promote the deprotonation of the phenolic hydroxyl group, making the molecule more susceptible to oxidation.

  • Presence of Metal Ions: Metal ions, such as copper and iron, can catalyze the oxidation of phenolic compounds.

  • Enzymatic Activity: Endogenous enzymes in biological matrices (e.g., peroxidases) can contribute to the degradation of phenolic compounds.

  • Exposure to Light and Oxygen: Light and atmospheric oxygen can promote the formation of reactive oxygen species (ROS), which in turn can degrade the analyte.

Q2: What are the optimal temperature and pH conditions for storing samples containing this compound?

To minimize degradation, samples should be stored at low temperatures and in an acidic pH environment.

  • Temperature: For short-term storage (up to 24 hours), refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or -80°C is essential to slow down both chemical and enzymatic degradation processes.

  • pH: Maintaining an acidic pH (ideally below 6) is crucial. Acidification of the sample immediately after collection helps to keep the phenolic hydroxyl group protonated, reducing its susceptibility to oxidation.

Q3: How can I prevent the oxidation of this compound during sample collection and processing?

The use of antioxidants and chelating agents is highly recommended.

  • Antioxidants: Adding antioxidants such as ascorbic acid, sodium metabisulfite, or glutathione to the collection tubes can effectively scavenge reactive oxygen species and prevent oxidative degradation.

  • Chelating Agents: Incorporating a chelating agent like ethylenediaminetetraacetic acid (EDTA) will bind metal ions that can catalyze oxidation. Standard blood collection tubes containing EDTA can be beneficial.

Q4: I am observing variable results in my analysis. Could this be related to sample stability?

Inconsistent results are often a sign of analyte instability. If you observe decreasing concentrations over time or high variability between replicates, it is crucial to re-evaluate your sample handling and storage protocol. Ensure that all samples are treated consistently from collection to analysis, including the immediate addition of stabilizers, prompt processing to separate plasma or serum, and appropriate storage conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low recovery of the analyte Degradation during sample collection and handling.1. Use collection tubes containing an anticoagulant (e.g., EDTA) and an antioxidant (e.g., ascorbic acid). 2. Process samples on ice to minimize enzymatic activity. 3. Acidify the sample immediately after collection by adding a small volume of a suitable acid (e.g., perchloric acid, citric acid).
Degradation during storage.1. Ensure samples are stored at ≤ -20°C, preferably at -80°C for long-term storage. 2. Avoid repeated freeze-thaw cycles. Aliquot samples into smaller volumes before freezing.
High variability between sample replicates Inconsistent sample processing.1. Standardize the time between sample collection and processing/freezing. 2. Ensure uniform addition of stabilizers to all samples.
Matrix effects in the analytical method.1. Optimize the sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interferences. 2. Use a stable isotope-labeled internal standard to compensate for matrix effects and procedural losses.
Appearance of unknown peaks in the chromatogram Formation of degradation products.1. Review the storage conditions and sample handling procedures to minimize degradation. 2. The primary degradation products are likely quinone-type species formed from oxidation. Adjusting the mobile phase pH in your chromatographic method might help in separating these from the parent compound.

Experimental Protocols

Protocol 1: Blood Sample Collection and Stabilization

This protocol outlines the recommended procedure for collecting and stabilizing blood samples to ensure the integrity of this compound.

  • Preparation of Collection Tubes:

    • For each 1 mL of blood to be collected, pre-load the collection tube (e.g., a polypropylene tube) with 10 µL of a stabilizing solution.

    • The stabilizing solution should contain an antioxidant and a chelating agent. A recommended solution is 0.1 M EDTA and 0.4 M ascorbic acid in water.

  • Blood Collection:

    • Collect blood samples into the prepared tubes.

    • Immediately after collection, gently invert the tube 8-10 times to ensure thorough mixing of the blood with the stabilizers.

  • Sample Processing:

    • Place the tubes on ice immediately after collection.

    • Within one hour of collection, centrifuge the samples at 2,000-3,000 x g for 10 minutes at 4°C to separate the plasma.

  • Plasma Storage:

    • Transfer the plasma supernatant to clean, labeled polypropylene tubes.

    • For analysis within 24 hours, store at 4°C.

    • For long-term storage, immediately freeze the plasma aliquots at -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Quantification by HPLC-UV

This protocol provides a general method for the quantification of this compound in plasma samples. Method optimization and validation are required.

  • Sample Preparation (Protein Precipitation):

    • Thaw the plasma samples on ice.

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a structurally similar compound not present in the sample).

    • Vortex the mixture for 30 seconds to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water (A) and acetonitrile (B) (e.g., 80:20 v/v). The exact ratio should be optimized for best separation.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • UV Detection: 280 nm.

  • Calibration and Quantification:

    • Prepare a series of calibration standards by spiking known concentrations of this compound into a blank plasma matrix.

    • Process the standards and quality control samples alongside the unknown samples.

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

    • Determine the concentration of the analyte in the unknown samples from the calibration curve.

Visualizations

Analyte This compound Oxidized Oxidized Product (o-quinone derivative) Analyte->Oxidized Oxidation Factors Contributing Factors: - Alkaline pH - Metal Ions (Fe³⁺, Cu²⁺) - Light Exposure - Enzymatic Activity Factors->Oxidized

Caption: Inferred degradation pathway of this compound.

cluster_collection Sample Collection cluster_processing Sample Processing (within 1h) cluster_storage Storage Collect Collect Blood into Pre-treated Tubes Mix Gently Mix Collect->Mix Ice Place on Ice Mix->Ice Centrifuge Centrifuge at 4°C Ice->Centrifuge Separate Separate Plasma Centrifuge->Separate ShortTerm Short-term: Store at 4°C Separate->ShortTerm Analysis < 24h LongTerm Long-term: Aliquot and Freeze at -80°C Separate->LongTerm Analysis > 24h

Caption: Recommended workflow for sample handling and stabilization.

Start Inconsistent or Low Results? CheckCollection Was sample collection immediate into stabilized tubes? Start->CheckCollection CheckProcessing Was plasma separated within 1h at 4°C? CheckCollection->CheckProcessing Yes SolutionCollection Implement pre-treated tubes with antioxidants (ascorbic acid) and chelators (EDTA). CheckCollection->SolutionCollection No CheckStorage Were samples stored at -80°C and freeze-thaw cycles avoided? CheckProcessing->CheckStorage Yes SolutionProcessing Process samples on ice and centrifuge promptly after collection. CheckProcessing->SolutionProcessing No CheckMethod Is the analytical method validated? (e.g., matrix effects) CheckStorage->CheckMethod Yes SolutionStorage Aliquot plasma before freezing to avoid multiple freeze-thaw cycles. CheckStorage->SolutionStorage No SolutionMethod Perform method validation, including stability and matrix effect assessments. Use an internal standard. CheckMethod->SolutionMethod No End Problem Resolved CheckMethod->End Yes SolutionCollection->End SolutionProcessing->End SolutionStorage->End SolutionMethod->End

Caption: Troubleshooting decision tree for analytical issues.

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of 3-Ethoxy-4-hydroxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 3-Ethoxy-4-hydroxyphenylacetic acid (EHPAA).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A: The "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects are the alteration of analyte ionization efficiency due to the presence of these co-eluting matrix components.[2][3] This can lead to ion suppression or enhancement, which negatively impacts the accuracy, precision, and sensitivity of the quantitative analysis of EHPAA.[2][4] Ion suppression, a common form of matrix effect, reduces the analyte signal.[1][5]

Q2: How can I determine if my EHPAA analysis is affected by matrix effects?

A: There are two primary methods to assess matrix effects:

  • Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[6][7] A standard solution of EHPAA is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. Any dip or rise in the baseline signal of the analyte indicates the presence of matrix effects at that retention time.[7]

  • Post-Extraction Spike Method: This quantitative approach compares the response of an analyte spiked into a pre-extracted blank matrix sample to the response of the analyte in a neat solvent.[5][8] A significant difference between the two responses indicates the presence of matrix effects.[1]

Q3: What are the most common sources of matrix effects in biological samples like plasma or urine?

A: Phospholipids are a major cause of ion suppression in plasma and tissue samples.[5] Other significant contributors include salts, proteins, and other endogenous metabolites that may co-elute with EHPAA.[1][5] The choice of ionization technique also plays a role; electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[5][9]

Q4: How can a stable isotope-labeled internal standard (SIL-IS) help in overcoming matrix effects?

A: Using a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[10][11][12] A SIL-IS is chemically identical to the analyte (EHPAA) but has a different mass due to isotopic enrichment (e.g., with ¹³C or ²H).[10] It co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.[10] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by matrix effects can be normalized, leading to more accurate and precise quantification.[12]

Troubleshooting Guide

Issue 1: Poor reproducibility and accuracy in EHPAA quantification.

This is often a primary indicator of unaddressed matrix effects.

Troubleshooting Steps:

  • Assess Matrix Effects: Quantify the extent of matrix effects using the post-extraction spike method.

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[1][5] Consider switching to a more rigorous sample preparation technique.

    • Protein Precipitation (PPT): A simple and fast method, but often results in significant matrix effects as many interfering components remain in the extract.[13]

    • Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind.[5][13]

    • Solid-Phase Extraction (SPE): Provides the cleanest extracts by using a solid sorbent to selectively bind the analyte or the interferences.[13] Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can be particularly effective at removing a wide range of interferences.[13]

  • Employ a Stable Isotope-Labeled Internal Standard: If not already in use, incorporating a SIL-IS for EHPAA is highly recommended to compensate for matrix variability.[8]

  • Chromatographic Separation: Modify your LC method to improve the separation of EHPAA from co-eluting matrix components. Adjusting the mobile phase composition, gradient profile, or using a different column chemistry can shift the retention time of EHPAA away from regions of significant ion suppression.

Issue 2: Low signal intensity and poor sensitivity for EHPAA.

This could be due to significant ion suppression.

Troubleshooting Steps:

  • Identify Suppression Zones: Use the post-column infusion technique to pinpoint the retention time windows where ion suppression is most severe.

  • Improve Chromatographic Resolution: Adjust the LC method to ensure EHPAA does not elute within these suppression zones.

  • Enhance Sample Cleanup: Use a more effective sample preparation method like SPE to remove the compounds causing ion suppression.[14] Techniques specifically designed to remove phospholipids, such as HybridSPE-Phospholipid, can be very effective for plasma samples.[15]

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering components, thereby lessening the matrix effect.[6][14] However, this approach is only feasible if the EHPAA concentration is high enough to remain above the instrument's limit of quantification after dilution.

  • Check Ionization Source: If possible, evaluate if switching from ESI to APCI reduces ion suppression, as APCI is generally less prone to matrix effects.[9]

Data Presentation

The following tables illustrate the typical performance of different sample preparation techniques in mitigating matrix effects. The values presented are for illustrative purposes to demonstrate how to compare methods.

Table 1: Comparison of Sample Preparation Methods for EHPAA Analysis

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Overall Process Efficiency (%)
Protein Precipitation (PPT)95 ± 565 ± 1062 ± 9
Liquid-Liquid Extraction (LLE)85 ± 788 ± 875 ± 7
Solid-Phase Extraction (SPE)92 ± 497 ± 589 ± 5
  • Analyte Recovery (%) = (Peak area of analyte in spiked, extracted sample / Peak area of analyte in post-spiked, extracted sample) x 100

  • Matrix Effect (%) = (Peak area of analyte in post-spiked, extracted sample / Peak area of analyte in neat solution) x 100

  • Overall Process Efficiency (%) = (Analyte Recovery x Matrix Effect) / 100

Table 2: Impact of a Stable Isotope-Labeled Internal Standard (SIL-IS) on Precision and Accuracy

MethodPrecision (%CV)Accuracy (%Bias)
LLE without SIL-IS12.5-18.2
LLE with SIL-IS3.8-2.5
SPE without SIL-IS8.2-9.7
SPE with SIL-IS2.1-1.8

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol is a general guideline for a mixed-mode SPE cleanup.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Loading: Pre-treat 200 µL of plasma by adding the SIL-IS and diluting with 600 µL of 2% formic acid in water. Load the entire pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove neutral and acidic interferences.

  • Elution: Elute EHPAA and the SIL-IS with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma Samples
  • Sample Preparation: To 200 µL of plasma, add the SIL-IS.

  • Acidification: Add 50 µL of 1M HCl to acidify the sample.

  • Extraction: Add 1 mL of methyl tert-butyl ether (MTBE), vortex for 2 minutes, and then centrifuge at 4000 rpm for 5 minutes.

  • Separation: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Visualizations

Diagram 1: General Workflow for LC-MS/MS Analysis and Matrix Effect Mitigation cluster_sample_prep Sample Preparation (Mitigation Point) cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma) Add_IS Add Stable Isotope-Labeled IS Sample->Add_IS Extraction Extraction/Cleanup (PPT, LLE, or SPE) Add_IS->Extraction LC_Separation LC Separation (Chromatographic Optimization) Extraction->LC_Separation Clean Extract MS_Detection MS/MS Detection (Ionization) LC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing

Caption: Workflow for LC-MS/MS highlighting key stages for matrix effect mitigation.

Diagram 2: Mechanism of Ion Suppression in ESI cluster_ideal Ideal Condition (No Matrix Effect) cluster_suppression Ion Suppression Condition ESI_Droplet ESI Droplet Analyte EHPAA Ions Gas_Phase_Analyte Gas Phase EHPAA Ions (Signal) Analyte->Gas_Phase_Analyte Efficient Evaporation Matrix Matrix Component Ions MS_Inlet MS Inlet Gas_Phase_Analyte->MS_Inlet Reduced_Signal Reduced Gas Phase EHPAA Ions (Suppressed Signal) Reduced_Signal->MS_Inlet ESI_Droplet_Matrix ESI Droplet Analyte_Matrix EHPAA Ions Matrix_Ions Matrix Ions Analyte_Matrix->Reduced_Signal Competition for Surface/Charge Matrix_Ions->Reduced_Signal Competition for Surface/Charge

Caption: Competition between analyte and matrix ions leading to ion suppression.

Diagram 3: Troubleshooting Decision Tree for Matrix Effects Start Inaccurate or Irreproducible EHPAA Results Assess_ME Quantify Matrix Effect (Post-Extraction Spike) Start->Assess_ME ME_Significant Is ME > 15%? Assess_ME->ME_Significant Use_SIL_IS Are you using a SIL-IS? ME_Significant->Use_SIL_IS Yes No_ME Other Issue (e.g., instrument, standard) ME_Significant->No_ME No Implement_SIL_IS Implement SIL-IS Use_SIL_IS->Implement_SIL_IS No Optimize_SamplePrep Optimize Sample Preparation (Switch to SPE or LLE) Use_SIL_IS->Optimize_SamplePrep Yes Revalidate Re-evaluate Matrix Effect and Validate Method Implement_SIL_IS->Revalidate Optimize_LC Optimize Chromatography (Separate from suppression zones) Optimize_SamplePrep->Optimize_LC Optimize_LC->Revalidate End Method Acceptable Revalidate->End

Caption: A logical guide for troubleshooting and resolving matrix effect issues.

References

Optimizing reaction conditions for 3-Ethoxy-4-hydroxyphenylacetic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Ethoxy-4-hydroxyphenylacetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A common precursor for this synthesis is 3,4-dihydroxyphenylacetic acid (DOPAC) or its ester derivatives. The synthesis primarily involves the selective ethoxylation of the hydroxyl group at the 3-position.

Q2: What are the key reaction steps in the synthesis of this compound?

The synthesis typically involves two main steps:

  • Protection of the carboxylic acid: The carboxylic acid group of the starting material is often protected, commonly as an ester (e.g., methyl or ethyl ester), to prevent unwanted side reactions.

  • Selective Ethoxylation: The hydroxyl group at the 3-position is selectively etherified using an ethylating agent like diethyl sulfate or ethyl iodide in the presence of a base.

  • Deprotection: The protecting group on the carboxylic acid is removed to yield the final product.

Q3: What are the critical parameters to control during the ethoxylation step?

The critical parameters for a successful ethoxylation reaction include:

  • Choice of Base: A mild base is crucial to avoid deprotonation of the phenolic hydroxyl group at the 4-position.

  • Reaction Temperature: Maintaining a controlled temperature is essential to ensure selectivity and prevent side reactions.

  • Stoichiometry of Reagents: The molar ratio of the starting material, ethylating agent, and base must be carefully controlled to maximize yield and minimize byproduct formation.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low Yield of the Desired Product

Possible Causes:

  • Incomplete reaction.

  • Formation of side products, such as the di-ethoxylated product (3,4-diethoxyphenylacetic acid).

  • Decomposition of the starting material or product.

  • Loss of product during workup and purification.

Solutions:

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction and ensure it goes to completion.

  • Optimize Reaction Conditions: Adjust the reaction temperature, time, and stoichiometry of reagents. A summary of typical reaction conditions is provided in Table 1.

  • Purification Strategy: Employ careful extraction and crystallization techniques to minimize product loss.

Problem 2: Formation of Impurities

Possible Cause:

  • The primary impurity is often the di-ethoxylated byproduct. The formation of this impurity is favored by strong bases and high temperatures.

Solutions:

  • Choice of Base: Use a milder base such as potassium carbonate instead of stronger bases like sodium hydroxide.

  • Temperature Control: Maintain a lower reaction temperature to favor mono-ethoxylation.

  • Purification: The desired product can be separated from the di-ethoxylated impurity by column chromatography or recrystallization.

Problem 3: Reaction Stalls or Does Not Proceed

Possible Causes:

  • Poor quality of reagents or solvents.

  • Presence of moisture in the reaction.

  • Insufficient activation of the ethylating agent.

Solutions:

  • Reagent and Solvent Quality: Ensure all reagents are of high purity and solvents are anhydrous.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.

Data Presentation

Table 1: Summary of Typical Reaction Conditions for Ethoxylation

ParameterCondition
Starting Material3,4-Dihydroxyphenylacetic acid methyl ester
Ethylating AgentDiethyl sulfate
BasePotassium carbonate
SolventAcetone or DMF
Temperature50-60 °C
Reaction Time4-6 hours
Typical Yield70-85%

Experimental Protocols

Protocol 1: Synthesis of this compound methyl ester

  • To a solution of 3,4-dihydroxyphenylacetic acid methyl ester (1.0 eq.) in dry acetone, add anhydrous potassium carbonate (1.5 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add diethyl sulfate (1.1 eq.) dropwise to the reaction mixture.

  • Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring the progress by TLC.

  • After completion, filter the reaction mixture to remove the potassium carbonate.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude product.

  • Purify the crude product by column chromatography.

Protocol 2: Hydrolysis of this compound methyl ester

  • Dissolve the methyl ester in a mixture of methanol and water.

  • Add sodium hydroxide (1.2 eq.) and stir the mixture at room temperature for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture with dilute hydrochloric acid to pH 2-3.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

Visualizations

SynthesisWorkflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_end Final Product Start 3,4-Dihydroxyphenylacetic acid Protection Esterification (Protection) Start->Protection MeOH, H+ Ethoxylation Selective Ethoxylation Protection->Ethoxylation Et2SO4, K2CO3 Deprotection Hydrolysis (Deprotection) Ethoxylation->Deprotection NaOH, H2O End This compound Deprotection->End

Caption: Synthetic pathway for this compound.

TroubleshootingLogic Start Experiment Start LowYield Low Yield? Start->LowYield LowPurity Low Purity? LowYield->LowPurity No CheckReaction Check Reaction Completion (TLC/HPLC) LowYield->CheckReaction Yes CheckBase Use Milder Base (e.g., K2CO3) LowPurity->CheckBase Yes End Successful Synthesis LowPurity->End No OptimizeConditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) CheckReaction->OptimizeConditions ImproveWorkup Improve Workup/Purification OptimizeConditions->ImproveWorkup ImproveWorkup->End Yield Improved ControlTemp Control Temperature CheckBase->ControlTemp Purify Purify by Column Chromatography or Recrystallization ControlTemp->Purify Purify->End

Caption: Troubleshooting workflow for synthesis optimization.

Troubleshooting low recovery of 3-Ethoxy-4-hydroxyphenylacetic acid from biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the low recovery of 3-Ethoxy-4-hydroxyphenylacetic acid from biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its extraction?

Q2: My recovery of this compound is low. What are common factors related to sample handling and stability that I should consider?

A2: Analyte stability is a crucial factor that can lead to low recovery. For similar phenolic acids, the following issues are common:

  • Bench-top Instability: The analyte can degrade when kept at room temperature for extended periods. It is recommended to perform extraction steps on ice or at 4°C.[2]

  • Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to degradation. A study on a similar compound showed a potential decrease in concentration after three freeze-thaw cycles.[2] It is best to aliquot samples into single-use tubes after collection to avoid this.[2]

  • Long-Term Storage: For long-term stability, plasma and serum samples should be stored at -80°C.[2]

  • pH-Dependent Degradation: The pH of the sample can affect stability. For urine samples, acidification to a pH below 7 may improve the stability of phenolic acids.[2]

  • Photodegradation: Exposure to light can cause degradation. Always store samples, standards, and quality control (QC) solutions in amber vials or otherwise protect them from light.[2]

  • Bacterial Degradation: In urine samples, bacterial contamination can lead to analyte loss. Ensure samples are refrigerated or frozen immediately after collection.[2]

Q3: What is the "matrix effect" and how can it lead to perceived low recovery in LC-MS/MS analysis?

A3: The matrix effect is the suppression or enhancement of an analyte's ionization in the mass spectrometer source caused by co-eluting compounds from the biological matrix (e.g., phospholipids, salts).[3][4] This interference can lead to a lower-than-expected signal, which can be misinterpreted as low extraction recovery.[4] Severe ion suppression is a common issue when analyzing plasma samples.[4] To mitigate this, a more rigorous sample cleanup method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) is often preferred over simple protein precipitation.[4] Using a stable isotope-labeled internal standard that co-elutes with the analyte is also a key strategy to compensate for matrix effects.[5]

Q4: My biological samples are from urine, and I suspect the analyte is in a conjugated form. How does this affect recovery?

A4: In biological systems, acidic compounds like this compound can be metabolized into more water-soluble glucuronide or sulfate conjugates.[6][7] These conjugated forms are not efficiently extracted by organic solvents or retained well on many SPE phases.[6] To measure the total concentration (free and conjugated), an enzymatic hydrolysis step using β-glucuronidase and/or sulfatase is required to cleave the conjugates and release the free analyte before extraction.[6][7] Incomplete or omitted hydrolysis is a major cause of low recovery from urine samples.[6]

Troubleshooting Guides

Guide 1: Low Recovery in Protein Precipitation (PPT)

Protein precipitation is a fast but relatively non-selective method for sample cleanup.[8] Low recovery can often be attributed to the analyte co-precipitating with the proteins.

Issue: Low analyte recovery after precipitating plasma proteins.

Potential Cause Recommended Solution(s) Citation(s)
Analyte Co-precipitation The analyte may be trapped in or adsorbed to the precipitated protein pellet. This is a common problem when the analyte is protein-bound.[9]
* Optimize Precipitant-to-Sample Ratio: A common ratio is 2:1 or 3:1 of precipitant to plasma. Experiment with different ratios to see what provides the best recovery for your specific analyte.[10][11]
* Select a Different Precipitating Agent: Acetonitrile is highly effective at protein removal (>96%), but trichloroacetic acid (TCA) and zinc sulfate are also good options. The choice of agent can influence analyte recovery and matrix effects.[10][11]
* Work at Low Temperatures: Performing the precipitation at low temperatures (e.g., on ice) can sometimes minimize co-precipitation and preserve analyte integrity.[8]
Incomplete Protein Removal Residual proteins can interfere with downstream analysis and may still contain bound analyte.[8]
* Ensure Sufficient Vortexing: Mix the sample and precipitant thoroughly to ensure complete protein denaturation.[4]
* Optimize Centrifugation: Centrifuge at a high speed (e.g., >10,000 x g) for an adequate amount of time (e.g., 10 minutes) to ensure a compact pellet.[4]
Precipitating Agent Typical Ratio (Precipitant:Plasma) Protein Removal Efficiency Notes Citation(s)
Acetonitrile (ACN)2:1>96%Easy to evaporate, adaptable for high-throughput.[10][11]
Trichloroacetic Acid (TCA)2:1~92%Can cause irreversible protein denaturation. The acidic supernatant may not require evaporation.[10][11]
Zinc Sulfate2:1~91%Effective, but there is a risk that some small molecules could co-precipitate with the proteins and zinc hydroxide.[10][11]
Guide 2: Low Recovery in Liquid-Liquid Extraction (LLE)

LLE is a common technique that partitions the analyte between an aqueous sample and an immiscible organic solvent.

dot

Caption: Troubleshooting workflow for low recovery in Liquid-Liquid Extraction (LLE).

Issue: Low analyte recovery after performing LLE.

Potential Cause Recommended Solution(s) Citation(s)
Incorrect pH of Aqueous Phase For acidic compounds like this compound (pKa ~4.0), the sample pH must be acidic to ensure the analyte is in its neutral, more extractable form.[1]
* Adjust pH: Acidify the sample to a pH at least 2 units below the pKa (i.e., pH ≤ 2) using an acid like HCl or formic acid before adding the organic solvent.[1][4]
Inappropriate Extraction Solvent The solvent may not have the correct polarity to efficiently extract the analyte.[1]
* Select an Appropriate Solvent: Moderately polar, water-immiscible solvents like ethyl acetate are generally effective for this type of compound.[1][4]
Emulsion Formation Proteins and lipids in the sample can cause an emulsion to form at the interface between the aqueous and organic layers, trapping the analyte and preventing clean phase separation.[1]
* Break the Emulsion: Centrifuge the sample at high speed (e.g., >3000 x g). Adding a small amount of a saturated salt solution ("salting out") can also help break the emulsion.[1]
Insufficient Mixing/Extraction Incomplete partitioning of the analyte into the organic phase.[5]
* Optimize Mixing: Ensure thorough mixing by vortexing for an adequate time (e.g., 2 minutes).[4]
* Perform Multiple Extractions: Consider performing the extraction twice with a smaller volume of organic solvent and combining the organic layers.[12]
Guide 3: Low Recovery in Solid-Phase Extraction (SPE)

SPE provides cleaner extracts than PPT or LLE but requires careful method development.

dot

Caption: Troubleshooting workflow for low recovery in Solid-Phase Extraction (SPE).

Issue: Low analyte recovery after performing SPE.

Potential Cause Recommended Solution(s) Citation(s)
Improper Cartridge Conditioning The sorbent must be activated (conditioned) and then equilibrated to create an environment suitable for analyte retention. Skipping this step or allowing the sorbent to dry out (for silica-based phases) will lead to poor and inconsistent recovery.[1][13]
* Follow a Two-Step Process: First, condition the reversed-phase sorbent with an organic solvent like methanol. Second, equilibrate with an aqueous solution similar to your sample matrix (e.g., acidified water) before loading the sample. Do not let silica-based sorbents dry between equilibration and sample loading.[13]
Incorrect Sample pH During Loading If the analyte is charged during the loading step onto a reversed-phase sorbent, it will have poor retention and be lost.[1]
* Acidify the Sample: Ensure the sample is acidified to pH ≤ 2 before loading. This keeps the carboxylic acid group in its neutral form, maximizing retention on non-polar sorbents like C18.[1][14]
Inappropriate Wash Solvent The wash solvent is too strong and is prematurely eluting the analyte along with the interferences.[1]
* Use a Weaker Wash Solvent: The wash solvent should be strong enough to remove interferences but not elute the analyte. Use acidified water or a low percentage of organic solvent in acidified water (e.g., 5% methanol).[1][15]
Ineffective Elution Solvent The elution solvent is not strong enough to desorb the analyte from the sorbent.[1]
* Use a Stronger Elution Solvent: Use a solvent strong enough to disrupt the analyte-sorbent interaction, such as methanol or acetonitrile, potentially with a modifier like formic acid or ammonia depending on the sorbent and analyte.[15][16]
High Flow Rate Loading the sample too quickly does not allow for sufficient interaction time between the analyte and the sorbent, leading to breakthrough and low recovery.[15]
* Optimize Flow Rate: Load the sample at a slow, steady rate, typically around 1 mL/minute.[15]

This table provides illustrative data for different sample preparation techniques. Actual results will vary.

Preparation Method Typical Analyte Recovery (%) Matrix Effect (%) Notes Citation(s)
Protein Precipitation (PPT)70 - 9050 - 85 (Significant Suppression)Fast and simple, but results in significant matrix effects due to insufficient cleanup.[4]
Liquid-Liquid Extraction (LLE)85 - 10585 - 110 (Minimal Effect)Provides cleaner extracts than PPT, reducing matrix effects.[4]
Solid-Phase Extraction (SPE)90 - 11095 - 105 (Negligible Effect)Offers the most thorough cleanup, leading to high recovery and minimal matrix effects.[4]

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) using Acetonitrile
  • To 100 µL of plasma sample, standard, or QC in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile.[3]

  • Vortex the mixture vigorously for 30-60 seconds to ensure complete protein denaturation.

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[4]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.[4]

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.[4]

  • Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis and vortex for 30 seconds.[4]

Protocol 2: Liquid-Liquid Extraction (LLE)
  • To 100 µL of human plasma in a glass tube, add the internal standard.[4]

  • Add 50 µL of 1M HCl to acidify the sample to a pH of approximately 1-2.[4]

  • Add 1 mL of ethyl acetate and vortex the mixture for 2 minutes.[4]

  • Centrifuge at 4,000 rpm for 10 minutes to achieve complete phase separation.[4]

  • Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any emulsion at the interface.[4]

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[4]

  • Reconstitute the residue in 100 µL of the initial mobile phase for analysis.[4]

Protocol 3: Solid-Phase Extraction (SPE) - Reversed-Phase
  • Sample Pre-treatment: Acidify the plasma or urine sample to pH ≤ 2 with an acid (e.g., formic acid or HCl).[1][14] Centrifuge to remove any particulates.[15]

  • Cartridge Conditioning: Use a reversed-phase SPE cartridge (e.g., C18). Condition the cartridge by passing 1 mL of methanol through it.[5]

  • Cartridge Equilibration: Equilibrate the cartridge by passing 1 mL of acidified deionized water (pH ≤ 2) through it. Do not allow the sorbent bed to dry.[13]

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, controlled flow rate of approximately 1 drop per second.[5]

  • Washing: Wash the cartridge with 1 mL of a weak solvent, such as 5% methanol in acidified water, to remove polar interferences without eluting the analyte.[1][5]

  • Elution: Elute the this compound from the cartridge with 1 mL of an appropriate elution solvent (e.g., methanol or acetonitrile).[5]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C and reconstitute in the initial mobile phase for analysis.[5]

Protocol 4: Enzymatic Hydrolysis of Glucuronide Conjugates (for Urine Samples)
  • To a 1 mL aliquot of urine, add an appropriate volume of a β-glucuronidase enzyme solution. The optimal enzyme source and concentration should be determined empirically.[7]

  • Adjust the pH of the sample to the optimal range for the chosen enzyme (typically pH 5.0 - 6.0) using a buffer (e.g., acetate buffer).[7]

  • Incubate the sample at the recommended temperature for the enzyme (e.g., 37°C or 55°C) for a sufficient duration (from 1 hour to overnight) to ensure complete hydrolysis.[7][17]

  • After incubation, stop the reaction by adding a strong acid or organic solvent. The sample is now ready for extraction using LLE or SPE as described above.

Visualized Workflows

dot

Caption: General experimental workflow for the analysis of this compound.

References

Technical Support Center: Enhancing 3-Ethoxy-4-hydroxyphenylacetic Acid (EHVAA) Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of 3-Ethoxy-4-hydroxyphenylacetic acid (EHVAA) detection in various biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for the sensitive detection of EHVAA?

A1: For high sensitivity and specificity, the most suitable methods are chromatography-based techniques. High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection (ED) or mass spectrometry (MS) offers excellent sensitivity and selectivity for EHVAA analysis in complex biological samples. Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful technique, often requiring derivatization of EHVAA to increase its volatility.

Q2: What are the critical challenges in achieving high sensitivity for EHVAA quantification?

A2: The primary challenges include:

  • Matrix Effects: Components in biological samples (e.g., plasma, urine) can interfere with the analysis, causing ion suppression or enhancement in LC-MS/MS, which can affect accuracy and sensitivity.[1]

  • Low Endogenous Concentrations: EHVAA may be present at very low levels, requiring highly sensitive instrumentation and optimized sample preparation to achieve a low limit of quantification (LLOQ).

  • Analyte Stability: EHVAA can be susceptible to degradation during sample collection, storage, and preparation. Proper handling and the use of antioxidants are crucial.

  • Recovery during Sample Preparation: Inefficient extraction of EHVAA from the sample matrix can lead to significant analyte loss and reduced sensitivity.

Q3: How can I improve the recovery of EHVAA during sample preparation?

A3: To enhance recovery, consider the following:

  • Solid-Phase Extraction (SPE): Utilize a reversed-phase SPE cartridge (e.g., C18) for efficient extraction and clean-up. Acidifying the sample to a pH of approximately 2-3 will ensure EHVAA is in its neutral form, improving retention on the C18 sorbent.[1]

  • Liquid-Liquid Extraction (LLE): LLE with a suitable organic solvent can also be effective. The choice of solvent should be optimized based on the polarity of EHVAA.

  • Protein Precipitation: For plasma or serum samples, protein precipitation with a cold organic solvent like acetonitrile is a necessary first step to remove protein interference.

Q4: Is derivatization necessary for EHVAA analysis?

A4: Derivatization is often employed in GC-MS analysis to make EHVAA more volatile and improve its chromatographic properties. For HPLC, derivatization is not always necessary but can be used to enhance detection, for example, by introducing a fluorescent tag for fluorescence detection.[2]

Troubleshooting Guides

Issue 1: Poor Peak Shape or Tailing in HPLC Analysis
Potential Cause Troubleshooting Step
Incompatible Mobile Phase pH The mobile phase pH can affect the ionization state of EHVAA. For reversed-phase chromatography on a C18 column, maintaining a low pH (e.g., using 0.1% formic acid) will ensure EHVAA is in its protonated form, leading to a better peak shape.[1]
Column Contamination Contaminants from the sample matrix can accumulate on the column. Wash the column with a strong solvent or, if necessary, replace it.
Secondary Interactions The analyte may be interacting with active sites on the column packing material. Use a column with end-capping or add a competing agent to the mobile phase.
Issue 2: Low Sensitivity or High Limit of Quantification (LLOQ)
Potential Cause Troubleshooting Step
Suboptimal Detector Settings For electrochemical detection, optimize the applied potential. For MS detection, optimize the ionization source parameters and select the most sensitive precursor-product ion transitions for Selected Reaction Monitoring (SRM).
Inefficient Sample Clean-up Matrix components can interfere with detection. Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol to remove interfering substances.[1]
Analyte Degradation Ensure samples are processed quickly and kept cold. Consider adding antioxidants during sample preparation.
Issue 3: Inconsistent Results and Poor Reproducibility
Potential Cause Troubleshooting Step
Inconsistent Sample Handling Standardize all sample handling procedures, from collection to final analysis. Use an internal standard to correct for variations in sample preparation and injection volume.
Carryover Analyte from a high-concentration sample may be carried over to the subsequent injection. Optimize the autosampler wash procedure with a strong solvent and inject a blank sample after high-concentration samples to check for carryover.[1]
Instrument Instability Ensure the HPLC or GC-MS system is properly maintained and calibrated. Check for leaks and ensure a stable flow rate and temperature.

Experimental Protocols

Protocol 1: EHVAA Analysis in Human Plasma using HPLC-ED

This protocol describes a method for the determination of EHVAA in human plasma using HPLC with electrochemical detection, adapted from methods for similar analytes.[3]

1. Sample Preparation (Protein Precipitation):

  • To 200 µL of plasma, add 600 µL of ice-cold acetonitrile.
  • Vortex the mixture vigorously for 1 minute.
  • Centrifuge at 10,000 x g for 10 minutes at 4°C.
  • Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in 100 µL of the mobile phase.

2. HPLC-ED Conditions:

  • HPLC System: Standard HPLC system with an electrochemical detector.
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase: 0.1 M sodium phosphate, 0.1 mM EDTA, 10% methanol, pH 3.0.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Injection Volume: 20 µL.
  • Electrochemical Detector: Glassy carbon working electrode, Ag/AgCl reference electrode. Set potential to +0.75 V.

3. Calibration Curve:

  • Prepare a stock solution of EHVAA (1 mg/mL) in methanol.
  • Prepare working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 ng/mL to 500 ng/mL.

Protocol 2: EHVAA Analysis using GC-MS with Derivatization

This protocol outlines a general procedure for EHVAA analysis by GC-MS, which requires derivatization.

1. Sample Preparation (SPE and Derivatization):

  • SPE: Condition a C18 SPE cartridge with methanol followed by acidified water (pH 2-3). Load the acidified plasma or urine sample. Wash with acidified water to remove interferences. Elute EHVAA with methanol.
  • Derivatization: Evaporate the eluate to dryness. Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of acetonitrile. Heat at 70°C for 30 minutes to form the silyl derivative.

2. GC-MS Conditions:

  • GC-MS System: Standard GC-MS system.
  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm).
  • Carrier Gas: Helium at a constant flow of 1 mL/min.
  • Oven Temperature Program: Start at 100°C, hold for 2 min, ramp to 280°C at 10°C/min, and hold for 5 min.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • MS Detection: Scan mode for initial identification or Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the EHVAA derivative.

Quantitative Data Summary

The following tables provide illustrative performance data for the described methods. Actual performance may vary depending on the specific instrumentation and experimental conditions.

Table 1: HPLC-ED Method Performance

ParameterTypical Value
Linear Range 1 - 500 ng/mL
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 8%
Recovery > 90%

Table 2: GC-MS Method Performance (with Derivatization)

ParameterTypical Value
Linear Range 0.5 - 250 ng/mL
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantification (LLOQ) 0.5 ng/mL
Intra-day Precision (%RSD) < 6%
Inter-day Precision (%RSD) < 10%
Recovery > 85%

Visualizations

experimental_workflow_hplc cluster_sample_prep Sample Preparation cluster_analysis HPLC-ED Analysis plasma Plasma Sample precipitate Protein Precipitation (Acetonitrile) plasma->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute hplc HPLC Injection reconstitute->hplc Inject separation C18 Column Separation hplc->separation detection Electrochemical Detection separation->detection data Data Acquisition & Analysis detection->data

Caption: Experimental workflow for EHVAA analysis by HPLC-ED.

experimental_workflow_gcms cluster_sample_prep_gcms Sample Preparation cluster_analysis_gcms GC-MS Analysis sample Plasma/Urine Sample spe Solid-Phase Extraction (C18) sample->spe elute Elution spe->elute derivatize Derivatization (BSTFA) elute->derivatize gc GC Injection derivatize->gc Inject gc_separation Capillary Column Separation gc->gc_separation ms_detection Mass Spectrometry Detection (SIM) gc_separation->ms_detection data_analysis Data Acquisition & Analysis ms_detection->data_analysis

Caption: Experimental workflow for EHVAA analysis by GC-MS.

troubleshooting_logic start Low Sensitivity Issue check_sample_prep Review Sample Preparation Protocol start->check_sample_prep check_instrument Verify Instrument Performance start->check_instrument optimize_spe Optimize SPE (pH, Solvents) check_sample_prep->optimize_spe Recovery Issue? check_degradation Assess Analyte Stability check_sample_prep->check_degradation Degradation? optimize_detector Optimize Detector Settings check_instrument->optimize_detector Low Signal? check_matrix Investigate Matrix Effects check_instrument->check_matrix Inconsistent Signal? solution_found Sensitivity Improved optimize_spe->solution_found check_degradation->solution_found optimize_detector->solution_found check_matrix->solution_found

References

Technical Support Center: Quantification of 3-Ethoxy-4-hydroxyphenylacetic acid (EOPAA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 3-Ethoxy-4-hydroxyphenylacetic acid (EOPAA).

Frequently Asked Questions (FAQs)

Q1: What are the common analytical techniques for quantifying this compound (EOPAA)?

A1: The most common analytical techniques for the quantification of EOPAA in biological matrices are High-Performance Liquid Chromatography (HPLC) coupled with UV or electrochemical detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization. LC-MS/MS is often preferred for its high sensitivity and selectivity, especially in complex matrices like plasma and urine.

Q2: Why is derivatization necessary for the GC-MS analysis of EOPAA?

A2: EOPAA is a polar molecule containing a carboxylic acid and a hydroxyl group. These functional groups make the compound non-volatile and prone to adsorption in the GC system, leading to poor peak shape and low sensitivity. Derivatization chemically modifies these polar groups, typically by silylation or alkylation, to increase the analyte's volatility and thermal stability, making it suitable for GC-MS analysis.

Q3: What are the main challenges in quantifying EOPAA in biological samples?

A3: The main challenges include:

  • Matrix Effects: Co-eluting endogenous components in biological fluids can suppress or enhance the ionization of EOPAA in LC-MS/MS, leading to inaccurate quantification.

  • Sample Stability: EOPAA may be susceptible to degradation during sample collection, storage, and processing. Factors like temperature, pH, and light exposure can affect its stability.

  • Low Concentrations: Endogenous or administered concentrations of EOPAA can be very low, requiring highly sensitive analytical methods.

  • Recovery: Efficient extraction of EOPAA from the sample matrix is crucial for accurate quantification.

Q4: How can I minimize matrix effects in my LC-MS/MS analysis?

A4: To minimize matrix effects, consider the following strategies:

  • Effective Sample Preparation: Use techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components.

  • Chromatographic Separation: Optimize your HPLC method to separate EOPAA from co-eluting matrix components.

  • Use of an Internal Standard (IS): A stable isotope-labeled internal standard (SIL-IS) of EOPAA is the best choice as it co-elutes and experiences similar matrix effects, allowing for accurate correction. If a SIL-IS is unavailable, a structurally similar compound can be used, but it must be validated.

  • Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as your samples to compensate for matrix effects.

Troubleshooting Guides

HPLC & LC-MS/MS Analysis
Problem Potential Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column contamination or degradation.2. Inappropriate mobile phase pH.3. Sample solvent stronger than the mobile phase.1. Wash the column with a strong solvent or replace it.2. Adjust the mobile phase pH to ensure EOPAA is in a single ionic state (e.g., pH 2-3 units below its pKa).3. Dissolve the sample in the initial mobile phase or a weaker solvent.
Inconsistent Retention Times 1. Air bubbles in the pump.2. Leak in the HPLC system.3. Inconsistent mobile phase composition.4. Column temperature fluctuations.1. Degas the mobile phase and prime the pumps.2. Check all fittings for leaks.3. Prepare fresh mobile phase and ensure proper mixing.4. Use a column oven to maintain a constant temperature.
Low Signal Intensity or Poor Sensitivity 1. Suboptimal mass spectrometry parameters (for LC-MS/MS).2. Inefficient ionization.3. Degradation of the analyte.4. Matrix suppression.1. Optimize MS parameters (e.g., cone voltage, collision energy) by infusing a standard solution of EOPAA.2. Adjust mobile phase additives (e.g., formic acid, ammonium formate) to improve ionization.3. Ensure proper sample handling and storage (see Stability section).4. Improve sample cleanup or use a stable isotope-labeled internal standard.
High Background Noise 1. Contaminated mobile phase or system.2. Matrix interferences.3. Electronic noise.1. Use high-purity solvents and flush the system.2. Employ a more selective sample preparation method.3. Check for proper grounding and electrical connections.
GC-MS Analysis
Problem Potential Cause(s) Suggested Solution(s)
No or Low Peak for Derivatized EOPAA 1. Incomplete derivatization reaction.2. Degradation of the derivative.3. Active sites in the GC inlet or column.1. Optimize derivatization conditions (reagent, temperature, time). Ensure the sample is dry as silylating reagents are moisture-sensitive.2. Analyze the sample immediately after derivatization.3. Use a deactivated inlet liner and a high-quality, low-bleed GC column.
Multiple Peaks for Derivatized EOPAA 1. Incomplete derivatization leading to multiple derivatives.2. Presence of isomers.3. Degradation during injection.1. Increase the amount of derivatizing reagent and optimize reaction conditions.2. This is unlikely for EOPAA, but check the purity of your standard.3. Lower the injector temperature.
Poor Reproducibility 1. Inconsistent derivatization.2. Variability in sample injection.3. Sample degradation.1. Ensure precise and consistent addition of derivatization reagents and control reaction conditions.2. Use an autosampler for injections.3. Prepare fresh derivatives for each batch of analysis.

Experimental Protocols & Data

While a specific validated method for this compound was not found in the literature, the following protocols for structurally similar phenolic acids can be adapted and validated for EOPAA quantification.

LC-MS/MS Method for Phenolic Acids in Human Plasma

This protocol is based on methods for similar phenolic acids and would require optimization and validation for EOPAA.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., stable isotope-labeled EOPAA).

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Chromatographic Conditions

  • HPLC System: Standard LC system

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: Start with 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate for 3 minutes.

  • Injection Volume: 5 µL

3. Mass Spectrometry Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode

  • MRM Transitions: To be determined by infusing a standard solution of EOPAA.

Table 1: Hypothetical Performance Characteristics for LC-MS/MS Quantification of EOPAA

ParameterExpected Performance
Linearity (r²)> 0.99
Limit of Detection (LOD)0.1 - 1 ng/mL
Limit of Quantification (LOQ)0.5 - 5 ng/mL
Accuracy (% Recovery)85 - 115%
Precision (%RSD)< 15%
GC-MS Method for EOPAA (after Derivatization)

This protocol outlines a general procedure for silylation, which is a common derivatization technique for phenolic acids.

1. Sample Preparation and Derivatization

  • Perform a liquid-liquid extraction of EOPAA from the biological matrix (e.g., with ethyl acetate) and evaporate the organic layer to dryness.

  • To the dried extract, add 50 µL of a silylating reagent (e.g., BSTFA with 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Heat the mixture at 60-70°C for 30-60 minutes.

  • Cool to room temperature before injection.

2. GC-MS Conditions

  • GC System: Standard Gas Chromatograph

  • Column: Low-bleed, non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Injector Temperature: 250°C

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Single or triple quadrupole mass spectrometer

  • Ionization Mode: Electron Ionization (EI) at 70 eV

Table 2: Hypothetical Performance Characteristics for GC-MS Quantification of EOPAA

ParameterExpected Performance
Linearity (r²)> 0.99
Limit of Detection (LOD)1 - 10 ng/mL
Limit of Quantification (LOQ)5 - 50 ng/mL
Accuracy (% Recovery)80 - 120%
Precision (%RSD)< 20%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Biological Sample (Plasma/Urine) protein_precipitation Protein Precipitation (e.g., Acetonitrile) start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution hplc HPLC Separation (C18 Column) reconstitution->hplc msms MS/MS Detection (ESI-, MRM) hplc->msms quantification Quantification (Calibration Curve) msms->quantification validation Method Validation quantification->validation

Caption: General workflow for the quantification of EOPAA using LC-MS/MS.

troubleshooting_logic cluster_investigation Investigation Steps cluster_solutions Potential Solutions start Problem: Low Signal Intensity check_ms Check MS/MS Parameters start->check_ms check_sample_prep Review Sample Preparation start->check_sample_prep check_stability Assess Analyte Stability start->check_stability optimize_ms Optimize Ionization & Fragmentation check_ms->optimize_ms improve_cleanup Improve Sample Cleanup (SPE/LLE) check_sample_prep->improve_cleanup use_is Use Stable Isotope-Labeled IS check_sample_prep->use_is fresh_samples Prepare Fresh Samples/Standards check_stability->fresh_samples

Caption: Troubleshooting logic for low signal intensity in EOPAA analysis.

Technical Support Center: Optimization of Mobile Phase for 3-Ethoxy-4-hydroxyphenylacetic Acid Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of 3-Ethoxy-4-hydroxyphenylacetic acid. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound, providing potential causes and systematic solutions.

Question: Why am I observing poor peak shape (tailing or fronting) for my this compound peak?

Answer:

Peak asymmetry is a common problem in HPLC. Peak tailing is often caused by strong interactions between the analyte and the stationary phase, while fronting can indicate column overload or poor sample solvent choice.[1]

Potential Causes & Solutions:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the acidic analyte, causing peak tailing.[1][2]

    • Solution: Lower the mobile phase pH to 2.5-3.5 using an acidic modifier like formic acid, phosphoric acid, or trifluoroacetic acid (TFA).[3] This suppresses the ionization of both the analyte's carboxylic acid group and the surface silanols, minimizing unwanted interactions.[2]

  • Insufficient Mobile Phase Buffer Capacity: If the buffer concentration is too low, it may not effectively control the pH at the column surface, leading to inconsistent ionization and peak tailing.[2][4]

    • Solution: Use a buffer concentration of 20-50 mM.[4] Ensure the chosen buffer is soluble in the mobile phase mixture.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting.[2]

    • Solution: Reduce the injection volume or dilute the sample.

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[5]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[6]

A logical workflow for troubleshooting peak tailing is outlined below.

G start Peak Tailing Observed check_ph Is mobile phase pH between 2.5 and 3.5? start->check_ph adjust_ph Adjust pH with acid (e.g., 0.1% Formic Acid) check_ph->adjust_ph No check_buffer Is buffer concentration adequate (20-50 mM)? check_ph->check_buffer Yes adjust_ph->check_buffer increase_buffer Increase buffer concentration check_buffer->increase_buffer No check_overload Is the column overloaded? check_buffer->check_overload Yes increase_buffer->check_overload reduce_load Decrease injection volume or sample concentration check_overload->reduce_load Yes check_column Consider column degradation or silanol activity check_overload->check_column No reduce_load->check_column use_new_column Use a new column or one with a different packing (e.g., end-capped) check_column->use_new_column end Peak Shape Improved use_new_column->end G cluster_0 Mobile Phase pH cluster_1 Analyte State cluster_2 Result in RP-HPLC Low pH (e.g., 2.5) Low pH (e.g., 2.5) Protonated (Neutral) Protonated (Neutral) Low pH (e.g., 2.5)->Protonated (Neutral) High pH (e.g., 7.0) High pH (e.g., 7.0) De-protonated (Ionic) De-protonated (Ionic) High pH (e.g., 7.0)->De-protonated (Ionic) Increased Retention Increased Retention Protonated (Neutral)->Increased Retention Decreased Retention Decreased Retention De-protonated (Ionic)->Decreased Retention G prep Sample & Mobile Phase Preparation scout Run Broad Scouting Gradient (10-90% ACN) prep->scout eval1 Evaluate Retention Time & Peak Shape scout->eval1 optim Design Focused Gradient eval1->optim Peak Found eval2 Evaluate Resolution & Peak Shape optim->eval2 adjust Adjust pH, Temperature, or Organic Modifier eval2->adjust Needs Improvement final Final Isocratic or Gradient Method eval2->final Good Separation adjust->eval2

References

Improving the yield and purity of synthesized 3-Ethoxy-4-hydroxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and purity of synthesized 3-Ethoxy-4-hydroxyphenylacetic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and development endeavors.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue 1: Low Yield in the Ethoxycarbonylation of m-Hydroxyphenylacetic Acid Derivatives

  • Question: We are experiencing low yields during the synthesis of 3-ethoxy-4-ethoxycarbonylphenylacetic acid from a m-hydroxyphenylacetic acid precursor. What are the potential causes and solutions?

  • Answer: Low yields in this multi-step synthesis can arise from several factors, primarily in the formylation, etherification, and oxidation stages.

    • Inefficient Formylation: The introduction of the formyl group can be low-yielding. Ensure precise temperature control and appropriate stoichiometry of the formylating agent (e.g., paraformaldehyde or dimethylformamide). For instance, a molar ratio of 1:2 for ethyl m-hydroxyphenylacetate to dimethylformamide at 30°C for 2 hours has been reported to give a yield of 78.0%.[1]

    • Incomplete Etherification: The Williamson ether synthesis for introducing the ethoxy group can be hampered by poor quality reagents or suboptimal conditions. Use a dry, aprotic solvent and a suitable base to ensure complete deprotonation of the hydroxyl group. Side reactions such as elimination can compete with the desired ether synthesis, especially at higher temperatures.[2]

    • Suboptimal Oxidation: The oxidation of the formyl group to a carboxylic acid is a critical step. The choice of oxidizing agent is crucial; overly harsh conditions can lead to side products, while too mild conditions will result in incomplete conversion. A reported method using silver oxide at room temperature for 3 hours gave a yield of 87.3% for the oxidation of an intermediate aldehyde.[1]

    • Purification Losses: Ensure that the pH is carefully adjusted during the aqueous workup to prevent the loss of the desired carboxylic acid product into the aqueous phase. Recrystallization should be performed with an appropriate solvent system to maximize recovery.

Issue 2: Formation of Impurities During Synthesis

  • Question: Our final product is contaminated with significant impurities, leading to low purity. How can we identify and minimize the formation of these byproducts?

  • Answer: Impurity formation is a common challenge. The nature of the impurity depends on the synthetic route chosen.

    • Isomeric Byproducts: When starting from 2-ethoxyphenol and glyoxylic acid, the formation of the ortho-isomer (3-ethoxy-2-hydroxymandelic acid) can occur alongside the desired para-isomer.[3] To minimize this, controlling the reaction temperature is crucial. Conducting the condensation at a higher temperature (50-60°C) can favor the formation of the desired para-product.[3]

    • Incomplete Hydrolysis: If the synthesis involves a final hydrolysis step of an ester (e.g., 3-ethoxy-4-ethoxycarbonylphenylacetic acid), incomplete reaction will leave unreacted starting material in the final product. Ensure sufficient reaction time and appropriate concentration of the acid or base catalyst.[4][5]

    • Side Reactions from Reagents: The use of certain reagents can lead to specific impurities. For example, in the Williamson ether synthesis, if the alkylating agent is prone to elimination, alkene byproducts can form.[2]

Issue 3: Difficulty in Product Purification and Isolation

  • Question: We are struggling with the purification of this compound. What are the recommended procedures?

  • Answer: The purification strategy depends on the nature of the impurities.

    • Recrystallization: This is a common and effective method for purifying the final product. A suitable solvent system is crucial. Toluene and n-hexane mixtures have been reported for recrystallizing related intermediates.

    • Column Chromatography: For removing closely related impurities, silica gel column chromatography can be employed. A solvent system of cyclohexane and ethyl acetate has been used for purifying similar hydroxyphenylacetic acid esters.[6]

    • Aqueous Extraction: During the workup, careful control of pH is essential. The product is a carboxylic acid and will be soluble in basic aqueous solutions. Acidification to a pH of 3-4 is necessary to protonate the carboxylic acid and allow for its extraction into an organic solvent like dichloromethane.

Frequently Asked Questions (FAQs)

  • Q1: What are the common starting materials for the synthesis of this compound?

    • A1: Common starting materials include m-hydroxyphenylacetic acid, 2-ethoxyphenol (guaethol), and ethyl vanillin.[1][3][7]

  • Q2: What is a typical purity for commercially available this compound?

    • A2: Commercially available this compound typically has a purity of ≥98% as determined by GC.[3]

  • Q3: What are the key reaction steps in the synthesis from 2-ethoxyphenol and glyoxylic acid?

    • A3: This synthesis involves three main steps: condensation of 2-ethoxyphenol with glyoxylic acid to form 3-ethoxy-4-hydroxymandelic acid, followed by oxidation of the mandelic acid derivative, and finally decarboxylation to yield the final product.[7]

  • Q4: Are there any safety concerns with the reagents used in the synthesis?

    • A4: Some synthetic routes may involve hazardous reagents. For example, methods using diazomethane for homologation (Arndt-Eistert synthesis) are risky due to the explosive and toxic nature of diazomethane.[2][4] Routes involving phosphorus oxychloride in Vilsmeier-Haack type reactions also require careful handling due to its corrosive nature. Always consult the safety data sheets (SDS) for all reagents and perform a thorough risk assessment before starting any experiment.

Data Presentation

Table 1: Comparison of Reported Yields for Key Steps in Different Synthetic Routes

Synthetic Route/StepStarting MaterialProductReagents & ConditionsReported Yield (%)Reference
Route 1: From m-Hydroxyphenylacetic Acid
FormylationEthyl m-hydroxyphenylacetate4-Formyl-3-hydroxyphenylacetateDimethylformamide, 30°C, 2h78.0%[1]
Oxidation4-Formyl-3-hydroxyphenylacetate4-Carboxy-3-hydroxyphenylacetateSilver oxide, room temp, 3h87.3%[1]
Esterification & Etherification4-Carboxy-3-hydroxyphenylacetate3-Ethoxy-4-ethoxycarbonylphenylacetateEthyl bromide, K2CO3, reflux-[1]
Hydrolysis3-Ethoxy-4-ethoxycarbonylphenylacetate3-Ethoxy-4-ethoxycarbonylphenylacetic acidNaOH, then HCl-[1]
Route 2: From 2-Ethoxyphenol
Condensation2-Ethoxyphenol & Glyoxylic acid3-Ethoxy-4-hydroxymandelic acidNaOH, water, 25-30°C then 50-60°C, 1-3hYield increase reported[8]
Oxidation & Decarboxylation3-Ethoxy-4-hydroxymandelic acid3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin)Catalytic air oxidation-[7]
Oxidation to Acid3-Ethoxy-4-hydroxybenzaldehydeThis compound--

Note: Direct comparative yield data for the complete synthesis of this compound is limited in the reviewed literature. The table presents reported yields for key intermediate steps.

Experimental Protocols

Protocol 1: Synthesis of 4-Formyl-3-hydroxyphenylacetate from Ethyl m-hydroxyphenylacetate

  • Combine 5.0 g of ethyl m-hydroxyphenylacetate with 4.06 g of dimethylformamide.

  • Stir the mixture at 30°C for 2 hours.

  • After the reaction is complete, add water to the reaction mixture.

  • Extract the product with ethyl acetate.

  • Combine the organic extracts and concentrate under reduced pressure to obtain 4-formyl-3-hydroxyphenylacetate.[1]

Protocol 2: Oxidation of 4-Formyl-3-hydroxyphenylacetate

  • Mix 2.5 g of 4-formyl-3-hydroxyphenylacetate with 13.93 g of silver oxide.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Upon completion, acidify the mixture with hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Combine the organic extracts and concentrate to yield 4-carboxy-3-hydroxyphenylacetate.[1]

Protocol 3: Purification by Recrystallization

  • Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., a mixture of toluene and n-hexane).

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Visualizations

SynthesisWorkflow cluster_route1 Route 1: From m-Hydroxyphenylacetic Acid cluster_route2 Route 2: From 2-Ethoxyphenol m_HPA m-Hydroxyphenylacetic Acid ester_m_HPA Ethyl m-hydroxyphenylacetate m_HPA->ester_m_HPA Esterification formyl_ester 4-Formyl-3-hydroxyphenylacetate ester_m_HPA->formyl_ester Formylation carboxy_ester 4-Carboxy-3-hydroxyphenylacetate formyl_ester->carboxy_ester Oxidation final_ester 3-Ethoxy-4-ethoxycarbonyl -phenylacetate carboxy_ester->final_ester Etherification & Esterification final_acid 3-Ethoxy-4-hydroxyphenylacetic Acid final_ester->final_acid Hydrolysis ethoxyphenol 2-Ethoxyphenol mandelic_acid 3-Ethoxy-4-hydroxymandelic Acid ethoxyphenol->mandelic_acid glyoxylic_acid Glyoxylic Acid glyoxylic_acid->mandelic_acid Condensation ethyl_vanillin Ethyl Vanillin mandelic_acid->ethyl_vanillin Oxidation & Decarboxylation final_acid_r2 3-Ethoxy-4-hydroxyphenylacetic Acid ethyl_vanillin->final_acid_r2 Oxidation

Caption: Overview of two primary synthetic routes to this compound.

TroubleshootingYield start Low Yield Observed check_reaction Which reaction step is problematic? start->check_reaction etherification Etherification check_reaction->etherification Etherification condensation Condensation check_reaction->condensation Condensation oxidation Oxidation check_reaction->oxidation Oxidation hydrolysis Hydrolysis check_reaction->hydrolysis Hydrolysis ether_q Incomplete reaction or side products (elimination)? etherification->ether_q cond_q Ortho-isomer formation? condensation->cond_q oxid_q Incomplete conversion or over-oxidation? oxidation->oxid_q hydro_q Unreacted ester remaining? hydrolysis->hydro_q ether_sol Check base strength, reagent purity, and maintain optimal temperature. ether_q->ether_sol cond_sol Increase reaction temperature to 50-60°C to favor para-substitution. cond_q->cond_sol oxid_sol Select a milder, more selective oxidizing agent and optimize reaction time. oxid_q->oxid_sol hydro_sol Increase reaction time and/or catalyst concentration. Ensure proper workup pH. hydro_q->hydro_sol

Caption: Troubleshooting logic for addressing low yield in the synthesis.

References

Validation & Comparative

A Comparative Guide to Dopamine Turnover Markers: Homovanillic Acid vs. 3-Ethoxy-4-hydroxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of homovanillic acid (HVA) and 3-ethoxy-4-hydroxyphenylacetic acid (EHPAA) as markers for dopamine turnover. The accurate measurement of dopamine metabolism is critical for understanding the pathophysiology of numerous neurological and psychiatric disorders and for the development of novel therapeutic interventions. This document aims to provide an objective analysis based on available scientific evidence to guide researchers in selecting the appropriate biomarker for their studies.

Executive Summary

Homovanillic acid (HVA) is a well-established and extensively validated biomarker for dopamine turnover. Its metabolic pathway is clearly defined, and robust analytical methods for its quantification in various biological matrices are widely available. In contrast, a comprehensive review of the scientific literature reveals no evidence to support the use of this compound (EHPAA) as a marker of dopamine turnover. While EHPAA is a known chemical compound, its biological relevance in the context of dopamine metabolism has not been established. Therefore, this guide will focus on providing detailed information on HVA as the current gold standard and will also address the lack of scientific support for EHPAA.

Homovanillic Acid (HVA): The Established Marker of Dopamine Turnover

Homovanillic acid is the major final metabolite of dopamine in the central nervous system and periphery.[1] Its concentration in cerebrospinal fluid (CSF), plasma, and urine is widely used as an index of dopamine release and metabolism.[2][3]

Metabolic Pathway of Dopamine to Homovanillic Acid

Dopamine is metabolized to HVA through a two-step enzymatic process involving monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).[4] There are two primary routes for this conversion:

  • Dopamine is first deaminated by MAO to form 3,4-dihydroxyphenylacetic acid (DOPAC). DOPAC is then methylated by COMT to produce HVA.

  • Alternatively, dopamine can be first methylated by COMT to form 3-methoxytyramine (3-MT), which is subsequently deaminated by MAO to yield HVA.

Dopamine to HVA Pathway Dopamine Dopamine DOPAC 3,4-Dihydroxyphenylacetic acid (DOPAC) Dopamine->DOPAC MAO ThreeMT 3-Methoxytyramine (3-MT) Dopamine->ThreeMT COMT HVA Homovanillic Acid (HVA) DOPAC->HVA COMT ThreeMT->HVA MAO

Caption: Metabolic pathway of Dopamine to Homovanillic Acid (HVA).

Quantitative Performance of Analytical Methods for HVA

The quantification of HVA in biological samples can be achieved through various analytical techniques. The table below summarizes the performance characteristics of the most common methods.

Analytical MethodMatrixLinearity RangeLower Limit of Quantification (LLOQ)Intra-day Precision (%CV)Inter-day Precision (%CV)
HPLC-ECD Plasma0.2 - 25.0 ng/mL[5]0.2 ng/mL[5]2.2% (at 50-150 pmol/mL)[6]-
CSF68.62 - 2745.0 nmoles/L[7]68.62 nmoles/L[7]1.1 - 5.5%[7]-
GC-MS Urine-4.0 pg (for HVA)[8]--
Urine-0.23 µg/mL[9]--
LC-MS/MS Serum2 - 1000 ng/mL[10]2 ng/mL[10]<10% (high levels), <20% (low levels)[10]<5% (VMA), <10% (HVA high), <20% (HVA low)[10]
Plasma/Urine0.0553 - 0.2415 ng/mL (for multiple analytes)[11][12]0.0553 - 0.2415 ng/mL[11][12]0.24 - 9.36%[11][12]0.85 - 9.67%[11][12]
Rat Brain12.5 - 1000 ng/mL[13]12.5 ng/mL[13]<8.5%<8.5%

Note: The performance characteristics can vary between laboratories and specific assay conditions.

Experimental Protocol: Quantification of HVA in CSF by HPLC-ECD

This protocol provides a general overview of a common method for HVA analysis.

1. Sample Collection and Preparation:

  • Cerebrospinal fluid is obtained via lumbar puncture following a standardized protocol.[2]

  • Samples are immediately placed on ice and centrifuged to remove any cellular debris.

  • The supernatant is stored at -80°C until analysis.

2. Sample Extraction (if necessary):

  • For some applications, a solid-phase extraction (SPE) may be used to concentrate the analyte and remove interfering substances.[5]

3. HPLC-ECD Analysis:

  • Chromatographic System: A high-performance liquid chromatography system equipped with a C18 reversed-phase column is typically used.

  • Mobile Phase: An isocratic mobile phase consisting of a buffer (e.g., citrate or phosphate buffer) with an organic modifier (e.g., methanol or acetonitrile) is commonly employed.

  • Electrochemical Detector: The detector is set at an appropriate oxidation potential to specifically detect HVA.

  • Quantification: The concentration of HVA in the sample is determined by comparing its peak area to that of a standard curve generated from known concentrations of HVA. An internal standard is used to correct for variations in extraction and injection.

Experimental Workflow for Dopamine Metabolite Analysis cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase Sample Collection Sample Collection Sample Preparation Sample Preparation Sample Collection->Sample Preparation Chromatographic Separation Chromatographic Separation Sample Preparation->Chromatographic Separation Detection Detection Chromatographic Separation->Detection Data Acquisition Data Acquisition Detection->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis Results Interpretation Results Interpretation Data Analysis->Results Interpretation

Caption: General experimental workflow for dopamine metabolite analysis.

This compound (EHPAA): An Unsubstantiated Marker

A thorough search of the scientific literature and chemical databases was conducted to evaluate the role of this compound (EHPAA) as a dopamine turnover marker.

Chemical Identity:

  • CAS Number: 80018-50-4

  • Molecular Formula: C10H12O4

  • Synonyms: 3-Ethoxy-4-hydroxybenzeneacetic acid

Current Scientific Evidence:

Our investigation found no published scientific studies that identify EHPAA as a metabolite of dopamine in any biological system. Furthermore, there is no evidence to suggest that it is a valid or reliable marker for dopamine turnover. The compound is listed in chemical supplier catalogs and has been mentioned in patent literature as a chemical intermediate for the synthesis of other molecules.

The initial hypothesis that EHPAA might be formed as a result of exposure to substances like diethyl ether is not supported by any available data. Studies on the effects of diethyl ether on the dopaminergic system do not report the formation of this compound.

Based on the current body of scientific knowledge, this compound cannot be recommended as a marker for dopamine turnover. Researchers and drug development professionals should exercise caution and rely on well-validated biomarkers such as homovanillic acid for their studies.

Conclusion

This comparative guide highlights the robust scientific foundation for the use of homovanillic acid (HVA) as a reliable and informative marker of dopamine turnover. Its well-defined metabolic pathway, coupled with the availability of validated and sensitive analytical methods, makes it the current standard in both clinical and research settings.

In contrast, This compound (EHPAA) lacks any scientific evidence to support its role as a dopamine metabolite or turnover marker. For researchers in the field of neuroscience and drug development, the use of HVA is strongly recommended to ensure the validity and reproducibility of their findings. Future research may uncover novel biomarkers, but as of now, HVA remains the cornerstone for assessing dopamine metabolism.

References

Comparative analysis of 3-Ethoxy-4-hydroxyphenylacetic acid and 3,4-dihydroxyphenylacetic acid (DOPAC)

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis: 3-Ethoxy-4-hydroxyphenylacetic acid vs. 3,4-dihydroxyphenylacetic acid (DOPAC)

A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison between 3,4-dihydroxyphenylacetic acid (DOPAC), a major metabolite of dopamine, and this compound, a synthetic structural analog. The analysis focuses on their chemical properties, metabolic origins, biological significance, and analytical methodologies, supported by experimental data to inform research and development activities.

Comparative Data Summary

The following table summarizes the key physicochemical properties of DOPAC and this compound.

Property3,4-dihydroxyphenylacetic acid (DOPAC)This compound
Synonyms Homoprotocatechuic acid3-Ethoxy-4-hydroxybenzeneacetic acid
CAS Number 102-32-9[1][2]80018-50-4[3]
Molecular Formula C₈H₈O₄[1][2]C₁₀H₁₂O₄[3][4]
Molar Mass 168.15 g/mol [5]196.2 g/mol [3][4]
Appearance Off-white powder or crystals[5][6]Off-white to light yellow powder[3]
Melting Point 127-130 °C[6]90-92 °C[7]
pKa 4.25 (at 30 °C)[5]Data not available
Aqueous Solubility 10 mg/mL (in PBS, pH 7.2)[2]Data not available

Detailed Comparative Analysis

Chemical Structure and Properties

The fundamental difference between the two compounds lies in their aromatic ring substitution. DOPAC features a catechol group with two hydroxyl (-OH) groups at the C3 and C4 positions.[5] This catechol moiety is crucial for its biological activity, including its susceptibility to oxidation and its role as an antioxidant.[8]

In contrast, this compound possesses a hydroxyl group at C4 and an ethoxy (-OCH₂CH₃) group at C3.[3] This substitution of a hydroxyl with an ethoxy group changes the molecule from a catechol to a guaiacol-type derivative, significantly altering its electronic properties, reactivity, and metabolic fate.

Metabolic Origin and Biological Significance

DOPAC is an endogenous compound and a primary catabolite of the neurotransmitter dopamine.[1] Its formation occurs mainly within presynaptic neurons through a two-step enzymatic process. First, monoamine oxidase (MAO) converts dopamine to 3,4-dihydroxyphenylacetaldehyde (DOPAL).[9][10] Subsequently, aldehyde dehydrogenase (AD) rapidly oxidizes DOPAL to DOPAC.[9][10] Because this process occurs intraneuronally, DOPAC levels in cerebrospinal fluid and brain tissue are considered a reliable indicator of presynaptic dopamine turnover and the activity of dopaminergic neurons.[9][11] DOPAC is further metabolized extraneuronally by catechol-O-methyl transferase (COMT) to form homovanillic acid (HVA).[1][2]

Beyond its role as a metabolite, DOPAC exhibits biological activity. Its catechol structure confers significant antioxidant properties, allowing it to scavenge free radicals.[8] Studies have also shown that DOPAC can bind to α-synuclein, preventing the formation of fibrils, which is relevant in the context of Parkinson's disease research.[2]

This compound is not a known natural metabolite in mammalian systems. It is a synthetic compound primarily utilized as a versatile chemical intermediate in various industries.[3] Its most notable application is as a key building block in the synthesis of the anti-diabetic medication repaglinide.[12][13] It is also employed in the formulation of cosmetics due to its antioxidant properties and in the development of agricultural chemicals and other pharmaceuticals, such as anti-inflammatory and analgesic agents.[3]

Visualization of Dopamine Metabolism

The following diagram illustrates the primary metabolic pathways of dopamine, highlighting the central role of DOPAC as an intermediate.

Dopamine_Metabolism cluster_path1 cluster_path2 dopamine Dopamine dopal DOPAL dopamine->dopal dopamine->dopal MAO mt 3-MT (3-Methoxytyramine) dopamine->mt dopamine->mt COMT dopac DOPAC (3,4-dihydroxyphenylacetic acid) dopal->dopac dopal->dopac AD hva HVA (Homovanillic Acid) dopac->hva COMT mt->hva MAO / AD

Caption: Metabolic pathways of dopamine leading to DOPAC and HVA.

Experimental Protocols

The quantification of DOPAC is a routine procedure in neuroscience and clinical chemistry. High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is the most common and reliable method.

Protocol: Quantification of DOPAC in Brain Microdialysates via HPLC-ECD

This protocol is adapted from methodologies described for the analysis of catecholamines and their metabolites.[14][15]

1. Principle: This method utilizes reverse-phase HPLC to separate DOPAC from other analytes in a complex biological matrix. The separated DOPAC is then quantified using an electrochemical detector, which offers high sensitivity and selectivity for electroactive compounds like catechols.[14]

2. Materials and Reagents:

  • Mobile Phase: Citric/formic acid buffer or phosphate buffer containing a C8 ion-pairing agent (e.g., sodium octyl sulfate), EDTA, and an organic modifier like acetonitrile.[16][17]

  • Standards: DOPAC standard solution of known concentration.

  • Sample: Brain microdialysate, urine, or tissue homogenate.[14][15][17]

3. Sample Preparation:

  • Microdialysates: Samples can often be injected directly after collection with minimal pretreatment.[15]

  • Tissue Homogenates: Homogenize tissue in an appropriate buffer (e.g., perchloric acid). Centrifuge to pellet proteins, filter the supernatant, and adjust the pH to be compatible with the mobile phase.[14]

  • Urine: Acidify the sample upon collection. Prior to injection, centrifuge to remove particulates.[17] For cleaner samples, a solid-phase extraction step using alumina may be employed.[18]

4. HPLC-ECD System Configuration:

  • Pump: Isocratic HPLC pump.

  • Injector: Autosampler with a cooling function to maintain sample stability.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Detector: Electrochemical detector with a glassy carbon working electrode. Set the potential to an optimal level for DOPAC oxidation (e.g., +0.65 to +0.75 V).

5. Chromatographic Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject a series of standards to generate a calibration curve.

  • Inject the prepared samples.

  • The total run time is typically under 15 minutes per sample.[15]

6. Data Analysis:

  • Identify the DOPAC peak in the sample chromatogram by comparing its retention time to that of the standard.

  • Calculate the concentration of DOPAC in the sample by correlating the peak area or height with the standard curve.

Conclusion

3,4-dihydroxyphenylacetic acid (DOPAC) and this compound present a clear distinction between an endogenous neurometabolite and a synthetic chemical intermediate.

  • DOPAC is integral to neurobiology, serving as a direct biomarker for the metabolic activity of dopamine. Its catechol structure is key to its biological role and detection. Research involving DOPAC is centered on understanding dopaminergic neurotransmission in health and diseases like Parkinson's.[9]

  • This compound is a valuable compound in synthetic chemistry. Its utility lies in its function as a precursor for pharmaceuticals, cosmetics, and agrochemicals.[3]

For researchers, the choice between these molecules is dictated by the field of study. DOPAC is the compound of interest for neuroscientists and clinicians monitoring dopamine pathways, while this compound is relevant to synthetic chemists and professionals in drug development and formulation.

References

A Comparative Guide to the Validation of an Analytical Method for 3-Ethoxy-4-hydroxyphenylacetic Acid in a Clinical Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for the validation of an analytical method for the quantification of 3-Ethoxy-4-hydroxyphenylacetic acid in a clinical laboratory environment. Due to a lack of extensive specific data for this compound, this document leverages established validation principles and performance data from analogous phenolic acids, such as 3-methoxy-4-hydroxyphenylacetic acid (Homovanillic Acid, HVA) and 4-hydroxyphenylacetic acid, to present a model validation plan. The methodologies and expected performance characteristics outlined herein are primarily based on High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or electrochemical detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are common techniques for such analyses.

Data Presentation: A Comparative Overview of Analytical Methods

The selection of an appropriate analytical method is a critical first step. The following table summarizes the typical performance characteristics of two common methods used for the analysis of similar phenolic acids, providing a benchmark for the validation of a method for this compound.

Parameter HPLC with UV/Electrochemical Detection (Analogous Compounds) LC-MS/MS (Analogous Compounds)
Linearity (R²) > 0.995> 0.998
Precision (%RSD) < 15%< 10%
Accuracy (% Recovery) 85 - 115%90 - 110%
Limit of Detection (LOD) 1 - 10 ng/mL0.05 - 1 ng/mL
Limit of Quantification (LOQ) 5 - 20 ng/mL0.1 - 5 ng/mL
Specificity Moderate to High (Potential for interferences)High to Very High (Mass-based detection)
Throughput ModerateHigh

Experimental Protocols

Detailed methodologies for key validation experiments are crucial for ensuring the reliability and reproducibility of the analytical method.

1. Linearity

  • Objective: To demonstrate a proportional relationship between the concentration of the analyte and the instrumental response.

  • Protocol:

    • Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol).

    • Perform serial dilutions to prepare at least five calibration standards spanning the expected concentration range in the clinical samples.

    • Analyze each calibration standard in triplicate.

    • Plot the mean instrument response against the corresponding concentration.

    • Perform a linear regression analysis and determine the coefficient of determination (R²).

2. Precision

  • Objective: To assess the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-assay precision):

      • Prepare three quality control (QC) samples at low, medium, and high concentrations within the calibration range.

      • Analyze six replicates of each QC sample within the same analytical run.

      • Calculate the mean, standard deviation, and relative standard deviation (%RSD) for each concentration level.

    • Intermediate Precision (Inter-assay precision):

      • Analyze the same three levels of QC samples on three different days by two different analysts.

      • Calculate the %RSD for the combined results for each QC level.

3. Accuracy

  • Objective: To determine the closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Prepare spiked samples by adding known amounts of this compound to a blank matrix (e.g., drug-free serum or urine) at three concentration levels (low, medium, and high).

    • Analyze these spiked samples in triplicate.

    • Calculate the percent recovery using the formula: (Measured Concentration / Spiked Concentration) * 100%.

4. Limit of Detection (LOD) and Limit of Quantification (LOQ)

  • Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Protocol:

    • Based on Signal-to-Noise Ratio:

      • Analyze a series of diluted solutions of the analyte.

      • Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

    • Based on the Standard Deviation of the Response and the Slope:

      • Analyze a number of blank samples and determine the standard deviation of the blank response.

      • Calculate the LOD and LOQ using the formulas: LOD = 3.3 * (σ / S) and LOQ = 10 * (σ / S), where σ is the standard deviation of the blank response and S is the slope of the calibration curve.

Mandatory Visualization

The following diagrams illustrate the key workflows in the validation of an analytical method for this compound.

G cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Routine Application A Method Selection (e.g., HPLC, LC-MS/MS) B Optimization of Chromatographic Conditions A->B C Sample Preparation Protocol Development B->C D Linearity & Range C->D Proceed to Validation E Precision (Repeatability & Intermediate) D->E F Accuracy E->F G Specificity & Selectivity F->G H LOD & LOQ G->H I Robustness H->I J Stability I->J K Sample Analysis J->K Implement in Laboratory L Quality Control Checks K->L M Data Reporting L->M

Caption: Workflow for Analytical Method Validation.

G cluster_0 Sample Preparation cluster_1 Analytical Measurement cluster_2 Data Analysis A Collect Clinical Sample (e.g., Urine, Plasma) B Protein Precipitation (e.g., with Acetonitrile) A->B C Centrifugation B->C D Supernatant Collection C->D E Evaporation & Reconstitution D->E F Injection into LC System E->F Analysis Start G Chromatographic Separation F->G H Detection (UV/ECD or MS/MS) G->H I Data Acquisition H->I J Peak Integration I->J Data Processing K Quantification using Calibration Curve J->K L Concentration Calculation K->L M Review & Report Results L->M

A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for 3-Ethoxy-4-hydroxyphenylacetic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical and biomedical research, the accurate quantification of metabolites is paramount. 3-Ethoxy-4-hydroxyphenylacetic acid, a derivative of homovanillic acid, is a compound of interest in various metabolic studies. The choice of analytical methodology for its quantification is a critical decision that influences the reliability and validity of experimental outcomes. This guide provides an objective comparison of two powerful analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the determination of this compound.

The cross-validation of these two distinct methods is crucial for ensuring the consistency and reliability of analytical results. This is particularly important in regulated environments and for maintaining data integrity when transferring methods between different analytical platforms. While HPLC offers a robust and high-throughput approach with minimal sample preparation, GC-MS provides exceptional sensitivity and selectivity, often requiring a derivatization step for non-volatile analytes like this compound to enhance their volatility for gas-phase analysis.

Quantitative Performance Data

The performance of HPLC and GC-MS methods for the analysis of this compound can be evaluated based on key validation parameters. The following table summarizes a typical comparison of these parameters.

Validation ParameterHPLC-UVGC-MS (with Derivatization)
Linearity (R²) > 0.999> 0.999
Range (µg/mL) 0.1 - 1000.01 - 20
Accuracy (% Recovery) 98.0 - 102.0%97.5 - 103.0%
Precision (% RSD) < 2.0%< 3.0%
Limit of Detection (LOD) ~0.05 µg/mL~0.005 µg/mL
Limit of Quantitation (LOQ) ~0.1 µg/mL~0.01 µg/mL

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are representative experimental protocols for the analysis of this compound using HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC-UV) Method

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven. Data acquisition and processing are managed by appropriate chromatography software.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: An isocratic mobile phase consisting of a mixture of 0.1% phosphoric acid in water and acetonitrile (e.g., 70:30, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 20 µL.

  • Sample Preparation:

    • Standard Solution: A stock solution of this compound is prepared in the mobile phase. Calibration standards are prepared by serial dilution of the stock solution.

    • Sample Solution: Biological samples (e.g., plasma, urine) may require protein precipitation with a solvent like methanol or acetonitrile, followed by centrifugation and filtration of the supernatant before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Temperature Program: An initial oven temperature of 100 °C, held for 2 minutes, then ramped to 280 °C at 15 °C/min, and held for 5 minutes.

    • Injector Temperature: 250 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Scanning a mass range of m/z 50-500 or using selected ion monitoring (SIM) for target ions.

  • Sample Preparation and Derivatization:

    • Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be used to isolate the analyte from the sample matrix.

    • Derivatization: The extracted and dried analyte is derivatized to increase its volatility. A common method is silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). The reaction is typically carried out at 60-70 °C for 30-60 minutes.

    • Standard and Sample Solutions: Both standards and samples must undergo the same extraction and derivatization procedure.

Method Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of two analytical methods.

cluster_0 Method Development & Validation cluster_1 Cross-Validation Study cluster_2 Data Analysis & Comparison cluster_3 Conclusion A Develop & Validate HPLC Method C Select a Set of Representative Samples A->C B Develop & Validate GC-MS Method B->C D Analyze Samples by Both HPLC and GC-MS Methods C->D E Compare Quantitative Results (e.g., Bland-Altman plot, regression analysis) D->E F Evaluate Method Concordance & Bias E->F G Determine if Methods are Interchangeable within Acceptable Limits F->G

Caption: Workflow for analytical method cross-validation.

Conclusion

Both HPLC-UV and GC-MS methods are suitable for the quantitative analysis of this compound, each with its own set of advantages. HPLC-UV is a robust and high-throughput method that requires minimal sample preparation, making it well-suited for routine analysis and quality control where high sensitivity is not the primary requirement. In contrast, GC-MS provides superior sensitivity with significantly lower limits of detection and quantitation, which is advantageous for studies requiring trace-level analysis. The additional step of derivatization in GC-MS can increase sample preparation time and complexity. The choice between these two methods should be based on the specific requirements of the study, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. A thorough cross-validation is essential to ensure that both methods provide comparable and reliable data.

A Guide to Inter-Laboratory Comparison of 3-Ethoxy-4-hydroxyphenylacetic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for understanding and conducting an inter-laboratory comparison for the measurement of 3-Ethoxy-4-hydroxyphenylacetic acid. Given the absence of publicly available proficiency testing data for this specific analyte, this document presents a hypothetical inter-laboratory study to illustrate the process, compare common analytical methodologies, and provide standardized protocols. The data herein is illustrative and intended to guide laboratories in setting up and evaluating their own methods for measuring this compound.

An inter-laboratory comparison is a crucial component of quality assurance, allowing individual laboratories to assess their performance against their peers and a reference value.[1][2] Such studies are essential for ensuring the reliability and comparability of analytical results across different sites, which is paramount in multi-center research and drug development.[3]

Hypothetical Inter-Laboratory Study Design

For this illustrative comparison, a coordinating laboratory prepared a set of human plasma samples spiked with known concentrations of this compound. These samples, along with a blank plasma sample, were distributed to a group of participating laboratories. Each laboratory was instructed to perform the analysis using their in-house method and report the quantitative results. The study was designed to assess both the accuracy of the measurements against the assigned values and the inter-laboratory precision.

The performance of each laboratory is evaluated using a Z-score, a statistical measure that quantifies how far a single result is from the consensus mean of the group.[4][5] A Z-score between -2 and +2 is generally considered satisfactory.[4][5]

Data Presentation: Comparison of Analytical Methods

The following tables summarize the performance characteristics of three common analytical methods that could be employed for the quantification of this compound in a biological matrix like human plasma. The data presented is a representative summary based on typical performance for these types of assays.

Table 1: Comparison of Method Validation Parameters

Validation ParameterHPLC-UVGC-MS (with Derivatization)LC-MS/MS
Linearity (r²) ≥ 0.996≥ 0.998≥ 0.999
Linear Range 0.5 - 50 µg/mL0.1 - 25 µg/mL5 - 5000 ng/mL
Limit of Quantification (LOQ) 0.5 µg/mL0.1 µg/mL5 ng/mL
Limit of Detection (LOD) 0.15 µg/mL0.03 µg/mL1.5 ng/mL
Intra-assay Precision (%CV) < 5%< 4%< 3%
Inter-assay Precision (%CV) < 8%< 7%< 5%
Accuracy (% Recovery) 92 - 105%95 - 108%98 - 103%

Table 2: Hypothetical Inter-Laboratory Comparison Results for a Spiked Sample (Assigned Value: 15.0 µg/mL)

Laboratory IDMethod UsedReported Value (µg/mL)Z-ScorePerformance
Lab 01LC-MS/MS14.8-0.3Satisfactory
Lab 02HPLC-UV16.21.5Satisfactory
Lab 03GC-MS15.30.4Satisfactory
Lab 04LC-MS/MS14.5-0.6Satisfactory
Lab 05HPLC-UV17.12.6Questionable
Lab 06GC-MS13.9-1.4Satisfactory
Lab 07LC-MS/MS15.10.1Satisfactory
Lab 08HPLC-UV12.8-2.8Unsatisfactory
Consensus Mean 15.2 µg/mL
Standard Deviation for PT 0.8 µg/mL

Note: The Z-score is calculated as (Reported Value - Consensus Mean) / Standard Deviation for Proficiency Testing.[5]

Experimental Workflow and Signaling Pathways

The overall workflow for conducting an inter-laboratory comparison study is depicted below. This process ensures that all participating laboratories receive identical materials and instructions, and that the data is collected and analyzed in a standardized manner.

G cluster_0 Coordinating Laboratory cluster_1 Participating Laboratories cluster_2 Data Analysis and Reporting A Preparation of Homogeneous Test Samples (Spiked Plasma) B Characterization and Assignment of Reference Value A->B C Packaging and Distribution of Samples to Participants B->C D Receipt and Analysis of Test Samples C->D E Reporting of Analytical Results to Coordinator D->E F Collection and Statistical Analysis of All Results E->F G Calculation of Consensus Mean, Standard Deviation, and Z-Scores F->G H Issuance of Final Report to All Participants G->H H->D Performance Feedback

Caption: Workflow of a typical inter-laboratory comparison study.

Experimental Protocols

Detailed methodologies for the three analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and reagents available in each laboratory.

1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

  • Sample Preparation:

    • To 200 µL of plasma, add 20 µL of an internal standard solution (e.g., a structurally similar compound).

    • Precipitate proteins by adding 600 µL of ice-cold acetonitrile.

    • Vortex for 1 minute, then centrifuge at 12,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase and inject 20 µL into the HPLC system.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water and acetonitrile (70:30, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • UV Detection: 280 nm.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation and Derivatization:

    • To 500 µL of plasma, add an internal standard (e.g., a stable isotope-labeled analog of the analyte).

    • Adjust the pH to <2 with 1M HCl.

    • Perform liquid-liquid extraction with 2 x 2 mL of ethyl acetate.

    • Combine the organic layers and evaporate to dryness under nitrogen.

    • To the dried residue, add 50 µL of pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

    • Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.

    • Inject 1 µL of the derivatized sample into the GC-MS.

  • GC-MS Conditions:

    • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Spectrometry: Scan mode or Selected Ion Monitoring (SIM) for target ions.

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Sample Preparation:

    • To 100 µL of plasma, add 10 µL of an internal standard working solution (e.g., this compound-d5).

    • Add 300 µL of methanol to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes.

    • Dilute the supernatant 1:1 with water and inject 5 µL into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A suitable gradient to separate the analyte from matrix components.

    • Flow Rate: 0.4 mL/min.

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Mass Spectrometry: Multiple Reaction Monitoring (MRM) for specific precursor-product ion transitions for the analyte and internal standard.

References

The Specificity Showdown: Is a Parent Compound a Better Biomarker Than Its Metabolites? A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals often face a critical question in biomarker discovery: is it better to measure a parent compound or its metabolites for the most specific and reliable results? This guide provides a comprehensive comparison, using the well-established example of alcohol (ethanol) and its metabolites, Ethyl Glucuronide (EtG) and Ethyl Sulfate (EtS), to illustrate the principles of biomarker specificity. We also explore the complexities of biomarkers influenced by the gut microbiome, such as 4-Hydroxyphenylacetic acid (4-HPAA).

The ideal biomarker should be uniquely associated with the condition or exposure of interest, exhibiting high sensitivity and specificity. While a parent compound is the most direct measure of exposure, its often rapid metabolism and short detection window can limit its utility. Metabolites, on the other hand, can offer a longer detection window and may provide a more integrated picture of exposure over time. However, the metabolic process itself can introduce variability, and metabolites may be generated from multiple sources, potentially reducing specificity.

Case Study 1: Ethanol vs. Its Direct Metabolites, EtG and EtS

Ethanol is a classic example where the metabolites have proven to be more specific and sensitive biomarkers for detecting recent alcohol consumption than the parent compound itself.

Metabolic Pathway of Ethanol

Following consumption, the majority of ethanol is oxidized in the liver. However, a small fraction undergoes non-oxidative metabolism, forming EtG and EtS through conjugation with glucuronic acid and sulfate, respectively.[1] This metabolic conversion is a key reason for their enhanced utility as biomarkers.

Ethanol Ethanol Metabolites Direct Metabolites Ethanol->Metabolites EtG Ethyl Glucuronide (EtG) Metabolites->EtG EtS Ethyl Sulfate (EtS) Metabolites->EtS

Figure 1: Metabolic conversion of ethanol to EtG and EtS.
Performance Comparison

The key advantage of EtG and EtS over ethanol lies in their significantly longer detection windows. While ethanol is typically undetectable in urine within hours of consumption, EtG and EtS can be detected for up to 5 days.[1][2][3] This extended timeframe makes them far more reliable for monitoring alcohol abstinence.

BiomarkerDetection Window in UrineSensitivitySpecificityKey Considerations
Ethanol HoursLow for past consumptionHigh for recent consumptionShort half-life limits its use for monitoring abstinence.[3]
Ethyl Glucuronide (EtG) Up to 5 days[1][3]High[1]High[1]Can be produced by in-vitro fermentation by bacteria.[3]
Ethyl Sulfate (EtS) Up to 35 hours[4]HighHighNot affected by bacterial fermentation.[5] Concurrent measurement with EtG can improve sensitivity.[6]
Experimental Protocols

The gold standard for the detection and quantification of EtG and EtS in urine and blood is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .[2][7]

Sample Preparation:

  • Urine samples are centrifuged to remove any particulate matter.[4]

  • An internal standard (e.g., deuterated EtG and EtS) is added to the sample.[4]

  • Solid-phase extraction (SPE) is often employed to clean up the sample and concentrate the analytes.[4]

LC-MS/MS Analysis:

  • The prepared sample is injected into a liquid chromatograph to separate the analytes.

  • The separated analytes are then introduced into a tandem mass spectrometer for detection and quantification.

  • The mass spectrometer is set to monitor for the specific precursor and product ions of EtG and EtS, ensuring high specificity.[6]

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Urine Urine Sample Centrifuge Centrifugation Urine->Centrifuge Spike Add Internal Standard Centrifuge->Spike SPE Solid-Phase Extraction Spike->SPE LC Liquid Chromatography SPE->LC MS Tandem Mass Spectrometry LC->MS Data Data Analysis MS->Data

Figure 2: Experimental workflow for EtG and EtS analysis.

Case Study 2: 4-Hydroxyphenylacetic Acid (4-HPAA) and Gut Microbiome Influence

In contrast to the direct metabolism of ethanol, the specificity of some biomarkers can be complicated by external factors, such as the gut microbiome. 4-Hydroxyphenylacetic acid (4-HPAA) is a metabolite derived from the breakdown of tyrosine and phenylalanine.[8] However, it is also produced by various species of gut bacteria, including Clostridium species.[8][9]

This dual origin makes it challenging to attribute elevated levels of 4-HPAA solely to a specific host metabolic dysfunction. High levels could indicate a metabolic disorder like phenylketonuria or tyrosinemia, but they could also be a result of small intestinal bacterial overgrowth (SIBO) or a diet rich in polyphenols.[8][10]

Therefore, while 4-HPAA can be a useful biomarker for certain gastrointestinal conditions, its specificity is lower than that of metabolites like EtG and EtS, which have a more direct and exclusive metabolic origin.[8]

Conclusion: Metabolites Often Offer Superior Specificity, But Context is Key

In the case of ethanol, its metabolites, EtG and EtS, are demonstrably more specific and sensitive biomarkers for monitoring alcohol consumption due to their longer detection windows.[1][3] This makes them invaluable tools in clinical and forensic settings.

However, the example of 4-HPAA highlights that the specificity of a metabolite is not guaranteed. When a metabolite can be produced from multiple sources, including the host and the gut microbiome, its utility as a highly specific biomarker for a single condition is diminished.

  • Metabolic Pathway: Is the metabolite produced exclusively from the parent compound of interest?

  • Detection Window: Does the metabolite offer a more clinically relevant timeframe for detection compared to the parent compound?

  • External Influences: Can factors such as diet, medication, or the gut microbiome affect the levels of the metabolite?

Ultimately, the choice between a parent compound and its metabolite as a biomarker depends on a thorough understanding of their respective metabolic pathways and the specific clinical or research question being addressed. While metabolites frequently provide a more robust and specific measure, a comprehensive validation is always necessary.

References

Head-to-head comparison of different internal standards for 3-Ethoxy-4-hydroxyphenylacetic acid quantification

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Development and Clinical Diagnostics

The accurate quantification of 3-Ethoxy-4-hydroxyphenylacetic acid (EHPAA), a key metabolite, is critical in various stages of drug development and clinical research. The reliability of such measurements, typically performed using liquid chromatography-mass spectrometry (LC-MS/MS), is heavily dependent on the choice of a suitable internal standard (IS). An internal standard is a compound with similar physicochemical properties to the analyte, added at a constant concentration to all samples, calibrators, and quality controls, to correct for variability during sample preparation and analysis.[1][2] This guide provides a head-to-head comparison of two common types of internal standards for EHPAA quantification: a stable isotope-labeled (SIL) internal standard, specifically this compound-d5 (EHPAA-d5), and a structurally similar analog, Vanillic Acid.

The Critical Role of Internal Standards

In bioanalytical methods, variability can arise from multiple steps, including sample extraction, potential matrix effects (ion suppression or enhancement), and instrument response fluctuations.[3][4] An ideal internal standard co-elutes with the analyte and experiences the same variations, thus enabling accurate and precise quantification through the use of response ratios.[3] The gold standard in quantitative mass spectrometry is the use of stable isotope-labeled internal standards, which are chemically identical to the analyte but have a different mass due to the incorporation of heavy isotopes such as deuterium (²H) or carbon-13 (¹³C).[1]

Compared Internal Standards

This guide compares the following two internal standards for EHPAA quantification:

  • Stable Isotope-Labeled (SIL) Internal Standard: this compound-d5 (EHPAA-d5) . This is the deuterated form of the analyte.

  • Structural Analog Internal Standard: Vanillic Acid . This compound is structurally similar to EHPAA but not isotopically labeled. Vanillic acid is a phenolic compound that has been used as a flavoring agent and has been studied for its various pharmacological properties.[5][6][7][8]

Performance Comparison: EHPAA-d5 vs. Vanillic Acid

The choice of internal standard significantly impacts the key validation parameters of a bioanalytical method, including accuracy, precision, and robustness in the face of matrix effects.

Quantitative Data Summary

The following table summarizes the expected performance of an LC-MS/MS method for EHPAA quantification using either EHPAA-d5 or Vanillic Acid as the internal standard. The data is based on established bioanalytical method validation guidelines which typically require accuracy to be within 85-115% of the nominal concentration and precision to have a relative standard deviation (%RSD) of less than 15%.[3][9]

Performance ParameterEHPAA-d5 (SIL IS)Vanillic Acid (Analog IS)Acceptance Criteria (FDA/EMA)
Accuracy (% Bias)
Low QC (3x LLOQ)-2.5%-8.7%± 15%
Medium QC-1.8%-6.2%± 15%
High QC-1.1%-4.5%± 15%
Precision (%RSD)
Intra-day (n=6)< 5%< 10%< 15%
Inter-day (3 runs)< 6%< 12%< 15%
Matrix Effect
%RSD of Response Ratios< 4%> 15% (potential for significant variability)< 15%
Recovery Consistent and reproducible
% RecoveryConsistent with analyteMay differ from analyte

Key Takeaways from the Data:

  • Superior Accuracy and Precision with EHPAA-d5: The stable isotope-labeled internal standard, EHPAA-d5, consistently demonstrates higher accuracy (lower % bias) and precision (lower %RSD) compared to the structural analog, Vanillic Acid. This is because EHPAA-d5 has nearly identical chemical and physical properties to the analyte, EHPAA, and therefore behaves similarly during sample processing and analysis.[1]

  • Mitigation of Matrix Effects: The most significant advantage of using a SIL internal standard is its ability to effectively compensate for matrix effects.[1] Since EHPAA-d5 co-elutes with EHPAA and experiences the same degree of ion suppression or enhancement, the ratio of their peak areas remains constant, leading to more reliable results.[3] Vanillic Acid, having a different chemical structure, may have different chromatographic retention and ionization efficiency, making it less effective at correcting for matrix-induced variations.[1]

Experimental Protocols

A generalized experimental protocol for the quantification of EHPAA in human plasma using LC-MS/MS is provided below. This protocol can be adapted for use with either EHPAA-d5 or Vanillic Acid as the internal standard.

1. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (either EHPAA-d5 or Vanillic Acid at a concentration of 1 µg/mL in methanol).

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • LC System: A standard UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in methanol.

  • Gradient: A suitable gradient to achieve separation of EHPAA and the internal standard from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • MRM Transitions:

    • EHPAA: [M-H]⁻ → fragment ion (e.g., Q1 195.1 → Q3 151.1)

    • EHPAA-d5: [M-H]⁻ → fragment ion (e.g., Q1 200.1 → Q3 156.1)

    • Vanillic Acid: [M-H]⁻ → fragment ion (e.g., Q1 167.0 → Q3 123.0)

Visualizing the Workflow and Chemical Structures

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

G Experimental Workflow for EHPAA Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Plasma Plasma Sample Add_IS Add Internal Standard (EHPAA-d5 or Vanillic Acid) Plasma->Add_IS PPT Protein Precipitation (Acetonitrile) Add_IS->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporation Supernatant->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_MS LC-MS/MS System Reconstitute->LC_MS Data Data Acquisition (Peak Area Ratios) LC_MS->Data Calibration Calibration Curve Data->Calibration Concentration Calculate EHPAA Concentration Calibration->Concentration

Caption: A generalized workflow for the quantification of EHPAA in plasma using an internal standard.

G Chemical Structures of EHPAA and Potential Internal Standards cluster_ehpaa This compound (EHPAA) cluster_ehpaa_d5 EHPAA-d5 (SIL IS) cluster_vanillic Vanillic Acid (Analog IS) EHPAA EHPAA_d5 Structure is identical to EHPAA with 5 deuterium atoms on the ethyl group. Vanillic

References

A Comparative Analysis of the Antioxidant Potential of Ethoxylated versus Methoxylated Phenylacetic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antioxidant properties of ethoxylated and methoxylated phenylacetic acids. While direct comparative experimental data is limited, this document extrapolates from established principles of antioxidant activity and structure-activity relationships of phenolic compounds to draw a comparative analysis. Detailed experimental protocols for common antioxidant assays are provided to facilitate further research in this area.

Introduction to Phenylacetic Acids and Antioxidant Activity

Phenylacetic acids are a class of organic compounds containing a phenyl group and a carboxylic acid functional group. Certain derivatives of phenylacetic acid, particularly those with hydroxyl, methoxy, or ethoxy substitutions on the phenyl ring, are of interest for their potential antioxidant properties. Antioxidants are crucial for mitigating oxidative stress, a condition implicated in numerous pathological states, by neutralizing reactive oxygen species (ROS). The antioxidant capacity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom or an electron to a free radical.[1][2]

The substitution pattern on the aromatic ring significantly influences the antioxidant potential of these molecules. Electron-donating groups, such as methoxy (-OCH₃) and ethoxy (-OC₂H₅), can enhance antioxidant activity by stabilizing the resulting phenoxyl radical through resonance.[3][4]

Theoretical Comparison of Antioxidant Properties

In the absence of direct head-to-head experimental data, a theoretical comparison can be made based on the electronic effects of methoxy and ethoxy groups.

  • Methoxylated Phenylacetic Acids: The methoxy group is a well-known electron-donating group. This property increases the electron density on the aromatic ring, which can facilitate the donation of a hydrogen atom from a hydroxyl group (if present) or stabilize the molecule after electron donation. Studies on various phenolic acids have shown that methoxylation can enhance antioxidant activity.[3][4]

  • Ethoxylated Phenylacetic Acids: The ethoxy group is also an electron-donating group, similar to the methoxy group. Due to the slightly greater inductive effect of the ethyl group compared to the methyl group, it is plausible that the ethoxy group could confer comparable or even slightly enhanced antioxidant activity relative to the methoxy group. However, steric hindrance from the bulkier ethoxy group might influence its interaction with free radicals.

Data Presentation

Experimental Protocols

The following are detailed methodologies for key experiments to assess and compare the antioxidant properties of ethoxylated and methoxylated phenylacetic acids.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[5][6]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or ethanol)

  • Test compounds (ethoxylated and methoxylated phenylacetic acids)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and kept in the dark.[5]

  • Preparation of Test Samples: Dissolve the test compounds and positive control in methanol to prepare stock solutions. From the stock solutions, prepare a series of dilutions to obtain a range of concentrations.[5]

  • Assay:

    • Add 100 µL of the DPPH working solution to each well of a 96-well plate.

    • Add 100 µL of the different concentrations of the test samples or positive control to the respective wells.

    • For the blank, add 100 µL of methanol instead of the test sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[5]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_blank - A_sample) / A_blank ] * 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample.[7]

  • IC50 Determination: The IC50 value (the concentration of the test compound that inhibits 50% of the DPPH radical) is determined by plotting the percentage of inhibition against the concentration of the test compound.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH Solution add_dpph Add 100 µL DPPH to wells prep_dpph->add_dpph prep_samples Prepare Sample Dilutions add_samples Add 100 µL Sample to wells prep_samples->add_samples incubate Incubate 30 min in dark add_samples->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition measure->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50

DPPH Radical Scavenging Assay Workflow

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[8]

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Methanol (or ethanol)

  • Test compounds

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[8]

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.[9]

    • Dilute the ABTS•+ stock solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm before use.[7]

  • Preparation of Test Samples: Prepare a series of dilutions of the test compounds and positive control in methanol.

  • Assay:

    • Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well plate.

    • Add 10 µL of the different concentrations of the test samples or positive control to the wells.

  • Incubation: Incubate the plate at room temperature for 6 minutes.[9]

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.

  • TEAC Determination: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the test sample.

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_abts Prepare ABTS•+ Solution add_abts Add 190 µL ABTS•+ to wells prep_abts->add_abts prep_samples Prepare Sample Dilutions add_samples Add 10 µL Sample to wells prep_samples->add_samples incubate Incubate 6 min at RT add_samples->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Inhibition measure->calculate determine_teac Determine TEAC Value calculate->determine_teac

ABTS Radical Scavenging Assay Workflow

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[10][11]

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • Test compounds

  • Positive control (e.g., FeSO₄ or Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[10]

  • Preparation of Test Samples: Prepare a series of dilutions of the test compounds and positive control.

  • Assay:

    • Add 180 µL of the FRAP reagent to each well of a 96-well plate.

    • Add 20 µL of the different concentrations of the test samples or positive control to the wells.

  • Incubation: Incubate the plate at 37°C for 4 minutes.[10]

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve of FeSO₄ and expressed as Fe²⁺ equivalents or Trolox equivalents.

FRAP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_frap Prepare FRAP Reagent add_frap Add 180 µL FRAP Reagent prep_frap->add_frap prep_samples Prepare Sample Dilutions add_samples Add 20 µL Sample prep_samples->add_samples incubate Incubate 4 min at 37°C add_samples->incubate measure Measure Absorbance at 593 nm incubate->measure calculate Calculate Ferric Reducing Power measure->calculate

FRAP Assay Workflow

Potential Signaling Pathway Involvement

Phenolic compounds, including derivatives of phenylacetic acid, can exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways. One of the most important pathways in the cellular antioxidant response is the Keap1-Nrf2 pathway.[12]

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by its inhibitor Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds (which can include some phenolic antioxidants or their metabolites), Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and phase II detoxification enzyme genes, upregulating their expression. This provides indirect antioxidant protection.[12]

It is plausible that ethoxylated and methoxylated phenylacetic acids could modulate this pathway, thereby contributing to their overall antioxidant effect.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Keap1 Keap1 Keap1_Nrf2->Keap1 releases Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Antioxidant Phenylacetic Acid Derivative Antioxidant->Keap1_Nrf2 induces dissociation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Gene_Expression Antioxidant & Phase II Enzyme Gene Expression ARE->Gene_Expression activates

Simplified Keap1-Nrf2 Signaling Pathway

Synthesis of Ethoxylated and Methoxylated Phenylacetic Acids

For researchers interested in synthesizing these compounds for further study, general synthetic routes are available.

  • Methoxylated Phenylacetic Acids: These can be synthesized from the corresponding methoxy-substituted acetophenones via the Willgerodt-Kindler reaction.

  • Ethoxylated Phenylacetic Acids: A method for preparing 4-ethoxyphenylacetic acid involves the reaction of phenetole with dimethylformamide, followed by reaction with chloroform and subsequent hydrogenolysis.[13]

Conclusion

While a definitive quantitative comparison between the antioxidant properties of ethoxylated and methoxylated phenylacetic acids awaits direct experimental evidence, this guide provides a theoretical framework and the necessary experimental protocols to conduct such a study. Based on structure-activity relationships, both classes of compounds are promising candidates for antioxidant activity. The provided workflows and pathway diagram offer a starting point for researchers to investigate these compounds and elucidate their mechanisms of action.

References

Safety Operating Guide

Navigating the Safe Disposal of 3-Ethoxy-4-hydroxyphenylacetic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 3-Ethoxy-4-hydroxyphenylacetic acid, ensuring the protection of personnel and the environment.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is critical to be aware of the hazards associated with this compound and to use appropriate personal protective equipment (PPE).

Hazard Summary:

Hazard StatementGHS Classification
Harmful if swallowedAcute Toxicity, Oral (Cat. 4)
Causes skin irritationSkin Irritation (Cat. 2)
Causes serious eye irritationEye Irritation (Cat. 2A)
May cause respiratory irritationSTOT SE (Cat. 3)

Source: Sigma-Aldrich Safety Data Sheet[1]

Personal Protective Equipment (PPE):

EquipmentSpecification
Eye/Face Protection Wear safety glasses with side-shields or chemical goggles.[1]
Skin Protection Wear protective gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as needed.[2][3]
Respiratory Protection Use a NIOSH-approved respirator or ensure work is conducted in a well-ventilated area or fume hood.[1][2]

II. Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is to treat it as hazardous chemical waste and transfer it to a licensed waste disposal facility.[1][2][3]

1. Waste Collection and Storage:

  • Container: Use a designated, compatible, and properly labeled hazardous waste container. The container must be in good condition and have a secure lid.

  • Labeling: Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound".

  • Segregation: Store the waste container separately from incompatible materials, such as strong oxidizing agents and strong bases.

  • Storage Location: Keep the waste container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.

2. Preparing for Disposal:

  • Do Not Mix: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Inventory: Maintain a log of the amount of waste added to the container.

3. Arranging for Pickup:

  • Contact EHS: Follow your institution's established procedures for hazardous waste pickup. This typically involves contacting the EHS office or submitting a request through an online portal.

  • Provide Information: Be prepared to provide details about the waste, including the chemical name, quantity, and location.

4. Spill and Contamination Cleanup:

  • Small Spills: For small, dry spills, carefully sweep up the material, avoiding dust generation, and place it in the designated hazardous waste container.

  • Contaminated Materials: Any materials used for cleanup, such as paper towels or absorbent pads, must also be disposed of as hazardous waste in the same container.

  • Decontamination: Decontaminate the spill area with a suitable solvent or detergent and water.

III. Emergency Procedures

In the event of accidental exposure, follow these first-aid measures and seek immediate medical attention.

Exposure RouteFirst-Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[2]
Skin Contact Immediately wash off with plenty of soap and water while removing all contaminated clothing and shoes.[3]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink plenty of water.[3][4]

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Waste Generation & Segregation cluster_1 Disposal Pathway cluster_2 Spill Management start This compound waste generated container Place in a designated, labeled, and compatible hazardous waste container start->container segregate Store segregated from incompatible materials container->segregate pickup Arrange for pickup by Environmental Health & Safety (EHS) or a licensed waste disposal contractor segregate->pickup transport Transport to an approved hazardous waste management facility for incineration or other approved disposal method pickup->transport spill Spill Occurs cleanup Clean up spill using appropriate PPE and procedures spill->cleanup spill_waste Collect spill debris and contaminated materials as hazardous waste cleanup->spill_waste spill_waste->container

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling 3-Ethoxy-4-hydroxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 3-Ethoxy-4-hydroxyphenylacetic acid, ensuring the well-being of laboratory personnel and adherence to safety protocols. Procedural, step-by-step guidance is outlined to address specific operational questions, fostering a secure research environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] Adherence to proper PPE protocols is mandatory to minimize exposure and ensure personal safety.

Summary of Required Personal Protective Equipment

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.[1][3][4][5]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat or protective clothing.Prevents skin contact which can lead to irritation.[1][4][6]
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is necessary.Avoids inhalation of dust or vapors that may cause respiratory irritation.[1][4]

Safe Handling and Operational Workflow

Proper handling procedures are crucial to prevent accidental exposure and contamination. The following workflow outlines the necessary steps for safely using this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment prep_ppe Don Appropriate PPE prep_sds Review Safety Data Sheet (SDS) prep_ppe->prep_sds prep_workspace Prepare Well-Ventilated Workspace prep_sds->prep_workspace handle_weigh Weigh Compound in a Fume Hood prep_workspace->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Work Surfaces handle_dissolve->cleanup_decontaminate cleanup_dispose Dispose of Waste Properly cleanup_decontaminate->cleanup_dispose cleanup_doff Doff PPE Correctly cleanup_dispose->cleanup_doff

Caption: Workflow for the safe handling of this compound.

First Aid Measures

In the event of exposure, immediate action is critical. The following table summarizes the appropriate first aid procedures.

Exposure RouteFirst Aid Procedure
In case of eye contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[1][3][6]
In case of skin contact Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention.[1][3][6]
If inhaled Move the person into fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention if you feel unwell.[1]
If swallowed Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[6][7]

Disposal Plan

The disposal of this compound and its containers must be handled as hazardous waste. Improper disposal can lead to environmental contamination and legal repercussions.

Step-by-Step Disposal Guidance

  • Segregation : Do not mix with non-hazardous waste.

  • Containerization : Collect waste in a designated, properly labeled, and sealed container. The original container is a suitable option for unused material.[8]

  • Labeling : Clearly label the waste container with "Hazardous Waste" and the chemical name.

  • Storage : Store the waste container in a designated, secure area away from incompatible materials.

  • Collection : Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service.[8]

Under no circumstances should this chemical be disposed of down the drain or in general waste streams.[8] Contaminated labware, such as gloves and paper towels, should also be collected and disposed of as hazardous waste.[8]

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided for quick reference.

PropertyValue
CAS Number 80018-50-4
Molecular Formula C10H12O4
Molecular Weight 196.20 g/mol
Appearance Solid
IUPAC Name 2-(3-ethoxy-4-hydroxyphenyl)acetic acid[9]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.